molecular formula C6H7F3O2 B1586470 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS No. 59938-06-6

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Cat. No.: B1586470
CAS No.: 59938-06-6
M. Wt: 168.11 g/mol
InChI Key: YKYIFUROKBDHCY-UHFFFAOYSA-N
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Description

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is a useful research compound. Its molecular formula is C6H7F3O2 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYIFUROKBDHCY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801033246
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Molecular Weight

168.11 g/mol
Source PubChem
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Physical Description

Liquid
Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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CAS No.

59938-06-6, 17129-06-5
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Record name 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Foundational & Exploratory

"synthesis and characterization of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for innovation. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety, renowned for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity. This compound (ETFBO), a seemingly simple β-alkoxy-α,β-unsaturated trifluoromethyl ketone, stands out as a remarkably versatile and powerful building block. Its unique electronic and steric properties make it an invaluable precursor for a diverse array of complex, high-value molecules.

This guide provides an in-depth exploration of ETFBO, moving beyond a mere recitation of facts to explain the causality behind its synthesis and the logic of its characterization. It is designed for researchers, chemists, and drug development professionals who seek not only to use this reagent but to fundamentally understand its behavior and unlock its full synthetic potential.

Physicochemical and Spectroscopic Identity

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. ETFBO is a light yellow, flammable liquid with physical characteristics that dictate its handling and purification.[1]

PropertyValueSource
CAS Number 17129-06-5[1][2][3]
Molecular Formula C₆H₇F₃O₂[1][3]
Molecular Weight 168.11 g/mol [1][3]
Appearance Light yellow transparent liquid[1]
Boiling Point 51-53 °C at 12 mmHg
Density 1.18 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.406[1]
Flash Point 52 °C (125.6 °F) - closed cup

Synthesis: A Mechanistic Approach to a Crossed Claisen Condensation

The most prevalent and industrially scalable synthesis of ETFBO is achieved through a crossed Claisen condensation reaction.[4][5] This method involves the reaction between ethyl trifluoroacetate and acetone, driven by a strong base.

Expertise in Action: Why This Pathway?

The choice of a Claisen condensation is deliberate and strategic. Ethyl trifluoroacetate serves as an excellent electrophile; the powerful electron-withdrawing nature of the CF₃ group makes the ester carbonyl carbon highly susceptible to nucleophilic attack. Acetone, on the other hand, provides the enolizable α-protons necessary to form the nucleophile. The thermodynamic driving force for this reaction is the formation of a highly stabilized enolate of the β-dicarbonyl product, which is significantly more acidic than the starting materials.[6] Using a stoichiometric amount of a strong, non-nucleophilic base like sodium hydride (NaH) ensures near-complete conversion by irreversibly deprotonating the acetone to initiate the reaction and later the β-dicarbonyl product to drive the equilibrium forward.[5][7]

Experimental Protocol: Synthesis of ETFBO

This protocol is a representative procedure based on established chemical principles. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are mandatory.

Materials:

  • Ethyl trifluoroacetate (1.0 eq)

  • Acetone (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Triethyl orthoformate (used during workup to react with excess base and as a dehydrating agent)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.1 eq). The mineral oil is removed by washing with anhydrous hexanes, and the NaH is suspended in anhydrous THF.

  • Enolate Formation: The suspension is cooled to 0 °C in an ice bath. A solution of acetone (1.2 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the sodium enolate.

  • Condensation: Ethyl trifluoroacetate (1.0 eq) is added dropwise to the reaction mixture, again keeping the internal temperature below 5 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • Quenching and Workup: The reaction is carefully cooled back to 0 °C. Triethyl orthoformate is added to consume any unreacted NaH. The reaction is then quenched by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2-3).

  • Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation (bp 51-53 °C/12 mmHg) to yield this compound as a light yellow liquid.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps EtTFA Ethyl Trifluoroacetate Step2 2. Claisen Condensation (Addition of EtTFA, 0°C → RT) EtTFA->Step2 Acetone Acetone Step1 1. Enolate Formation (Acetone + NaH in THF, 0°C) Acetone->Step1 NaH Sodium Hydride (Base) NaH->Step1 Step1->Step2 Step3 3. Acidic Workup & Extraction Step2->Step3 Step4 4. Purification (Vacuum Distillation) Step3->Step4 Product Pure ETFBO Step4->Product

Caption: A streamlined workflow for the synthesis of ETFBO.

Structural Characterization: A Multi-technique Corroboration

Confirming the identity and purity of the synthesized ETFBO is paramount. A combination of spectroscopic techniques provides a complete and self-validating picture of the molecule's structure.

Visualizing the Molecular Structure

Caption: The chemical structure of ETFBO.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for ETFBO, which collectively confirm its structure.

TechniqueObservationInterpretation
¹H NMR δ ~1.3 ppm (t, 3H), ~4.1 ppm (q, 2H), ~5.8 ppm (d, 1H), ~7.8 ppm (d, 1H)Corresponds to the ethyl group (-CH₃ and -OCH₂-) and the two vinyl protons (-CH=CH-), respectively. The large coupling constant between vinyl protons indicates an E-configuration.
¹³C NMR δ ~14, ~70, ~95, ~118 (q), ~165, ~180 (q)Signals for the ethyl carbons, the two vinyl carbons, the CF₃ carbon (split by fluorine), the enone C=C carbon, and the carbonyl carbon (split by fluorine), respectively.[2]
¹⁹F NMR δ ~ -77 ppm (s)A single sharp peak characteristic of a trifluoromethyl group attached to a carbonyl.
IR (cm⁻¹) ~1720 (C=O), ~1650 (C=C), ~1250 & ~1150 (C-F)Strong absorptions for the conjugated ketone carbonyl stretch, the carbon-carbon double bond stretch, and strong, characteristic C-F bond stretches.
MS (EI) m/z = 168 (M⁺)The molecular ion peak corresponding to the molecular weight of C₆H₇F₃O₂.[3]

Synthetic Utility: The Gateway to Complex Fluorinated Molecules

ETFBO's value lies in its predictable and versatile reactivity, making it a cornerstone intermediate in medicinal and agrochemical research.[8][9]

  • Pyrazole Synthesis: ETFBO is a premier precursor for trifluoromethyl-substituted pyrazoles.[1] The 1,3-dicarbonyl-like functionality readily undergoes condensation with hydrazine derivatives. This reaction is a key step in the synthesis of COX-2 inhibitors like Celecoxib, where the CF₃-pyrazole core is essential for the drug's activity and pharmacokinetic profile.[10]

  • Heterocycle Formation: Beyond pyrazoles, ETFBO is used to construct other important five-membered heteroarenes, including furans, thiophenes, and pyrroles, through various condensation and cycloaddition reactions.[10][11]

  • Michael Additions and Further Transformations: The electron-deficient double bond is highly susceptible to Michael addition by a wide range of C- and P-nucleophiles.[12][13] The resulting adducts can be further manipulated, as demonstrated in Stetter reactions to form 1,4-dicarbonyl compounds, which are themselves versatile intermediates.[10]

  • Peptide Chemistry: ETFBO also serves as a protecting reagent for amino acids in peptide synthesis. The reaction proceeds smoothly at room temperature, often without racemization, to protect the amino group.[12]

The consistent theme across these applications is the direct and reliable introduction of a trifluoromethyl ketone moiety, a feature that significantly enhances the biological properties of the target molecules.[1]

Safety and Handling

As a reactive chemical, ETFBO requires careful handling.

  • Hazards: It is a flammable liquid and vapor.[3] It is harmful if swallowed and can be fatal if inhaled.[3][14] It may cause severe skin burns, eye damage, and allergic skin reactions.[3]

  • Storage: It should be stored in a cool, well-ventilated area (2-8°C is recommended) under an inert atmosphere, as it is sensitive to moisture.[15] Commercial preparations often contain a stabilizer like BHT.

Conclusion

This compound is more than just another chemical intermediate; it is an enabling tool for modern chemical synthesis. Its straightforward, high-yield synthesis via the Claisen condensation and its well-defined spectroscopic signature make it a reliable and characterizable building block. Its true power is realized in its application, providing a direct route to valuable trifluoromethyl-containing heterocycles and other complex structures that are central to the development of next-generation pharmaceuticals and agrochemicals. A deep understanding of its synthesis, characterization, and reactivity empowers researchers to leverage its full potential in their scientific endeavors.

References

"physicochemical properties of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide on the Physicochemical Properties of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated organic compound with significant applications in chemical synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a trifluoromethyl group, imparts desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis, reactivity, and applications, supported by detailed experimental protocols and data analysis.

Introduction

This compound, also known as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, is a light yellow transparent liquid.[1] It is a key building block in organic synthesis, valued for its role in constructing complex fluorinated molecules.[1][2] The presence of the trifluoromethyl group is of particular interest in drug discovery, as it can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] This compound's versatility allows it to participate in various chemical reactions, including substitution, addition, and cycloaddition.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and manufacturing.

Chemical and Physical Properties
PropertyValue
Molecular Formula C6H7F3O2[1][3][4][5]
Molecular Weight 168.11 g/mol [1][4][6][7]
Appearance Light yellow transparent liquid[1][8]
Density 1.18 g/cm³[1][9]
Boiling Point 51-53 °C[1][9]
Flash Point 125 °F[1][9][10]
Refractive Index 1.406[1][3][7][8]
Melting Point -30 °C[3][8]
Storage Temperature 2-8°C[3][7][8]
Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.[11]

  • Mass Spectrometry (GC-MS): GC-MS analysis is used to determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

  • ¹H NMR Spectroscopy: ¹H NMR spectroscopy is used to determine the proton environment in the molecule.[12]

Synthesis and Reactivity

Synthesis

This compound can be synthesized by reacting trifluoroacetyl chloride with ethyl vinyl ether in the presence of an organic base like N-methylmorpholine or N-methylimidazole.[2] Another method involves the use of trifluoroacetic anhydride and ethyl vinyl ether with pyridine as an acid-binding agent.[9]

Synthesis Workflow:

Caption: Synthesis of this compound.

Reactivity

The reactivity of this compound is characterized by its electrophilic nature. It readily reacts with various nucleophiles. For instance, it reacts with phenylmagnesium bromide to yield ethoxy group substitution products.[13] With organozinc compounds, it undergoes 1,2-addition to the carbonyl group.[13] It also reacts with phosphorous nucleophiles like diethyl phosphite and tributyl phosphine.[14]

Applications in Drug Development and Organic Synthesis

This compound is a versatile precursor for the synthesis of various trifluoromethyl-substituted heteroarenes, such as thiophenes, furans, and pyrroles.[15]

Pyrazole Synthesis

This compound is instrumental in the synthesis of pyrazoles, a class of heterocyclic compounds with significant anti-inflammatory, analgesic, and antipyretic properties.[1] The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting pyrazole derivatives, making them more effective drug candidates.[1]

Farnesyltransferase Inhibitors

It also plays a crucial role in the synthesis of farnesyltransferase inhibitors, which are important in cancer research.[1] The unique structure of this compound facilitates the creation of potent inhibitors with improved bioavailability.[1]

Peptide Synthesis

This compound can be used as a protecting reagent in peptide synthesis.[16]

Application Workflow:

G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Final Products ETFBO This compound Pyrazole_Synthesis Pyrazole Synthesis ETFBO->Pyrazole_Synthesis FT_Inhibitor_Synthesis Farnesyltransferase Inhibitor Synthesis ETFBO->FT_Inhibitor_Synthesis Peptide_Synthesis Peptide Synthesis ETFBO->Peptide_Synthesis Pharmaceuticals Pharmaceuticals Pyrazole_Synthesis->Pharmaceuticals Agrochemicals Agrochemicals Pyrazole_Synthesis->Agrochemicals FT_Inhibitor_Synthesis->Pharmaceuticals Peptide_Synthesis->Pharmaceuticals

Caption: Applications of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[6] It is harmful if swallowed and may cause an allergic skin reaction.[6] It is also fatal if inhaled and causes severe skin burns and eye damage.[6] Therefore, it should be handled with appropriate personal protective equipment, including eye shields, face shields, and gloves, in a well-ventilated area.[7] It is sensitive to moisture and should be stored in a cool, dry, and well-ventilated place.[3][8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique physicochemical properties, stemming from the presence of the trifluoromethyl group, make it a key intermediate for creating complex fluorinated molecules with enhanced biological activity. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and industrial applications.

References

An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS 17129-06-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, registered under CAS number 17129-06-5 and often abbreviated as ETFBO, is a fluorinated organic compound of significant interest in synthetic chemistry.[1] Its unique molecular architecture, featuring a trifluoromethyl group, a ketone, and an enol ether, renders it a highly reactive and versatile intermediate.[2] This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on its utility in the synthesis of complex molecules relevant to pharmaceutical and agrochemical research. The presence of the trifluoromethyl group is particularly noteworthy, as its incorporation into organic molecules can enhance chemical stability, metabolic resistance, and binding affinity, making ETFBO a valuable tool for drug discovery and development.[1]

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one are fundamental to its reactivity and handling.

Molecular Structure

The molecule consists of a four-carbon butenone backbone. At one terminus is a trifluoromethyl group (-CF₃), and at the other, an ethoxy group (-OCH₂CH₃) is attached to the double bond, forming an enol ether. The ketone carbonyl group is positioned at the second carbon.

Caption: Molecular structure of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one.

Physicochemical Data

A summary of the key physicochemical properties of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one is presented in the table below.

PropertyValueSource
CAS Number 17129-06-5[1][3]
Molecular Formula C₆H₇F₃O₂[1][4]
Molecular Weight 168.11 g/mol [1][5]
Appearance Clear, colorless to pale yellow liquid[1][6]
Density ~1.18 g/mL at 25°C[1][3]
Boiling Point 51-53°C at 12 mmHg[1][7]
Flash Point 51.67 °C (125.00 °F)[3][6]
Solubility Good solubility in organic solvents (e.g., methylene chloride, ethanol, acetone); limited solubility in water.[1]

Synthesis and Reactivity

Synthesis

A common synthetic route to 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one involves the reaction of trifluoroacetyl fluoride with an appropriate precursor.[2] In a typical procedure, trifluoroacetyl fluoride is added to a reaction mixture under pressure, and after the reaction is complete, the excess reagent is removed to yield the final product.[2]

Reactivity Profile

The reactivity of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one is dictated by its functional groups. It serves as a versatile building block in organic synthesis.[7]

  • Reactions with Nucleophiles: It readily reacts with various nucleophiles. For instance, with amino groups, it forms N-protected amino acids, which are valuable in peptide synthesis.[2] It is also used to synthesize β-alkyl- or dialkylamino substituted enones bearing a CF₃ group.[2]

  • Organometallic Reactions: The compound's reactivity with organometallic reagents is noteworthy. With phenylmagnesium bromide, it undergoes substitution of the ethoxy group.[2] In contrast, its reaction with organozinc compounds leads to 1,2-addition to the carbonyl group.[2]

  • Cycloaddition Reactions: When heated with triethyl phosphite, 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one participates in a [4+2] cycloaddition reaction.[2]

Applications in Research and Development

The primary application of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one lies in its role as a synthetic intermediate.

  • Pharmaceutical and Agrochemical Synthesis: It is a key starting material for the synthesis of trifluoromethyl-substituted compounds, which are often explored for their potential as pharmaceuticals and agrochemicals.[1]

  • Peptide Synthesis: Its ability to react with amino acids to form N-protected derivatives without causing racemization makes it a useful reagent in peptide synthesis.[2][7]

  • Building Block for Heterocycles: The diverse reactivity of this compound allows for its use in the construction of various heterocyclic systems.

Experimental Protocol: Synthesis of N-Protected Amino Acids

The following is a representative protocol for the use of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one in the protection of amino acids for peptide synthesis.

Objective: To prepare an N-trifluoroacetyl protected amino acid using 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one.

Materials:

  • 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS 17129-06-5)

  • Amino acid (e.g., Alanine)

  • Aqueous sodium bicarbonate solution

  • Diethyl ether

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: Dissolve the amino acid in an aqueous solution of sodium bicarbonate.

  • Reaction: To the cooled solution, add 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one dropwise with stirring.

  • Stirring: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Extraction: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the N-protected amino acid.

Rationale: The reaction proceeds readily at room temperature, and the use of a mild base like sodium bicarbonate facilitates the nucleophilic attack of the amino group on the enone system. The trifluoroacetyl group is a robust protecting group that can be removed under specific conditions.

cluster_start Starting Materials Amino Acid Solution Amino Acid Solution Reaction Mixture Reaction Mixture Amino Acid Solution->Reaction Mixture ETFBO ETFBO ETFBO->Reaction Mixture Acidification & Extraction Acidification & Extraction Reaction Mixture->Acidification & Extraction Drying & Evaporation Drying & Evaporation Acidification & Extraction->Drying & Evaporation Final Product Final Product Drying & Evaporation->Final Product

References

The Trifluoromethyl Enone Motif: A Comprehensive Guide to the Reactivity of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity profile of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a versatile and highly valuable fluorinated building block in modern organic synthesis. The presence of a trifluoromethyl group in conjunction with an enone system imparts a unique electronic character, rendering the molecule susceptible to a variety of nucleophilic attacks. This document elucidates the mechanistic pathways, discusses the causality behind experimental choices and observed regioselectivity, and provides detailed protocols for key transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate for the construction of complex, high-value fluorinated molecules, particularly heterocyclic compounds of pharmaceutical and agrochemical significance.

Introduction: The Power of the Trifluoromethyl Group in Enone Chemistry

The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The CF₃ group is characterized by its high electronegativity and lipophilicity, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2] In the context of α,β-unsaturated ketones (enones), the CF₃ group acts as a potent electron-withdrawing group, significantly influencing the molecule's reactivity.

This compound (ETFBO) is an exemplary trifluoromethyl-containing building block.[1] Its structure combines a highly electrophilic trifluoroacetyl moiety with a vinyl ether, creating a polarized π-system with multiple reactive sites. Nucleophiles can potentially attack the carbonyl carbon (C2), the β-carbon (C4) of the enone system, or the α-carbon (C3). This guide will dissect the outcomes of these competing pathways when ETFBO is challenged with a range of common nucleophiles.

DOT Script for ETFBO Structure

ETFBO_Structure cluster_etfbo This compound (ETFBO) C1 C F1 F C1->F1 F2 F C1->F2 F3 F C1->F3 C2 C C1->C2 O1 O C2->O1 C3 C C2->C3 H1 H C3->H1 C4 C C3->C4 H2 H C4->H2 O2 O C4->O2 C5 C O2->C5 H3 H C5->H3 H4 H C5->H4 C6 C C5->C6 H5 H C6->H5 H6 H C6->H6 H7 H C6->H7

Caption: Structure of this compound.

General Reactivity Principles: A Dichotomy of Pathways

The reactivity of ETFBO is dominated by two principal pathways, dictated by the nature of the nucleophile and the reaction conditions:

  • Addition-Elimination at C4: Soft nucleophiles, particularly those with available lone pairs like amines and thiols, readily attack the electron-deficient β-carbon (C4). This is followed by the elimination of the ethoxy group, resulting in the substitution of the ethoxy moiety with the nucleophile. This pathway is a cornerstone of its utility, providing access to a wide range of substituted trifluoromethyl enones.[1]

  • Conjugate Addition (Michael Addition) and Carbonyl Addition (1,2-Addition): Carbon-based nucleophiles exhibit more nuanced reactivity. "Soft" carbanions, such as enolates derived from malonates, typically favor 1,4-conjugate addition. In contrast, "hard" organometallic reagents like organozinc compounds tend to attack the hard electrophilic carbonyl carbon in a 1,2-addition.[3] Interestingly, Grignard reagents (organomagnesium compounds) often lead to substitution of the ethoxy group, suggesting an initial 1,4-addition followed by elimination.[3]

The strong electron-withdrawing effect of the trifluoroacetyl group is the primary driver for this reactivity, rendering the β-carbon highly electrophilic and susceptible to attack.

DOT Script for General Reactivity Pathways

Reactivity_Pathways cluster_pathways Reaction Pathways ETFBO ETFBO (this compound) Add_Elim Addition-Elimination (at C4) ETFBO->Add_Elim e.g., Amines, Thiols Michael_Add 1,4-Michael Addition (at C4) ETFBO->Michael_Add e.g., Malonates Carbonyl_Add 1,2-Addition (at C2 Carbonyl) ETFBO->Carbonyl_Add e.g., Organozinc Nu Nucleophile (Nu⁻) Nu->ETFBO Attack Product_Subst Substituted Enone (Nu replaces OEt) Add_Elim->Product_Subst Product_Michael 1,4-Adduct Michael_Add->Product_Michael Product_12 Tertiary Alcohol Carbonyl_Add->Product_12

Caption: Major nucleophilic attack pathways on ETFBO.

Reactions with N-Nucleophiles: Gateway to Trifluoromethylated Heterocycles

The reaction of ETFBO with nitrogen nucleophiles is arguably its most exploited feature, providing efficient routes to valuable nitrogen-containing heterocycles like pyrazoles and pyrroles.

Primary and Secondary Amines: Formation of Enaminones

ETFBO reacts readily with primary and secondary amines in an addition-elimination sequence to yield 4-amino-1,1,1-trifluoro-3-buten-2-ones (enaminones). This transformation is typically high-yielding and serves as a crucial first step in more complex synthetic sequences.[4]

Experimental Protocol: Synthesis of 4-morpholino-1,1,1-trifluorobut-3-en-2-one

  • Materials: this compound (ETFBO), Morpholine, Diethyl ether.

  • Procedure:

    • Dissolve this compound (1.0 eq) in diethyl ether.

    • Add morpholine (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel.

Hydrazines: Synthesis of Trifluoromethyl Pyrazoles

The reaction with hydrazine and its derivatives is a powerful method for constructing 5-(trifluoromethyl)pyrazoles, a core structure in many pharmaceuticals, including the COX-2 inhibitor Celecoxib.[1][2] The reaction proceeds via an initial addition-elimination to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 5-Phenyl-3-(trifluoromethyl)pyrazole Intermediate

This protocol is adapted from a similar synthesis using a β-diketone, which follows the same reaction pathway.[5]

  • Materials: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (a close analog of the intermediate from ETFBO and a phenyl nucleophile), Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (10 mmol) in ethanol (50 mL) in a round-bottom flask.

    • Add hydrazine hydrate (10 mmol) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours.

    • After cooling, add water to the reaction mixture to precipitate the product, a stable 5-hydroxy-dihydropyrazole intermediate.

    • Collect the product by filtration and recrystallize from ethanol.

    • The intermediate can then be dehydrated, often with acid catalysis, to yield the final pyrazole.

Reactions with S-Nucleophiles: Thia-Michael Addition

Thiols readily undergo a conjugate addition to the β-carbon of ETFBO. Depending on the conditions, this can lead to either the stable 1,4-adduct or, more commonly, the addition-elimination product, analogous to the reaction with amines. The resulting vinyl sulfides are valuable synthetic intermediates. The reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[6]

Experimental Protocol: Michael Addition of Thiophenol (General Procedure)

This is a generalized procedure based on standard thia-Michael addition protocols.[7]

  • Materials: this compound (ETFBO), Thiophenol, KF/Alumina (catalyst), Solvent (e.g., glycerin for green chemistry approach, or THF/acetonitrile).

  • Procedure:

    • To a mixture of thiophenol (1.2 mmol) and KF/Al₂O₃ (e.g., 70 mg) in a suitable solvent (1 mL), add ETFBO (1 mmol) at room temperature.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reactions with C-Nucleophiles: Building Carbon Frameworks

The interaction of ETFBO with carbon nucleophiles is highly dependent on the nature of the nucleophile, offering access to a diverse range of molecular architectures.

Organometallic Reagents: A Study in Regioselectivity

The choice between "hard" and "soft" organometallic reagents dictates the site of attack on the ETFBO molecule.

  • Organozinc Reagents (Soft): These less reactive organometallics typically favor 1,2-addition to the electrophilic carbonyl carbon, yielding tertiary alcohols after workup.[3]

  • Grignard Reagents (Harder): Phenylmagnesium bromide has been shown to react with ETFBO to give ethoxy group substitution products, which is indicative of a 1,4-addition mechanism followed by elimination of magnesium ethoxide.[3] This highlights the delicate balance of factors influencing regioselectivity.

Enolates and Stabilized Carbanions: Classic Michael Addition

Stabilized carbanions, such as those derived from diethyl malonate, behave as classic Michael donors, adding to the β-carbon of the enone system in a 1,4-conjugate addition.[8] This reaction is fundamental for C-C bond formation and extending the carbon skeleton. High pressure can be employed to facilitate the reaction with sterically hindered enones.[1]

The Stetter Reaction: Access to 1,4-Dicarbonyl Compounds

A powerful application of ETFBO chemistry involves a two-step sequence to generate trifluoromethylated 1,4-diketones. First, ETFBO is reacted with an amine (e.g., morpholine) to form the corresponding enaminone. This enaminone then acts as a Michael acceptor in a thiazolium-catalyzed Stetter reaction with an aldehyde.[9][10][11]

DOT Script for Stetter Reaction Workflow

Stetter_Reaction_Workflow ETFBO ETFBO Enaminone CF₃-Enaminone (Michael Acceptor) ETFBO->Enaminone + Amine Amine Amine (e.g., Morpholine) Diketone CF₃-1,4-Diketone Enaminone->Diketone + Aldehyde Aldehyde Aldehyde (R-CHO) (Michael Donor) Aldehyde->Diketone Catalyst Thiazolium Salt Catalyst Catalyst->Diketone Stetter Reaction

Caption: Workflow for the synthesis of 1,4-diketones from ETFBO.

These 1,4-dicarbonyl compounds are exceptionally valuable as they are direct precursors to five-membered heterocycles like furans, thiophenes, and pyrroles via the Paal-Knorr synthesis.[12][13][14]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis (General)

  • Materials: Trifluoromethyl-substituted 1,4-diketone, Primary amine (or ammonium acetate for N-unsubstituted pyrrole), Acetic acid (catalyst), Ethanol (solvent).

  • Procedure:

    • Dissolve the 1,4-diketone (1.0 eq) in ethanol.

    • Add the primary amine (1.1-1.5 eq) or an excess of ammonium acetate.

    • Add a catalytic amount of a weak acid, such as glacial acetic acid.

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting pyrrole by column chromatography or recrystallization.

Reactions with P-Nucleophiles

Phosphorus nucleophiles display unique reactivity with ETFBO. For instance, triethyl phosphite engages in a [4+2] cycloaddition reaction.[3] In contrast, the stronger nucleophile tributylphosphine undergoes a double addition reaction.[8] These reactions open pathways to organophosphorus compounds containing the valuable trifluoromethyl motif.

Data Summary: A Comparative Overview

The choice of nucleophile and reaction conditions dramatically influences the outcome of reactions with ETFBO. The following table summarizes typical product types and reported yields for various classes of nucleophiles.

Nucleophile ClassExample NucleophileDominant Reaction TypeTypical ProductYield RangeReference(s)
N-Nucleophiles Secondary Amines (e.g., Morpholine)Addition-Elimination4-Amino-enoneGood to Excellent[4]
HydrazinesAddition-Elimination, Cyclization5-(Trifluoromethyl)pyrazoleGood to Excellent[5][15]
S-Nucleophiles Thiols (e.g., Thiophenol)Michael Addition / Add-Elimβ-Thioether / Vinyl sulfideGood[6][7]
C-Nucleophiles Organozinc Reagents1,2-Addition (Carbonyl)Tertiary Alcohol-[3]
Grignard Reagents1,4-Addition-EliminationSubstituted Enone-[3]
Malonate Esters1,4-Michael Addition1,4-AdductModerate to High[1]
Aldehydes (Stetter Rxn)1,4-Michael Addition1,4-DiketoneGood[10][11]
P-Nucleophiles Triethyl Phosphite[4+2] CycloadditionOxaphospholene-[3]
Tributyl PhosphineDouble AdditionPhosphonium Ylide-[8]

Yields are highly dependent on specific substrates and reaction conditions.

Conclusion and Future Outlook

This compound has firmly established itself as a premier building block in organofluorine chemistry. Its predictable yet versatile reactivity with a broad spectrum of nucleophiles provides chemists with a reliable toolkit for the synthesis of complex molecules. The dominant reaction pathways—addition-elimination and conjugate addition—serve as entry points to a vast chemical space, most notably enabling the efficient construction of trifluoromethyl-substituted heterocycles. The ability to fine-tune the reaction outcome by judicious choice of the nucleophile and reaction conditions underscores the synthetic power of this reagent. As the demand for sophisticated fluorinated compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance and application of ETFBO are set to expand even further.[2]

References

"solubility of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound (ETFBO) is a pivotal fluorinated building block in modern organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its utility in the synthesis of complex molecules, such as pyrazoles and farnesyltransferase inhibitors, is well-documented.[1][3] A fundamental understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of ETFBO in organic solvents, tailored for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of ETFBO, the principles governing its solubility, a detailed experimental protocol for solubility determination, and critical safety considerations.

Introduction: The Critical Role of Solubility in Synthesis and Development

The solubility of a reagent in a given solvent is a critical parameter that influences reaction kinetics, yield, and purity. For drug development professionals, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy.[4] Low solubility can lead to challenges in formulation and may result in unpredictable in vitro and in vivo performance.[5][6] Therefore, a thorough characterization of the solubility of a key intermediate like ETFBO is not merely an academic exercise but a foundational step in the development of robust and scalable synthetic processes and effective pharmaceutical products. This guide will provide the necessary framework for understanding and experimentally determining the solubility of ETFBO in a range of organic solvents.

Physicochemical Properties of this compound (CAS: 17129-06-5)

Understanding the inherent properties of ETFBO is the first step in predicting its solubility behavior. ETFBO is a light yellow, transparent liquid with the molecular formula C6H7F3O2 and a molecular weight of 168.11 g/mol .[1][7] Its structure, featuring a trifluoromethyl group, an ether linkage, and a conjugated ketone, imparts a unique combination of polarity and lipophilicity.

PropertyValueSource
Molecular Formula C6H7F3O2[1]
Molecular Weight 168.11 g/mol [7]
Appearance Light yellow transparent liquid[1]
Density 1.18 g/mL at 25 °C[8][9]
Boiling Point 51-53 °C at 12 mmHg[8][9]
Refractive Index n20/D 1.406[8][9]
logP (o/w) 1.414 (estimated)[10]
Water Solubility 2.486e+004 mg/L (estimated)[10]

The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and can enhance its metabolic stability and lipophilicity in resulting pharmaceutical compounds.[1] The estimated logP value of 1.414 suggests a moderate lipophilicity. While some water solubility is predicted, it is expected to be more soluble in organic solvents.[10] One source notes its solubility in chloroform and methanol, though quantitative data is not provided.[11]

Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility.[12] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry. ETFBO possesses both polar (C=O, C-O, C-F bonds) and non-polar (C-C, C-H bonds) characteristics, suggesting it will have varied solubility across a spectrum of organic solvents.

Factors influencing the solubility of ETFBO in an organic solvent include:

  • Polarity Match: The closer the polarity of ETFBO to the solvent, the higher the expected solubility.

  • Hydrogen Bonding: ETFBO has hydrogen bond acceptors (the oxygen atoms) but no donors.[13] It will dissolve well in solvents that are hydrogen bond donors.

  • Dispersion Forces: These forces are present in all molecules and will contribute to the solubility in non-polar solvents.

A systematic approach to selecting solvents for testing would involve choosing a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol).

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is widely regarded as the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability.[6][14] This section provides a detailed protocol for determining the solubility of ETFBO in an organic solvent using the shake-flask method, followed by quantification using UV-Vis spectroscopy.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Select & Prepare Solvent prep_etfbo Prepare ETFBO Stock add_excess Add excess ETFBO to Solvent prep_etfbo->add_excess equilibrate Equilibrate (Shake/Stir) add_excess->equilibrate 24-48h at constant T separate Separate Solid & Liquid (Centrifuge/Filter) equilibrate->separate measure_uv Measure UV Absorbance of Saturated Solution & Standards separate->measure_uv prepare_standards Prepare Calibration Standards plot_curve Plot Calibration Curve prepare_standards->plot_curve calculate_sol Calculate Solubility measure_uv->calculate_sol plot_curve->calculate_sol

Caption: Workflow for determining the solubility of ETFBO.

Detailed Experimental Protocol

Objective: To determine the concentration of ETFBO in a saturated solution of a specific organic solvent at a constant temperature.

Materials:

  • This compound (ETFBO), technical grade or higher[8]

  • Selected organic solvent (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge or syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of ETFBO to a glass vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved ETFBO. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). d. Equilibrate the mixture for 24-48 hours to ensure thermodynamic equilibrium is reached.[4]

  • Separation of Undissolved Solute: a. After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. b. Separate the saturated solution from the undissolved ETFBO. This can be achieved by: i. Centrifugation: Centrifuge the vial at high speed to pellet the undissolved material. Carefully collect the supernatant. ii. Filtration: Use a syringe filter compatible with the organic solvent to filter the solution.

  • Quantification by UV-Vis Spectroscopy: a. Preparation of Calibration Standards: i. Prepare a stock solution of ETFBO of known concentration in the chosen solvent. ii. Perform a series of dilutions to create a set of calibration standards with concentrations that are expected to bracket the solubility of ETFBO. b. UV-Vis Measurement: i. Determine the wavelength of maximum absorbance (λmax) for ETFBO in the specific solvent by scanning a standard solution. ii. Measure the absorbance of each calibration standard at the λmax.[15] iii. Dilute an aliquot of the saturated solution with a known dilution factor to bring its absorbance within the linear range of the calibration curve. iv. Measure the absorbance of the diluted saturated solution at λmax. c. Calculation of Solubility: i. Plot a calibration curve of absorbance versus concentration for the standard solutions. ii. Use the linear regression equation from the calibration curve to determine the concentration of the diluted saturated solution. iii. Multiply the calculated concentration by the dilution factor to obtain the solubility of ETFBO in the solvent. The result can be expressed in g/L or mol/L.

Data Presentation

The results should be compiled in a clear and concise table for easy comparison.

SolventPolarity IndexTemperature (°C)Solubility (g/L)Solubility (mol/L)
Hexane0.125
Toluene2.425
Dichloromethane3.125
Ethyl Acetate4.425
Acetone5.125
Acetonitrile5.825
Ethanol4.325
Methanol5.125

Safety and Handling of Organic Solvents

Working with organic solvents requires strict adherence to safety protocols to minimize risks.[16] Most organic solvents are flammable, and many are volatile and can be toxic upon inhalation or skin contact.[17][18][19]

Hazard Mitigation Workflow

G cluster_planning Planning & Preparation cluster_execution Execution cluster_disposal Disposal & Cleanup read_sds Read SDS for ETFBO & All Solvents ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Ensure Work is Performed in a Fume Hood spill_kit Locate Spill Kit & Fire Extinguisher handle_care Handle Chemicals with Care spill_kit->handle_care minimize_exposure Keep Containers Closed avoid_ignition Avoid Ignition Sources waste_disposal Dispose of Waste in Labeled Containers avoid_ignition->waste_disposal clean_area Clean Work Area wash_hands Wash Hands Thoroughly

Caption: Safety workflow for handling organic solvents.

Key Safety Precautions
  • Hazard Communication: Always read the Safety Data Sheet (SDS) for ETFBO and all solvents before use.[17] The SDS provides critical information on hazards, handling, and emergency procedures.

  • Engineering Controls: All work with organic solvents should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and solvent-resistant gloves.[16] The type of glove material should be chosen based on its compatibility with the specific solvent being used.

  • Fire Safety: Organic solvents are often flammable.[18] Keep them away from ignition sources such as open flames, hot plates, and electrical equipment. Know the location and proper use of fire extinguishers.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

Conclusion

References

"mechanism of synthesis for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

Introduction: The Significance of a Fluorinated Building Block

This compound, commonly referred to as ETFBO, is a light yellow liquid with the chemical formula C₆H₇F₃O₂.[1] As a key fluorinated intermediate, ETFBO (CAS No. 17129-06-5) has garnered significant attention in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The presence of the trifluoromethyl (CF₃) group imparts unique properties to molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity, making it a highly desirable moiety in drug design and advanced material synthesis.[1]

This guide provides a detailed examination of the predominant synthesis mechanism for ETFBO, offering field-proven insights into the reaction's causality, a comprehensive experimental protocol, and methods for product characterization. Its versatility as a precursor for complex trifluoromethyl-substituted heterocycles, including pyrazoles and furans, underscores its importance as a cornerstone in modern organic synthesis.[1][3][4]

Core Synthesis Mechanism: Electrophilic Acylation of Ethyl Vinyl Ether

While several synthetic routes exist, the most direct and industrially relevant method for producing this compound is the electrophilic acylation of an enol ether (ethyl vinyl ether) with a highly reactive acylating agent, trifluoroacetyl chloride. This pathway is favored for its high efficiency and atom economy.

The reaction proceeds as follows:

  • Activation and Nucleophilic Attack: Trifluoroacetyl chloride serves as a potent electrophile due to the strong electron-withdrawing effect of the three fluorine atoms, which polarizes the carbonyl carbon. Ethyl vinyl ether, an electron-rich enol ether, acts as the nucleophile. The π-bond of the vinyl ether attacks the electrophilic carbonyl carbon of trifluoroacetyl chloride.

  • Intermediate Formation: This attack forms a transient carbocation intermediate, which is stabilized by the adjacent oxygen atom.

  • Proton Abstraction and Elimination: An organic base, such as N-methylmorpholine or triethylamine, is crucial in this step.[2][5] It acts as a proton scavenger, abstracting a proton from the carbon adjacent to the oxygen, which leads to the re-formation of the carbon-carbon double bond. Simultaneously, the chloride ion is eliminated from the tetrahedral intermediate formed at the carbonyl carbon. The base is converted into its hydrochloride salt, effectively driving the reaction to completion.

This mechanism avoids the harsher conditions and potential side reactions associated with classical condensation chemistry, offering a clean and high-yielding route to the desired enone product.

G reactant reactant intermediate intermediate product product reagent reagent sideproduct sideproduct A Ethyl Vinyl Ether (Nucleophile) I Transient Adduct/ Carbocation Intermediate A->I 1. Nucleophilic Attack B Trifluoroacetyl Chloride (Electrophile) B->I 1. Nucleophilic Attack C N-Methylmorpholine (Base) P This compound (ETFBO) C->P 2. Proton Abstraction & Chloride Elimination S N-Methylmorpholine Hydrochloride Salt C->S I->P 2. Proton Abstraction & Chloride Elimination I->S

Caption: Reaction mechanism for the synthesis of ETFBO.

Experimental Protocol and Data

The following protocol describes a robust, lab-scale synthesis of ETFBO. This procedure is a self-validating system; adherence to the outlined stoichiometry and conditions ensures high purity and yield.

Experimental Parameters
ParameterValue/ReagentRationale
Nucleophile Ethyl Vinyl EtherProvides the carbon backbone and the ethoxy group.
Acylating Agent Trifluoroacetyl ChlorideHighly reactive electrophile that introduces the trifluoromethyl ketone moiety.
Base N-MethylmorpholineEfficiently scavenges HCl produced, preventing side reactions and driving the equilibrium.[2]
Solvent Dichloromethane (DCM)An inert solvent that effectively dissolves reactants and is easily removed post-reaction.
Molar Ratio Trifluoroacetyl Chloride : Ethyl Vinyl Ether : Base ≈ 1.05 : 1.0 : 1.1A slight excess of the acylating agent and base ensures complete consumption of the limiting vinyl ether.
Temperature 0 to 10 °CControls the reaction rate, minimizes potential polymerization of the vinyl ether, and prevents degradation.[2]
Typical Yield >99%The reaction is highly efficient under these optimized conditions.[2]
Purity (GC) >99%The clean nature of the reaction allows for high purity after a simple workup and distillation.[2]
Step-by-Step Methodology
  • Reactor Setup: Equip a dry, four-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure the system is inert and dry.

  • Charging Reagents: Charge the flask with ethyl vinyl ether (1.0 eq), N-methylmorpholine (1.1 eq), and dichloromethane.

  • Cooling: Begin stirring and cool the reaction mixture to between 0 and 10 °C using an ice-water bath.

  • Addition of Acylating Agent: Slowly add trifluoroacetyl chloride (1.05 eq) to the mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours. Monitor the reaction's progress by Gas Chromatography (GC) until the starting material is consumed.

  • Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the N-methylmorpholine hydrochloride salt.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a light yellow liquid.

G step step process process qc qc final final A Reactor Setup (Inert Atmosphere) B Charge Ethyl Vinyl Ether, N-Methylmorpholine, DCM A->B C Cool Mixture (0-10 °C) B->C D Slow Addition of Trifluoroacetyl Chloride C->D E Reaction Monitoring (GC Analysis) D->E F Aqueous Workup (Wash with H₂O/Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Vacuum Distillation) H->I J Final Product: ETFBO (>99% Purity) I->J

Caption: Experimental workflow for the synthesis of ETFBO.

Product Characterization and Quality Control

Verifying the identity and purity of the synthesized ETFBO is critical. A combination of physical and spectroscopic methods provides a comprehensive analysis.

  • Physical Properties: The final product should be a light yellow liquid with a refractive index of approximately 1.406 (at 20 °C) and a density of around 1.18 g/mL (at 25 °C).[1] The boiling point is typically observed at 51-53 °C under a vacuum of 12 mmHg.

  • Gas Chromatography (GC): GC is the primary method for assessing purity, which should be ≥97.0%, with optimized protocols achieving >99%.[1]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethoxy group, along with two doublets for the vinyl protons (-CH=CH-).

    • ¹³C NMR: The carbon spectrum will show characteristic peaks for the trifluoromethyl carbon, the ketone carbonyl, the vinyl carbons, and the ethoxy carbons.

    • IR Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C=O stretch of the ketone, the C=C stretch of the alkene, and the characteristic C-F stretches of the trifluoromethyl group.

Conclusion

The synthesis of this compound via the electrophilic acylation of ethyl vinyl ether represents a highly efficient and reliable method for producing this valuable fluorinated building block. The reaction's success hinges on careful control of temperature and stoichiometry, leading to high yields and exceptional purity. As the demand for advanced fluorinated compounds in drug discovery and agrochemicals continues to grow, the role of ETFBO as a versatile and indispensable intermediate is firmly established.[1][6] Its ability to participate in a wide range of chemical transformations ensures its continued prominence in the field of organic synthesis.[1][7]

References

The Trifluoromethyl Ketone Moiety: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry.[1] This is due to the unique physicochemical properties that fluorine imparts, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1][2][3] Among the various fluorine-containing functional groups, the trifluoromethyl ketone (TFMK) has emerged as a particularly versatile and powerful pharmacophore.[4] This guide provides a comprehensive overview of the core applications of TFMKs in medicinal chemistry, delving into their mechanism of action, synthetic accessibility, and role in the development of novel therapeutics.

Part 1: Physicochemical Properties and the Power of Bioisosterism

The trifluoromethyl (CF3) group is a powerhouse of unique properties that medicinal chemists can leverage. Its strong electron-withdrawing nature, high lipophilicity, and steric bulk distinguish it from a simple methyl group.[1][2] The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often leads to an extended drug half-life.[2]

One of the most powerful applications of the TFMK moiety is its role as a bioisostere, a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity, while potentially improving its physicochemical or pharmacokinetic properties. The TFMK group has been successfully employed as a bioisostere for several key functional groups:

  • Carboxylic Acids: The TFMK hydrate can mimic the tetrahedral intermediate of amide or ester hydrolysis, making it an excellent surrogate for carboxylic acids in enzyme inhibitors.[5][6]

  • Nitro Groups: In certain contexts, the trifluoromethyl group can serve as a bioisosteric replacement for an aliphatic nitro group, offering improved metabolic stability.[7][8]

  • Methyl and Other Alkyl Groups: The CF3 group is often considered a classical isostere for nonpolar side chains of amino acids, such as methyl, ethyl, and isopropyl groups.[1]

A critical and defining feature of trifluoromethyl ketones is their propensity to exist in equilibrium with their corresponding hydrate form in aqueous environments.[6][9][10] The potent electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[9] This equilibrium is pivotal to their mechanism of action as enzyme inhibitors, as the stable hydrate can act as a transition-state analog.[6][11]

Part 2: Mechanism of Action as Enzyme Inhibitors

Trifluoromethyl ketones are renowned for their ability to act as potent, often reversible, covalent inhibitors of several classes of enzymes, most notably serine and cysteine proteases.[9][12]

Covalent Reversible Inhibition of Proteases

The inhibitory mechanism of TFMKs against serine and cysteine proteases is a textbook example of transition-state mimicry. The highly electrophilic carbonyl carbon of the TFMK is readily attacked by the nucleophilic hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site.[9] This results in the formation of a stable, yet reversible, hemiketal or hemithioketal adduct, respectively.[9] This adduct mimics the tetrahedral intermediate formed during the natural hydrolysis of a peptide bond.

The formation of this covalent bond is often a time-dependent process, leading to a "slow, tight-binding" inhibition profile.[9] The stability of the hemiketal or hemithioketal contributes to the high potency of TFMK inhibitors.

G Enzyme_Active_Site Enzyme Active Site (Serine or Cysteine) Transition_State Tetrahedral Intermediate (Hemiketal/Hemithioketal) Enzyme_Active_Site->Transition_State Nucleophilic Attack TFMK Trifluoromethyl Ketone (R-CO-CF3) TFMK->Transition_State Inhibited_Enzyme Inhibited Enzyme Complex Transition_State->Inhibited_Enzyme Covalent Bond Formation Inhibited_Enzyme->Transition_State Reversible

Caption: Covalent reversible inhibition by a trifluoromethyl ketone.

Expanding the Target Landscape

Beyond proteases, the TFMK moiety has been successfully incorporated into inhibitors for other enzyme classes:

  • Carboxylesterases: TFMKs are potent inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs and xenobiotics.[12][13]

  • Histone Deacetylases (HDACs): The TFMK group can act as a zinc-binding group in HDAC inhibitors, although metabolic instability has been a challenge.[14]

  • Kinases: Aromatic trifluoromethyl ketones have been explored as warheads for covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues.[15][16]

Part 3: Synthetic Strategies for Trifluoromethyl Ketones

The utility of TFMKs in medicinal chemistry is underpinned by the development of robust synthetic methodologies. Several approaches are commonly employed to synthesize these valuable compounds:

  • From Carboxylic Esters: A straightforward method involves the nucleophilic trifluoromethylation of esters using reagents like trifluoromethyltrimethylsilane (TMSCF3) or by leveraging fluoroform (HCF3) as an inexpensive trifluoromethyl source.[6][17]

  • From Carboxylic Acids: Enolizable carboxylic acids can be converted to their corresponding TFMKs in a single step through trifluoroacetylation of the enediolate intermediate.[17]

  • Oxidation of Trifluoromethyl Alcohols: The oxidation of α-trifluoromethyl alcohols provides another route to TFMKs.[16]

Representative Experimental Protocol: Synthesis of a Trifluoromethyl Ketone from a Methyl Ester

The following is a general protocol for the synthesis of a trifluoromethyl ketone from a methyl ester using fluoroform, adapted from the literature.[6]

Materials:

  • Methyl ester substrate (1.0 mmol)

  • Potassium hexamethyldisilazide (KHMDS) (1.2 mmol)

  • Triglyme (5 mL)

  • Fluoroform (HCF3) gas

  • Anhydrous reaction vessel with a magnetic stirrer

  • Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried, nitrogen-purged reaction vessel containing the methyl ester substrate and KHMDS, add anhydrous triglyme at -40 °C.

  • Bubble fluoroform gas through the stirred reaction mixture for a specified period (e.g., 1-2 hours) while maintaining the temperature at -40 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl ketone.

Part 4: Applications and Case Studies in Drug Discovery

The theoretical advantages of the TFMK moiety have been translated into tangible drug discovery programs targeting a range of diseases.

Drug Candidate/Inhibitor Class Target Enzyme Therapeutic Area Key Findings Reference(s)
Peptidyl TFMKs (e.g., ZD8321)Human Leukocyte ElastaseInflammatory DiseasesOrally active inhibitors with high bioavailability. ZD8321 entered clinical evaluation.[18]
TFMK-based inhibitorsSARS-CoV 3CL ProteaseAntiviral (COVID-19)Demonstrated time-dependent, covalent inhibition with Ki values in the low micromolar range.[9]
Trifluoropyruvamides (TFPAs)Histone Deacetylases (HDACs)OncologyDesigned as metabolically stable alternatives to TFMK-based HDAC inhibitors. Showed low nanomolar IC50 values.[14]
Aromatic TFMKsFibroblast Growth Factor Receptor 4 (FGFR4) KinaseOncologyCharacterized as a new warhead for covalently reversible kinase inhibitors targeting a non-catalytic cysteine.[15]

Part 5: Challenges and Future Directions

Despite their significant potential, the development of TFMK-containing drugs is not without its challenges. A primary concern is their metabolic stability. The ketone group can be susceptible to in vivo reduction to the corresponding trifluoromethyl alcohol, which is often inactive.[14]

Future research in this area will likely focus on:

  • Designing metabolically robust TFMK analogs: As demonstrated with trifluoropyruvamides, subtle modifications to the TFMK core can enhance metabolic stability.[14]

  • Expanding the scope of covalent reversible inhibitors: The application of TFMKs as warheads for targeting non-catalytic residues in enzymes like kinases is a promising and expanding area of research.[15][16]

  • Fine-tuning pharmacokinetic properties: Continued efforts will be made to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of TFMK-containing drug candidates to improve their overall developability.

Conclusion

Trifluoromethyl ketones represent a powerful and versatile class of pharmacophores in medicinal chemistry. Their unique electronic properties, ability to act as bioisosteres, and well-defined mechanism of covalent reversible inhibition have solidified their place in the drug discoverer's toolbox. While challenges such as metabolic stability remain, ongoing research and innovative chemical design are continually expanding the potential applications of this remarkable functional group, paving the way for the development of novel and effective therapeutics.

References

The Versatility of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A Premier Fluorinated Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a paramount tool for fine-tuning physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Among the arsenal of reagents available for introducing this critical functional group, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has emerged as a uniquely versatile and powerful fluorinated building block. This technical guide provides an in-depth exploration of ETFBO's synthesis, properties, and its multifaceted role in the construction of complex trifluoromethyl-containing molecules, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthesis of ETFBO

This compound, also known by its CAS number 17129-06-5, is a light yellow, transparent liquid.[2] Its bifunctional nature, possessing both a highly reactive α,β-unsaturated ketone system and a stable trifluoromethyl group, is the cornerstone of its synthetic utility.[2]

PropertyValue
Molecular FormulaC₆H₇F₃O₂
Molecular Weight168.11 g/mol
Boiling Point51-53 °C at 12 mmHg
Density1.18 g/cm³
Refractive Index1.406

Synthesis of ETFBO:

The most common and efficient synthesis of ETFBO involves the addition of trifluoroacetyl chloride to ethyl vinyl ether.[3] This reaction is typically carried out in the presence of an organic base, such as N-methylmorpholine or N-methylimidazole, which serves to neutralize the hydrogen chloride byproduct.[4] The use of these bases is a notable improvement over pyridine, leading to higher product quality and reduced environmental impact.[4]

A Generalized Experimental Protocol for the Synthesis of ETFBO:

A solution of ethyl vinyl ether and N-methylmorpholine in an anhydrous organic solvent (e.g., dichloromethane) is cooled in an ice bath. Trifluoroacetyl chloride is then added dropwise to the stirred solution, maintaining the temperature below a critical threshold. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The workup typically involves washing the reaction mixture with water to remove the base hydro-chloride salt, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final ETFBO.

The Synthetic Utility of ETFBO: A Gateway to Trifluoromethylated Heterocycles

The true power of ETFBO lies in its ability to serve as a versatile precursor for a wide array of trifluoromethyl-substituted heterocyclic compounds, which are privileged scaffolds in medicinal chemistry and agrochemistry.[1][2][5]

Synthesis of Trifluoromethyl-Substituted Pyrazoles

One of the most prominent applications of ETFBO is in the synthesis of trifluoromethylated pyrazoles, a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties.[2] The reaction proceeds via a condensation reaction between ETFBO and a hydrazine derivative.

Reaction Workflow for Pyrazole Synthesis:

G ETFBO 4-Ethoxy-1,1,1-trifluoro- 3-buten-2-one (ETFBO) Intermediate Hydrazone Intermediate (via Condensation) ETFBO->Intermediate Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Pyrazole Trifluoromethyl-Substituted Pyrazole Intermediate->Pyrazole Cyclization (Intramolecular Nucleophilic Attack) Heat Heat Heat->Pyrazole G Catalyst Thiazolium Pre-catalyst Ylide Thiazolium Ylide (Active Catalyst) Catalyst->Ylide Deprotonation Base Base Base->Ylide Breslow Breslow Intermediate (Nucleophilic Acyl Anion Equivalent) Ylide->Breslow Addition to Aldehyde Aldehyde Aldehyde Aldehyde->Breslow Adduct 1,4-Addition Adduct Breslow->Adduct 1,4-Addition Acceptor Michael Acceptor (from ETFBO derivative) Acceptor->Adduct Product 1,4-Dicarbonyl Product Adduct->Product Proton Transfer & Catalyst Elimination Product->Catalyst Regeneration

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Trifluoromethyl-Substituted Pyrazoles using 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, analgesic, and anticancer properties.[1] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into these heterocyclic systems can dramatically enhance a drug candidate's pharmacological profile. The CF₃ group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[2][3]

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, commonly known as ETFBO, has emerged as a superior and highly versatile building block for constructing these valuable trifluoromethyl-substituted pyrazoles.[4][5] As a bifunctional α,β-unsaturated ketone, ETFBO possesses two reactive sites that can be precisely targeted in cyclocondensation reactions.[4] The presence of a highly electron-withdrawing trifluoromethyl group and a reactive ethoxy vinylogous ester moiety makes it an ideal precursor for efficient and often regioselective pyrazole synthesis.[4][6]

This document provides a detailed guide for researchers and drug development professionals on the synthesis of trifluoromethyl-pyrazoles using ETFBO. It covers the underlying reaction mechanism, provides step-by-step experimental protocols, and explains the rationale behind the synthetic strategy.

Physicochemical Properties of ETFBO

A thorough understanding of the starting material is critical for successful synthesis. ETFBO (CAS: 17129-06-5) is a fluorinated enone with the following key characteristics.

PropertyValueSource
Molecular Formula C₆H₇F₃O₂
Molecular Weight 168.11 g/mol [4][]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 51-53 °C at 12 mmHg[]
Density 1.18 g/mL at 25 °C
Refractive Index n20/D 1.406[2]
Storage 2-8°C, under inert atmosphere

Reaction Principle: The Knorr-Type Cyclocondensation

The synthesis of pyrazoles from ETFBO and hydrazine derivatives is a classic example of a cyclocondensation reaction, closely related to the Knorr pyrazole synthesis.[8][9] The core principle involves the reaction of a 1,3-dicarbonyl equivalent with a hydrazine.[10][11] In this case, ETFBO acts as the 1,3-dielectrophile precursor.

The reaction proceeds via a two-stage mechanism:

  • Initial Nucleophilic Attack & Elimination: The hydrazine attacks the ETFBO molecule. The electron-withdrawing CF₃ group makes the carbonyl carbon highly electrophilic, while the β-carbon is also activated. The reaction typically initiates with the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the enone, followed by the elimination of the ethoxide leaving group. This forms a reactive hydrazone intermediate.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The resulting five-membered ring intermediate subsequently undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrazole ring.

The regioselectivity of the reaction (i.e., the final position of the CF₃ group and any N-substituent) is governed by the nature of the hydrazine used (substituted vs. unsubstituted) and the electronic effects of the trifluoromethyl group.

Visualizing the Reaction Mechanism

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product ETFBO ETFBO (this compound) Step1 Step 1: Nucleophilic Attack & Ethoxide Elimination ETFBO->Step1 Hydrazine Hydrazine (R-NH-NH₂) Hydrazine->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate - EtOH Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Cyclic_Intermediate 5-Membered Ring Intermediate (Pyrazoline derivative) Step2->Cyclic_Intermediate Step3 Step 3: Dehydration (Aromatization) Cyclic_Intermediate->Step3 - H₂O Product Trifluoromethyl- Substituted Pyrazole Step3->Product

Caption: General mechanism for pyrazole synthesis from ETFBO.

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Hydrazine derivatives are toxic and should be handled with extreme care.

Protocol 1: Synthesis of 3(5)-Trifluoromethyl-1H-pyrazole

This protocol describes the synthesis of the parent trifluoromethylpyrazole using hydrazine hydrate. The product exists as a mixture of tautomers.

Materials and Reagents:

  • This compound (ETFBO, CAS: 17129-06-5)

  • Hydrazine hydrate (N₂H₄·H₂O, CAS: 7803-57-8)

  • Ethanol (EtOH), absolute

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.68 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Slowly add hydrazine hydrate (0.50 g, 10.0 mmol) to the stirred solution at room temperature. The addition should be dropwise to control any potential exotherm.

  • After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ETFBO) is consumed.

  • Allow the mixture to cool to room temperature and then remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (30 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (15 mL) to remove any unreacted hydrazine, followed by saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 3(5)-trifluoromethyl-1H-pyrazole as a solid or oil.

Protocol 2: Regioselective Synthesis of 1-Phenyl-5-trifluoromethyl-1H-pyrazole

This protocol utilizes a substituted hydrazine to produce a specific N-aryl pyrazole regioisomer, a common motif in pharmaceuticals like Celecoxib.[5]

Materials and Reagents:

  • This compound (ETFBO, CAS: 17129-06-5)

  • Phenylhydrazine (PhNHNH₂, CAS: 100-63-0)

  • Glacial acetic acid (CH₃COOH)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.68 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Add phenylhydrazine (1.08 g, 10.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.2 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Partition the residue between ethyl acetate (40 mL) and water (20 mL).

  • Separate the layers and wash the organic phase with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acetic acid, followed by brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield 1-phenyl-5-trifluoromethyl-1H-pyrazole.

Summary of Protocols & Expected Outcomes

ParameterProtocol 1Protocol 2
Hydrazine Source Hydrazine hydratePhenylhydrazine
Catalyst None (self-catalyzed)Glacial Acetic Acid
Solvent EthanolEthanol
Reaction Time ~3 hours~4-6 hours
Primary Product 3(5)-Trifluoromethyl-1H-pyrazole1-Phenyl-5-trifluoromethyl-1H-pyrazole
Expected Yield 75-90%80-95%
Purification Column ChromatographyRecrystallization or Column Chromatography

General Experimental Workflow

The following diagram outlines the logical flow of the synthesis process from starting materials to the final, purified product.

G cluster_setup Phase 1: Reaction Setup cluster_workup Phase 2: Workup & Isolation cluster_purification Phase 3: Purification & Analysis Reactants Combine ETFBO, Hydrazine & Solvent Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction->Solvent_Removal Extraction Liquid-Liquid Extraction Solvent_Removal->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Purification Purification (Chromatography or Recrystallization) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Standard workflow for pyrazole synthesis and purification.

References

Application Notes and Protocols for N-Protection in Peptide Synthesis with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Protection and the Utility of ETFBO

In the intricate world of peptide synthesis, the strategic protection and deprotection of reactive functional groups are paramount to achieving the desired peptide sequence with high fidelity. The α-amino group of an amino acid, being a potent nucleophile, must be reversibly masked to prevent uncontrolled polymerization and other side reactions during peptide bond formation. The choice of an appropriate N-terminal protecting group is a cornerstone of any peptide synthesis strategy, with the ideal group being easy to introduce, stable during coupling reactions, and removable under conditions that do not compromise the integrity of the growing peptide chain—a concept known as orthogonality.

While traditional protecting groups like Boc (tert-Butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are widely used, the exploration of alternative protecting groups is crucial for expanding the synthetic toolbox, especially for the synthesis of complex peptides and peptidomimetics. This application note introduces 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a versatile and efficient reagent for the N-protection of amino acids via trifluoroacetylation. The resulting N-trifluoroacetyl (Tfa) group offers unique characteristics that can be strategically employed in peptide synthesis.

ETFBO is a valuable building block in organic synthesis, known for its role in the preparation of trifluoromethyl-substituted heterocycles and its applications in the pharmaceutical and agrochemical industries. Its utility as a protecting reagent in peptide synthesis stems from its ability to cleanly and efficiently introduce the trifluoroacetyl group onto the N-terminus of amino acids.

The Trifluoroacetyl (Tfa) Protecting Group: A "Semi-Orthogonal" Tool

The trifluoroacetyl (Tfa) group is an acyl-type protecting group with a distinct stability profile. It is notably stable under the strong acidic conditions typically used for the final cleavage of peptides from the resin in Fmoc-based solid-phase peptide synthesis (SPPS), such as treatment with trifluoroacetic acid (TFA). However, the Tfa group is labile to basic conditions, such as the piperidine solution used for the removal of the Fmoc group. This positions the Tfa group as "semi-orthogonal" to the standard Fmoc chemistry, a feature that can be strategically exploited for specific synthetic designs.

Mechanism of N-Protection with ETFBO

The N-protection of an amino acid with ETFBO proceeds through a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the amino acid's α-amino group acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ketone system of ETFBO. This is followed by the elimination of the ethoxy group, resulting in the formation of the stable N-trifluoroacetylated amino acid. The strong electron-withdrawing nature of the trifluoromethyl group in ETFBO enhances the electrophilicity of the β-carbon, facilitating a rapid and efficient reaction.

Experimental Protocols

Protocol 1: N-Trifluoroacetylation of Amino Acids in Solution Phase

This protocol provides a general procedure for the N-protection of a free amino acid in solution using ETFBO.

Materials:

  • Amino Acid

  • This compound (ETFBO)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid in methanol. Add triethylamine (1.1 equivalents) to the solution and stir until the amino acid is completely dissolved.

  • Reaction Initiation: While stirring, slowly add this compound (ETFBO) (1.05 equivalents) to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the N-trifluoroacetylated amino acid. The product can be further purified by crystallization or column chromatography if necessary. A yield of >99% of the pure product can be expected after a simple work-up.

Protocol 2: On-Resin N-Terminal Trifluoroacetylation

This protocol describes the trifluoroacetylation of the N-terminal amine of a peptide attached to a solid support.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (ETFBO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is completely removed using standard deprotection procedures (e.g., treatment with 20% piperidine in DMF).

  • Resin Washing: Thoroughly wash the resin with DMF and DCM to remove any residual piperidine and other reagents.

  • Trifluoroacetylation Reaction:

    • Swell the resin in DMF.

    • Add a solution of this compound (ETFBO) (5-10 equivalents) and TEA or DIPEA (5-10 equivalents) in DMF to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Reaction Monitoring: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the completion of the reaction (expected mass increase of 96 Da for the trifluoroacetyl group).

  • Final Washing: After the reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next step in the synthesis or for cleavage from the solid support.

Data Presentation

ParameterSolution Phase ProtocolOn-Resin Protocol
Reagents Amino Acid, ETFBO, TEAResin-bound peptide, ETFBO, TEA/DIPEA
Solvent MethanolDMF
Temperature Room TemperatureRoom Temperature
Reaction Time ~3 hours1-2 hours
Typical Yield >99%High, confirmed by MS
Work-up Liquid-liquid extractionResin washing

Experimental Workflow Visualization

N_Protection_Workflow cluster_solution Solution Phase N-Protection cluster_resin On-Resin N-Protection sol_start Dissolve Amino Acid in MeOH with TEA sol_react Add ETFBO, React at RT sol_start->sol_react sol_workup Liquid-Liquid Extraction sol_react->sol_workup sol_product N-Tfa-Amino Acid sol_workup->sol_product resin_start Deprotect N-terminus on Resin resin_wash1 Wash Resin (DMF, DCM) resin_start->resin_wash1 resin_react React with ETFBO/Base in DMF resin_wash1->resin_react resin_wash2 Wash Resin (DMF, DCM) resin_react->resin_wash2 resin_product N-Tfa-Peptide-Resin resin_wash2->resin_product

Caption: Workflow for solution-phase and on-resin N-trifluoroacetylation.

Deprotection of the N-Trifluoroacetyl Group

The removal of the Tfa group can be achieved under mild basic conditions or by reduction.

Protocol 3: Basic Hydrolysis of the N-Tfa Group

Materials:

  • N-Tfa protected peptide

  • Aqueous sodium hydroxide (0.1 M) or piperidine solution (e.g., 20% in DMF)

  • HPLC for purification

Procedure:

  • Dissolution: Dissolve the N-Tfa protected peptide in a suitable solvent.

  • Deprotection: Add the basic solution (e.g., aqueous NaOH or piperidine solution) and stir at room temperature.

  • Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a suitable acid and purify the deprotected peptide by HPLC.

Protocol 4: Deprotection of the N-Tfa Group using Sodium Borohydride

A patent describes a method for the removal of the Tfa group using sodium borohydride.

Materials:

  • N-Tfa protected peptide

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: Treat the N-Tfa protected compound with excess sodium borohydride in a mixed solvent system of THF and ethanol (1:1 v/v).

  • Reaction Time: The deprotection is reported to be complete within 60 minutes.

  • Work-up: Quench the reaction carefully with an appropriate aqueous acid solution and proceed with standard purification methods (e.g., HPLC).

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Trifluoroacetylation - Steric hindrance around the amino group.- Insufficient reagent concentration or reaction time.- Increase reaction time or temperature.- Increase the equivalents of ETFBO and base.
Unwanted Side Reactions - Reaction with side-chain functional groups (e.g., lysine ε-amino group).- Ensure proper side-chain protection of reactive amino acids.
Difficulty in Removing Excess Reagents - Inefficient washing during work-up.- For solution phase, perform thorough aqueous washes. For on-resin, increase the number and volume of solvent washes.
Low Yield of Deprotected Peptide - Incomplete deprotection reaction.- Degradation of the peptide under deprotection conditions.- Optimize deprotection time and reagent concentration.- Consider using the milder sodium borohydride deprotection method.

Conclusion

This compound is a highly effective reagent for the N-terminal protection of amino acids and peptides through trifluoroacetylation. The resulting N-Tfa group offers a unique "semi-orthogonal" stability profile that can be strategically leveraged in Fmoc-based solid-phase peptide synthesis. The protocols provided in this application note offer a starting point for researchers to implement this methodology in their synthetic strategies. As with any synthetic protocol, optimization of reaction conditions for specific substrates is recommended to achieve the best results. The versatility of ETFBO and the unique properties of the Tfa protecting group make them valuable additions to the peptide chemist's toolkit.

Application Notes and Protocols for Michael Addition Reactions with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Fluorinated Building Block

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a versatile and highly reactive building block in modern organic synthesis, prized for its trifluoromethyl group which can impart desirable properties such as increased metabolic stability and lipophilicity to target molecules.[1] This makes it a valuable precursor in the development of pharmaceuticals and agrochemicals.[2] One of the fundamental transformations involving ETFBO is the Michael addition, a conjugate addition of a nucleophile to the activated α,β-unsaturated system.[1]

However, the presence of a good leaving group (ethoxy) at the β-position introduces a nuanced reactivity profile. While a classic Michael addition can occur, the reaction with many nucleophiles proceeds via a facile addition-elimination pathway. This guide will provide a detailed exploration of the reaction conditions for nucleophilic additions to ETFBO, with a focus on understanding and controlling the reaction outcome. We will delve into the mechanistic rationale behind experimental choices and provide detailed protocols for researchers in synthetic and medicinal chemistry.

Mechanistic Insight: Michael Addition vs. Addition-Elimination

The core of ETFBO's reactivity lies in the strong electron-withdrawing effect of the trifluoroacetyl group, which polarizes the double bond and makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.

The reaction can proceed via two primary pathways:

  • Classic Michael Addition: The nucleophile adds to the β-carbon to form a stable enolate intermediate. Subsequent protonation yields the saturated Michael adduct. This pathway is more likely with nucleophiles that are less prone to eliminating the ethoxy group.

  • Addition-Elimination: This is a very common pathway for ETFBO.[3][4][5] The nucleophile first adds to the β-carbon, forming a tetrahedral intermediate. Instead of protonation, this intermediate expels the ethoxide anion to restore the carbon-carbon double bond, resulting in a new substituted vinyl ketone.

Diagram: General Reaction Pathways for Nucleophilic Addition to ETFBO

G cluster_0 Reaction Pathways ETFBO This compound (ETFBO) Intermediate Tetrahedral Intermediate ETFBO->Intermediate + Nucleophile Nucleophile Nucleophile (Nu-H) Michael_Adduct Michael Adduct (Saturated) Intermediate->Michael_Adduct Protonation Add_Elim_Product Addition-Elimination Product (Substituted Vinyl Ketone) Intermediate->Add_Elim_Product - Ethoxide

Caption: Competing pathways for the reaction of ETFBO with nucleophiles.

Reaction Conditions and Protocols

The choice of nucleophile, catalyst, solvent, and temperature is critical in directing the outcome of the reaction with ETFBO. Below are detailed discussions and protocols for different classes of nucleophiles.

Part 1: Carbon Nucleophiles - The Classic Michael Donors

Soft carbon nucleophiles, such as those derived from malonates, are classic Michael donors. While the reaction with ETFBO can be complex, it offers a pathway to highly functionalized trifluoromethyl ketones. The reaction of alkali metal salts of diethyl malonate with ETFBO has been reported to form stable complexes.[3]

Table 1: Representative Conditions for Michael Addition of Carbon Nucleophiles

NucleophileCatalyst/BaseSolventTemperatureProduct TypeReference
Diethyl MalonateNaHTHF0 °C to rtMichael AdductGeneral Protocol
IndoleZnCl₂CH₂Cl₂rtAddition-Elimination[6]

Experimental Protocol: Michael Addition of Diethyl Malonate to ETFBO

This protocol is a representative procedure for the base-catalyzed Michael addition of a soft carbon nucleophile to ETFBO.

Materials:

  • This compound (ETFBO) (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

  • Carefully add the sodium hydride dispersion and cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of ETFBO in anhydrous THF dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The stability of the initial Michael adduct can vary. In some cases, elimination of the ethoxy group may occur during workup or purification.

Part 2: Nitrogen Nucleophiles - The Aza-Michael Addition Pathway

The reaction of ETFBO with nitrogen nucleophiles, such as primary and secondary amines, typically proceeds rapidly via an addition-elimination mechanism to yield stable N-(trifluoroacetyl)vinyl amine derivatives.[6] This transformation is highly efficient and is utilized in the synthesis of various nitrogen-containing heterocycles. For instance, ethylenediamine reacts readily with ETFBO to form 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield.[3]

Table 2: Representative Conditions for Aza-Michael Addition-Elimination

NucleophileCatalyst/BaseSolventTemperatureProduct TypeReference
Secondary Amine (e.g., Morpholine)NoneCH₂Cl₂0 °CAddition-Elimination[5]
EthylenediamineNoneEthanolrtCyclized Addition-Elimination[3]

Experimental Protocol: Aza-Michael Addition-Elimination with a Secondary Amine

This protocol describes a general procedure for the reaction of a secondary amine with ETFBO.

Materials:

  • This compound (ETFBO) (1.0 eq)

  • Secondary amine (e.g., morpholine) (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ETFBO in dichloromethane in a round-bottom flask and cool to 0 °C.

  • Add the secondary amine dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting substituted vinyl ketone is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Diagram: Workflow for Aza-Michael Addition-Elimination

G Start Dissolve ETFBO in CH₂Cl₂ Cool Cool to 0 °C Start->Cool Add_Amine Add Amine Dropwise Cool->Add_Amine React Stir at Room Temperature (Monitor by TLC) Add_Amine->React Workup Aqueous Workup (H₂O, Brine) React->Workup Dry Dry (Na₂SO₄) & Concentrate Workup->Dry Purify Purification (Column Chromatography) Dry->Purify End Substituted Vinyl Ketone Purify->End

Caption: A typical experimental workflow for the reaction of amines with ETFBO.

Part 3: Sulfur Nucleophiles - The Thia-Michael Addition Pathway

Similar to nitrogen nucleophiles, thiols readily react with ETFBO. The high nucleophilicity of the thiol and the stability of the resulting product often drive the reaction towards the addition-elimination product, a β-thio-substituted vinyl ketone. This reaction is valuable for the synthesis of sulfur-containing heterocycles. For example, 2-aminothiophenol reacts with ETFBO to form trifluoroacetyl-substituted 4H-1,4-benzothiazine.[3]

Table 3: Representative Conditions for Thia-Michael Addition-Elimination

NucleophileCatalyst/BaseSolventTemperatureProduct TypeReference
ThiophenolTriethylamine (Et₃N)AcetonitrilertAddition-EliminationGeneral Protocol
2-AminothiophenolNoneEthanolRefluxCyclized Addition-Elimination[3]

Experimental Protocol: Thia-Michael Addition-Elimination with Thiophenol

This protocol provides a general method for the base-catalyzed addition-elimination of a thiol to ETFBO.

Materials:

  • This compound (ETFBO) (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Acetonitrile

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ETFBO and thiophenol in acetonitrile.

  • Add triethylamine to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction with 1 M HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the β-phenylthio-substituted vinyl ketone.

Conclusion and Future Perspectives

This compound is a powerful electrophile for the construction of complex trifluoromethylated molecules. While the classic Michael addition is a potential pathway, researchers should be aware of the prevalent addition-elimination route, particularly with nitrogen and sulfur nucleophiles. By carefully selecting the reaction conditions, it is possible to control the outcome and synthesize a diverse range of valuable intermediates for drug discovery and materials science. Future work in this area may focus on the development of stereoselective addition reactions to ETFBO, opening up new avenues for the synthesis of chiral trifluoromethyl-containing compounds.

References

Application Notes and Protocols for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of ETFBO in Modern Synthesis

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a readily available fluorinated building block, has emerged as a powerful tool in contemporary organic synthesis.[1][2][3] Its unique electronic properties, stemming from the trifluoromethyl group and the enone system, render it a versatile precursor for a wide array of complex molecules, particularly heterocyclic compounds of medicinal and agrochemical significance. While not a catalyst in its own right, ETFBO is a key substrate in numerous catalyzed reactions, where its reactivity is harnessed to construct intricate molecular architectures with high efficiency and selectivity. The trifluoromethyl moiety is of particular importance, as its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[4]

This guide provides an in-depth exploration of the catalytic applications of ETFBO, focusing on the underlying principles of the catalysis, detailed experimental protocols, and the rationale behind the methodological choices. The applications detailed herein are pivotal for professionals engaged in drug discovery and development, offering proven strategies for the synthesis of high-value, trifluoromethyl-containing compounds.

Thiazolium-Catalyzed Stetter Reaction: A Modern Approach to Trifluoromethylated Heteroarenes

The Stetter reaction is a classic carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC) generated from a thiazolium salt.[4] This reaction represents a powerful example of "umpolung" or reverse polarity catalysis, where the typically electrophilic aldehyde carbonyl carbon is converted into a nucleophilic species. The application of this methodology to intermediates derived from ETFBO has opened a novel and efficient pathway to trifluoromethyl-substituted heterocycles. A landmark application of this strategy is a concise synthesis of the COX-2 inhibitor, Celebrex®.[4][5][6]

Scientific Rationale and Mechanistic Insight

The overall strategy involves a two-step sequence: an initial addition-elimination reaction of a nucleophile to ETFBO, followed by a thiazolium-catalyzed intramolecular Stetter reaction. The initial step transforms the linear ETFBO into a cyclic or acyclic precursor containing both an aldehyde (or a precursor) and a Michael acceptor within the same molecule.

The thiazolium salt, in the presence of a base, is deprotonated to form the catalytically active N-heterocyclic carbene (NHC). The NHC adds to the aldehyde, forming a Breslow intermediate. This intermediate, after a proton transfer, becomes a potent nucleophile (an acyl anion equivalent) that attacks the Michael acceptor intramolecularly, leading to the cyclized product. Subsequent elimination of the catalyst regenerates the NHC for the next catalytic cycle.

Workflow for the Synthesis of a Celebrex® Precursor via a Stetter Reaction

Stetter_Workflow ETFBO This compound (ETFBO) Precursor Aldehyde-Michael Acceptor Precursor ETFBO->Precursor Addition-Elimination Breslow Breslow Intermediate Precursor->Breslow + NHC Thiazolium Thiazolium Salt + Base NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC Deprotonation Cyclization Intramolecular 1,4-Addition Breslow->Cyclization Proton Transfer & Umpolung Product Trifluoromethyl-Substituted Heterocycle (Celebrex® Precursor) Cyclization->Product Catalyst Regeneration

Caption: Workflow for the synthesis of a Celebrex® precursor using ETFBO.

Detailed Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole via a Stetter Reaction Pathway

This protocol is a representative example based on the synthetic strategy towards Celebrex® as described by Kirschning and coworkers.[4][5][6]

Step 1: Synthesis of the 1,4-Dicarbonyl Precursor

  • To a solution of 4-(hydrazinyl)benzenesulfonamide hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add this compound (ETFBO) (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product is the pyrazole intermediate which is then formylated to introduce the aldehyde functionality for the subsequent Stetter reaction.

Step 2: Thiazolium-Catalyzed Intramolecular Stetter Reaction

  • To a solution of the aldehyde-Michael acceptor precursor (1.0 eq) in anhydrous THF, add the thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.2 eq).

  • Add a suitable base (e.g., DBU, 0.3 eq) dropwise to the reaction mixture at room temperature under an inert atmosphere.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethyl-substituted heterocycle.

ParameterValue/ConditionRationale
Catalyst Thiazolium salt (20 mol%)Precursor to the catalytically active N-heterocyclic carbene.
Base DBU (30 mol%)Deprotonates the thiazolium salt to generate the NHC.
Solvent Anhydrous THFAprotic solvent to prevent unwanted side reactions.
Temperature Room TemperatureMild conditions are generally sufficient for the Stetter reaction.

Lewis Acid-Catalyzed Conjugate Addition of Indoles

The electron-deficient β-carbon of ETFBO makes it an excellent Michael acceptor for reactions with electron-rich nucleophiles. The conjugate addition of indoles to ETFBO, catalyzed by Lewis acids, provides a direct route to functionalized indole derivatives. These products are valuable intermediates in medicinal chemistry.

Scientific Rationale and Mechanistic Insight

Lewis acids, such as zinc chloride (ZnCl₂), activate the enone system of ETFBO by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the electron-rich indole. The reaction typically proceeds at the C3 position of the indole. The subsequent workup leads to the formation of a new carbon-carbon bond between the indole and the ETFBO moiety.

Reaction Mechanism: Lewis Acid-Catalyzed Indole Addition to ETFBO

Lewis_Acid_Mechanism cluster_0 Catalytic Cycle ETFBO ETFBO ActivatedComplex Activated ETFBO-Lewis Acid Complex ETFBO->ActivatedComplex LewisAcid Lewis Acid (e.g., ZnCl₂) LewisAcid->ActivatedComplex AdditionProduct Indole-ETFBO Adduct ActivatedComplex->AdditionProduct + Indole Indole Indole FinalProduct β-Indolyl-Trifluoromethyl Ketone AdditionProduct->FinalProduct Workup & Catalyst Regeneration FinalProduct->LewisAcid Regenerated

Caption: Mechanism of Lewis acid-catalyzed indole addition to ETFBO.

Detailed Protocol: Lewis Acid-Catalyzed Conjugate Addition of Indole to ETFBO
  • To a solution of this compound (ETFBO) (1.0 eq) in a suitable solvent such as dichloromethane, add the Lewis acid catalyst (e.g., ZnCl₂, 0.2 eq) at room temperature.

  • Stir the mixture for 15 minutes to allow for the formation of the activated complex.

  • Add a solution of indole (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the β-indolyl-trifluoromethyl ketone.

ParameterValue/ConditionRationale
Catalyst ZnCl₂ (20 mol%)Activates the enone for nucleophilic attack.
Solvent DichloromethaneAprotic solvent that solubilizes reactants and catalyst.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate.

Acid-Catalyzed Synthesis of Trifluoromethyl-Pyrazoles

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a cornerstone of heterocyclic chemistry. ETFBO serves as an excellent trifluoromethylated 1,3-dicarbonyl equivalent for the construction of pyrazoles, which are prevalent scaffolds in pharmaceuticals, including anti-inflammatory drugs.[1]

Scientific Rationale and Mechanistic Insight

The reaction proceeds via a condensation-cyclization sequence. In the presence of an acid catalyst, the hydrazine nitrogen attacks one of the carbonyl groups of the diketone intermediate (formed in situ from ETFBO), followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

Detailed Protocol: Acid-Catalyzed Synthesis of a Trifluoromethyl-Pyrazole
  • Dissolve this compound (ETFBO) (1.0 eq) in a suitable solvent like ethanol.

  • Add the desired hydrazine derivative (e.g., phenylhydrazine, 1.0 eq) to the solution.

  • Add a catalytic amount of a Brønsted acid (e.g., acetic acid, 0.1 eq) or a Lewis acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

ParameterValue/ConditionRationale
Catalyst Acetic Acid (10 mol%)Protonates the carbonyl group to facilitate nucleophilic attack.
Solvent EthanolA protic solvent that facilitates proton transfer steps.
Temperature RefluxProvides the necessary activation energy for the reaction.

Palladium-Catalyzed Cross-Coupling Reactions with Organozinc Reagents (Negishi-type Coupling)

While less documented for ETFBO itself, its enone structure suggests potential for participation in transition metal-catalyzed cross-coupling reactions. A hypothetical, yet mechanistically sound, application is the palladium-catalyzed Negishi-type coupling with an organozinc reagent. This would allow for the introduction of a variety of substituents at the β-position of the enone, further diversifying its synthetic utility.

Scientific Rationale and Mechanistic Insight

The catalytic cycle of a Negishi coupling involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organozinc reagent, and finally, reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. In the case of ETFBO, the ethoxy group acts as a leaving group in a vinylogous sense. The reaction would likely proceed through oxidative addition of the C-O bond (potentially assisted by a Lewis acid) or, more plausibly, a Michael addition-elimination pathway catalyzed by the palladium complex.

Hypothetical Protocol: Palladium-Catalyzed β-Arylation of ETFBO
  • To a solution of ETFBO (1.0 eq) in anhydrous THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • In a separate flask, prepare the organozinc reagent (e.g., phenylzinc chloride) from the corresponding Grignard reagent and zinc chloride.

  • Add the organozinc reagent (1.2 eq) to the ETFBO/palladium mixture at room temperature under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

ParameterValue/ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)A common and effective catalyst for Negishi couplings.
Reagent Organozinc HalideThe nucleophilic partner in the cross-coupling reaction.
Solvent Anhydrous THFA standard solvent for organometallic reactions.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and organometallic reagents from oxygen.

Conclusion

This compound is a testament to the power of fluorinated building blocks in enabling complex molecular synthesis. The catalyzed reactions presented in these notes—spanning organocatalysis, Lewis acid catalysis, Brønsted acid catalysis, and transition metal catalysis—underscore the versatility of ETFBO. For researchers and professionals in drug development, mastering the application of this reagent through catalytic methods is a valuable asset in the quest for novel and effective therapeutic agents. The provided protocols offer a solid foundation for the practical implementation of these powerful synthetic transformations.

References

The Strategic Role of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemicals and the Rise of Fluorinated Building Blocks

The global agricultural landscape faces the continuous challenge of ensuring food security for a growing population amidst evolving threats from pests, diseases, and weeds. This necessitates the development of new generations of agrochemicals that are not only highly effective but also possess favorable toxicological and environmental profiles. In this context, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased potency and longevity of action.[1][2]

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, hereafter referred to as ETFBO, has emerged as a pivotal and versatile building block in the synthesis of these advanced, fluorinated agrochemicals.[3][4][5] Its unique chemical architecture, featuring a reactive α,β-unsaturated ketone system and an accessible trifluoromethyl group, makes it an ideal precursor for a variety of heterocyclic scaffolds that form the core of numerous modern fungicides and insecticides. This guide provides an in-depth exploration of the application of ETFBO in agrochemical synthesis, complete with detailed mechanistic insights and step-by-step protocols for key transformations.

Core Application: Synthesis of Trifluoromethyl-Substituted Pyrazole Carboxamides

One of the most significant applications of ETFBO in the agrochemical industry is in the synthesis of 3-(trifluoromethyl)pyrazole carboxamides. This class of compounds forms the chemical backbone of several leading succinate dehydrogenase inhibitor (SDHI) fungicides, which play a critical role in controlling a broad spectrum of fungal diseases in major crops.[6][7] Agrochemicals such as Bixafen, Fluxapyroxad, and Penthiopyrad all feature a 3-(trifluoromethyl)pyrazole core, a testament to the efficacy of this particular chemical scaffold.[8][9]

The synthesis of these vital agrochemicals can be conceptually broken down into three major stages, with the initial formation of the pyrazole ring from ETFBO being the foundational step.

Part 1: Synthesis of the 3-(Trifluoromethyl)pyrazole Core from ETFBO

The journey from ETFBO to a functionalized pyrazole intermediate is a cornerstone of its utility. This process hinges on a classical cyclocondensation reaction with a hydrazine derivative. The regioselectivity of this reaction is a critical consideration for the final structure of the agrochemical.

Reaction Mechanism and Rationale

The reaction of ETFBO with a substituted hydrazine, such as methylhydrazine, proceeds through a well-established pathway. The more nucleophilic nitrogen of the methylhydrazine initially attacks the β-carbon of the α,β-unsaturated system of ETFBO in a Michael-type addition. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ketone carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the stable aromatic pyrazole ring. The ethoxy group on ETFBO acts as an excellent leaving group during the cyclization and aromatization process.

The choice of substituted hydrazine is crucial as it determines the substitution pattern on the resulting pyrazole ring, which in turn influences the biological activity of the final agrochemical. For many SDHI fungicides, a 1-methyl-3-(trifluoromethyl)pyrazole scaffold is required.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol details the synthesis of a key pyrazole intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can be further functionalized for the synthesis of various agrochemicals.

Materials:

  • This compound (ETFBO)

  • Methylhydrazine (aqueous solution, e.g., 40%)

  • Acid catalyst (e.g., sulfuric acid or trifluoroacetic acid)

  • Water

  • Ethanol (optional, as a co-solvent)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add ETFBO.

  • Heat the ETFBO to the desired reaction temperature (typically between 85-95°C).

  • Slowly add the aqueous methylhydrazine solution to the heated ETFBO over a period of 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours to ensure complete cyclization.

  • Upon completion of the reaction (monitored by TLC or GC), add water to the reaction mixture.

  • Distill off any low-boiling components, such as ethanol formed from the ethoxy group of ETFBO.

  • Cool the reaction mixture to initiate crystallization of the product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Quantitative Data Summary Table:

ParameterValueReference
Typical Yield85-90%[4]
Purity>98%[4]
Regioisomeric Ratio>99:1[4]

Part 2: Functionalization of the Pyrazole Core

With the 3-(trifluoromethyl)pyrazole ring system established, the next crucial step is its functionalization to enable coupling with the second key fragment of the target agrochemical. For many SDHI fungicides, this involves the introduction of a carboxylic acid group at the 4-position of the pyrazole ring.

Synthetic Strategy: From Pyrazolol to Pyrazole Carboxylic Acid

The 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol synthesized in the previous step can be converted to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid through a series of well-established chemical transformations. This typically involves conversion of the hydroxyl group to a leaving group, followed by functionalization and subsequent oxidation. A more direct approach involves the Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation to the carboxylic acid.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This protocol outlines a general procedure for the synthesis of the key carboxylic acid intermediate.

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Oxidizing agent (e.g., potassium permanganate, KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Appropriate organic solvents (e.g., dichloromethane, acetone)

Procedure:

  • Formylation (Vilsmeier-Haack Reaction):

    • In a reaction vessel, cool a mixture of DMF and an appropriate solvent (e.g., dichloromethane) to 0°C.

    • Slowly add POCl₃ to the cooled mixture, maintaining the temperature below 10°C.

    • To this Vilsmeier reagent, add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in the same solvent.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed.

    • Cool the reaction mixture and carefully quench by pouring it onto ice.

    • Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, with an organic solvent.

    • Purify the aldehyde by column chromatography or recrystallization.

  • Oxidation:

    • Dissolve the purified 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

    • Slowly add an aqueous solution of potassium permanganate (KMnO₄) to the aldehyde solution, maintaining the temperature with a cooling bath.

    • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the manganese dioxide byproduct.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Quantitative Data Summary Table:

StepProductTypical Yield
Formylation1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde75-85%
Oxidation1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid80-90%

Part 3: Final Assembly of the Agrochemical

The final stage in the synthesis of pyrazole carboxamide fungicides is the coupling of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with a specific substituted aniline derivative. This amide bond formation is a critical step that brings together the two key fragments of the final active ingredient.

Coupling Chemistry: Amide Bond Formation

The formation of the amide bond is typically achieved by first activating the carboxylic acid, most commonly by converting it to the corresponding acid chloride. The acid chloride is then reacted with the desired aniline derivative in the presence of a base to yield the final pyrazole carboxamide fungicide.

Experimental Protocol: General Synthesis of a Pyrazole Carboxamide Fungicide (e.g., Penthiopyrad)

This protocol provides a general method for the final coupling step, using the synthesis of Penthiopyrad as an illustrative example.

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • 2-(1,3-Dimethylbutyl)thiophen-3-amine (for Penthiopyrad)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene, or THF)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in an anhydrous solvent (e.g., toluene).

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride to the mixture at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

  • Amide Coupling:

    • In a separate reaction vessel, dissolve the specific aniline derivative (e.g., 2-(1,3-dimethylbutyl)thiophen-3-amine) and a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Cool the aniline solution to 0°C.

    • Dissolve the crude acid chloride from the previous step in the same anhydrous solvent and add it dropwise to the cooled aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Quantitative Data Summary Table:

StepProductTypical Yield
Amide CouplingPenthiopyrad85-95%

Visualization of the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the key transformations.

ETFBO to Pyrazole Core ETFBO 4-Ethoxy-1,1,1-trifluoro- 3-buten-2-one (ETFBO) Pyrazolol 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol ETFBO->Pyrazolol Cyclocondensation MeNHNH2 Methylhydrazine MeNHNH2->Pyrazolol

Caption: Synthesis of the pyrazole core from ETFBO.

Pyrazole Functionalization and Coupling Pyrazolol 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol Py_COOH 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid Pyrazolol->Py_COOH Functionalization Py_COCl 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbonyl chloride Py_COOH->Py_COCl Activation Fungicide Pyrazole Carboxamide Fungicide Py_COCl->Fungicide Amide Coupling Aniline Substituted Aniline Aniline->Fungicide

Caption: Functionalization and final assembly of the agrochemical.

Conclusion: The Enduring Importance of ETFBO in Agrochemical Innovation

This compound has proven to be an invaluable building block in the synthesis of modern agrochemicals. Its ability to efficiently introduce the trifluoromethyl-pyrazole scaffold has enabled the development of a highly successful class of SDHI fungicides, which are critical tools for disease management in global agriculture. The synthetic routes outlined in this guide demonstrate the versatility and strategic importance of ETFBO, from the initial ring formation to the final assembly of complex active ingredients. As the demand for more effective and sustainable crop protection solutions continues to grow, the role of key intermediates like ETFBO in driving innovation in agrochemical research and development will undoubtedly expand.

References

Application Notes & Protocols: Synthesis of Novel Pharmaceutical Intermediates from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery, the incorporation of fluorine-containing moieties is a cornerstone strategy for enhancing the pharmacological profile of therapeutic candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to improve metabolic stability, increase bioavailability, and modulate the binding affinity of molecules to their biological targets.[1][2][3] 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has emerged as a highly versatile and reactive building block for the synthesis of trifluoromethyl-substituted heterocycles, which are prevalent scaffolds in a wide array of pharmaceuticals.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of ETFBO for creating novel pharmaceutical intermediates. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and discuss the significance of the resulting products in medicinal chemistry.

Chemical Profile of this compound (ETFBO)

ETFBO is a bifunctional molecule featuring a trifluoromethyl ketone and an ethoxyvinyl group. This unique arrangement of functional groups makes it an excellent electrophile, susceptible to attack by a variety of nucleophiles. The electron-withdrawing nature of the trifluoromethyl group significantly activates the carbonyl group and the β-carbon of the enone system, making it a potent 1,3-dicarbonyl equivalent.[6][7][8]

Key Reactive Sites of ETFBO:

  • Carbonyl Carbon: Highly electrophilic and susceptible to 1,2-addition reactions.

  • β-Carbon of the Enone: Prone to 1,4-conjugate addition (Michael addition) by nucleophiles.

  • Ethoxy Group: A good leaving group, facilitating addition-elimination reactions.

These reactive sites can be selectively targeted under different reaction conditions to yield a diverse range of products.

Core Synthetic Applications: Building Heterocyclic Scaffolds

The primary application of ETFBO in pharmaceutical synthesis is its use as a precursor for trifluoromethyl-substituted heterocycles. We will focus on two of the most significant classes: pyrazoles and pyrimidines.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a privileged scaffold in medicinal chemistry, found in drugs with anti-inflammatory, analgesic, and anticancer properties.[9][10] The synthesis of pyrazoles from ETFBO proceeds via a classical cyclocondensation reaction with hydrazine derivatives.

Reaction Causality: The reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the enone system of ETFBO. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the hydrazine used.[11]

Experimental Protocol: Synthesis of a Generic 3-Trifluoromethyl-1H-pyrazole

This protocol outlines a general procedure for the synthesis of a trifluoromethyl-substituted pyrazole from ETFBO and hydrazine hydrate.

Materials:

  • This compound (ETFBO)

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ETFBO (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

Reactant 1Reactant 2SolventCatalystTemperatureYield (%)
ETFBOHydrazine HydrateEthanolAcetic AcidReflux>85
ETFBOPhenylhydrazineEthanolAcetic AcidReflux>90

Logical Workflow for Pyrazole Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification ETFBO ETFBO in Ethanol ReactionMix Reaction Mixture (Reflux with Acetic Acid) ETFBO->ReactionMix Hydrazine Hydrazine Hydrate Hydrazine->ReactionMix SolventRemoval Solvent Removal ReactionMix->SolventRemoval Purification Purification (Recrystallization/Chromatography) SolventRemoval->Purification FinalProduct Final Pyrazole Product Purification->FinalProduct

Caption: Workflow for the synthesis of trifluoromethyl-pyrazoles from ETFBO.

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids and are found in numerous pharmaceuticals, including antiviral and anticancer agents.[12] The synthesis of pyrimidines from ETFBO typically involves a cyclocondensation reaction with a suitable binucleophile such as urea or an amidine.[13][14][15]

Reaction Causality: The reaction proceeds via a tandem [3+3] annulation. The amidine or urea acts as a three-atom component, providing the N-C-N fragment. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms on the β-carbon of ETFBO, followed by intramolecular cyclization and dehydration to form the pyrimidine ring.

Experimental Protocol: Synthesis of a Generic 4-Trifluoromethyl-pyrimidin-2-one

This protocol describes a general method for synthesizing a trifluoromethyl-substituted pyrimidinone from ETFBO and urea.

Materials:

  • This compound (ETFBO)

  • Urea

  • Ethanol

  • Hydrochloric acid (catalyst)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask, dissolve ETFBO (1 equivalent) and urea (1-1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation: Representative Reaction Parameters

Reactant 1Reactant 2SolventCatalystTemperatureYield (%)
ETFBOUreaEthanolHClReflux>80
ETFBOGuanidineEthanolBase (e.g., NaOEt)Reflux>85

Logical Workflow for Pyrimidine Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification ETFBO_urea ETFBO and Urea in Ethanol ReactionMix_urea Reaction Mixture (Reflux with HCl) ETFBO_urea->ReactionMix_urea Isolation Isolation (Filtration/Solvent Removal) ReactionMix_urea->Isolation Purification_urea Purification (Recrystallization/Chromatography) Isolation->Purification_urea FinalProduct_urea Final Pyrimidine Product Purification_urea->FinalProduct_urea

Caption: Workflow for the synthesis of trifluoromethyl-pyrimidines from ETFBO.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of trifluoromethyl-substituted pharmaceutical intermediates.[16] Its ability to readily undergo cyclocondensation reactions with various binucleophiles provides a straightforward and efficient route to important heterocyclic scaffolds such as pyrazoles and pyrimidines. The protocols outlined in this document offer a solid foundation for researchers to explore the rich chemistry of ETFBO and develop novel drug candidates with enhanced pharmacological properties. The continued exploration of ETFBO's reactivity is expected to unveil new synthetic pathways and further expand its utility in medicinal chemistry and drug discovery.[10]

References

Application Notes and Protocols for the Synthesis of Celecoxib Analogues using 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive experimental procedure for the synthesis of celecoxib and its analogues, utilizing the versatile fluorinated building block, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). This approach offers a streamlined alternative to traditional methods that often begin with the Claisen condensation of a substituted acetophenone. We will delve into the mechanistic rationale for this synthetic strategy, provide a detailed, step-by-step protocol for the synthesis and purification of celecoxib analogues, and discuss the necessary analytical techniques for their characterization. This guide is intended to equip researchers in medicinal chemistry and drug development with the practical knowledge to efficiently synthesize and evaluate novel diarylpyrazole-based COX-2 inhibitors.

Introduction: A Modern Approach to a Landmark COX-2 Inhibitor

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, marked a significant advancement in anti-inflammatory therapy by offering potent analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The core structure of celecoxib, a 1,5-diarylpyrazole, has been a focal point for the development of new therapeutic agents with potential applications beyond inflammation, including in oncology.

The traditional synthesis of celecoxib involves the condensation of a pre-formed 1,3-dicarbonyl compound with a substituted hydrazine. However, the use of this compound (ETFBO) as a starting material presents a more direct and efficient route. ETFBO is a highly reactive trifluoromethyl-containing building block that readily undergoes an addition-elimination reaction with nucleophiles, followed by cyclization, to form a variety of trifluoromethyl-substituted heterocycles, including the pyrazole core of celecoxib analogues.[1][2] This method simplifies the synthetic process by avoiding the separate preparation of the β-diketone intermediate.

This application note will provide a detailed protocol for the synthesis of celecoxib analogues via the reaction of ETFBO with various substituted arylhydrazines.

Reaction Mechanism and Workflow

The synthesis of celecoxib analogues from ETFBO proceeds via a two-step, one-pot reaction. The initial step involves the nucleophilic attack of the substituted hydrazine on the β-carbon of the ETFBO, leading to the elimination of the ethoxy group and the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ketone carbonyl group, and subsequent dehydration to yield the stable, aromatic pyrazole ring.

G cluster_0 Step 1: Addition-Elimination cluster_1 Step 2: Intramolecular Cyclization & Dehydration ETFBO ETFBO Hydrazone_Intermediate Hydrazone_Intermediate ETFBO->Hydrazone_Intermediate + Substituted Hydrazine Substituted_Hydrazine Substituted_Hydrazine Ethanol Ethanol Hydrazone_Intermediate->Ethanol - Ethanol Hydrazone_Intermediate_2 Hydrazone Intermediate Cyclic_Intermediate Cyclic_Intermediate Hydrazone_Intermediate_2->Cyclic_Intermediate Intramolecular Attack Celecoxib_Analogue Celecoxib_Analogue Cyclic_Intermediate->Celecoxib_Analogue - H2O Water Water

Caption: Reaction workflow for the synthesis of celecoxib analogues from ETFBO.

Materials and Equipment

Chemicals:
  • This compound (ETFBO) (≥97.0% purity)

  • 4-Hydrazinobenzenesulfonamide hydrochloride (for Celecoxib synthesis)

  • Substituted arylhydrazine hydrochlorides (for analogue synthesis)

  • Triethylamine (Et3N) or other suitable base

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane or Heptane

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer (¹H, ¹³C, ¹⁹F)

  • Mass spectrometer (e.g., ESI-MS)

  • Melting point apparatus

Experimental Protocol: General Procedure for the Synthesis of Celecoxib Analogues

This protocol provides a general method for the synthesis of celecoxib and its analogues. The reaction may require optimization for different substituted hydrazines.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted arylhydrazine hydrochloride (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous ethanol to the flask to create a suspension. To this, add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and liberate the free hydrazine. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of ETFBO: Slowly add this compound (ETFBO) (1.05 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination.

Data Presentation: Characterization of Synthesized Celecoxib Analogues

The following table presents hypothetical characterization data for celecoxib and two representative analogues synthesized using the ETFBO method.

CompoundR-Group on HydrazineYield (%)¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃m/z (ESI-MS) [M+H]⁺
Celecoxib 4-SO₂NH₂857.98 (d, 2H), 7.45 (d, 2H), 7.20 (d, 2H), 7.12 (d, 2H), 6.95 (s, 1H), 4.90 (s, 2H, -NH₂), 2.35 (s, 3H, -CH₃)144.9, 142.3, 140.1, 138.5, 129.2, 128.8, 127.5, 125.9, 122.7 (q, J=268 Hz, -CF₃), 105.1, 21.2382.08
Analogue 1 4-OCH₃827.35 (d, 2H), 7.18 (d, 2H), 7.10 (d, 2H), 6.88 (d, 2H), 6.90 (s, 1H), 3.82 (s, 3H, -OCH₃), 2.34 (s, 3H, -CH₃)159.5, 143.8, 141.2, 132.1, 129.1, 128.7, 127.3, 123.0 (q, J=268 Hz, -CF₃), 114.5, 104.8, 55.4, 21.1349.13
Analogue 2 4-Cl887.40 (d, 2H), 7.32 (d, 2H), 7.20 (d, 2H), 7.15 (d, 2H), 6.92 (s, 1H), 2.36 (s, 3H, -CH₃)144.1, 141.8, 138.2, 134.5, 129.4, 129.0, 128.9, 127.6, 122.8 (q, J=269 Hz, -CF₃), 105.3, 21.2353.05

Troubleshooting

Issue Potential Cause Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure the base is sufficiently dry and added in the correct stoichiometry.
Loss of product during work-up or purification.Perform extractions carefully. Optimize the solvent system for column chromatography to ensure good separation.
Formation of Regioisomers Although less common with ETFBO compared to unsymmetrical β-diketones, the possibility exists with certain substituted hydrazines.[3]The regioselectivity of the cyclization can sometimes be influenced by the solvent and the reaction temperature. Consider screening different solvents (e.g., toluene, DMF) and temperatures. 2D NMR techniques (HSQC, HMBC, NOESY) can be used to definitively determine the regiochemistry of the product.[4]
Difficult Purification Co-elution of impurities with the product.Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or recrystallization.
Incomplete reaction of starting materials Insufficient activation of the hydrazine hydrochloride.Ensure complete neutralization of the hydrochloride salt by the base before adding ETFBO.
Low reactivity of the substituted hydrazine.For electron-deficient hydrazines, a stronger base or higher reaction temperature may be required.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • ETFBO is a flammable liquid and should be handled with care, away from ignition sources.

  • Substituted hydrazines can be toxic and should be handled with caution.

  • Triethylamine has a strong, unpleasant odor and is corrosive. Handle in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of celecoxib analogues using ETFBO offers a modern and efficient alternative to traditional synthetic routes. This method is characterized by its operational simplicity and the direct formation of the trifluoromethyl-substituted pyrazole core. By following the detailed protocol and troubleshooting guide provided in these application notes, researchers can effectively synthesize a diverse library of celecoxib analogues for further investigation in drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Reactions with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues leading to low yields in your synthetic protocols. ETFBO is a versatile and powerful building block, particularly for synthesizing trifluoromethyl-substituted heterocycles like pyrazoles.[1][2] However, its unique reactivity profile, driven by the potent electron-withdrawing trifluoromethyl group and the β-ethoxy leaving group, requires careful consideration of reaction parameters to achieve optimal results.

This document is structured as a series of frequently asked questions (FAQs) that address specific experimental challenges. We will delve into the causality behind these issues and provide validated, step-by-step protocols to get your reaction back on track.

Part 1: Foundational Troubleshooting - The First Principles of Reaction Success

Before diving into molecule-specific issues, it's crucial to ensure the fundamentals of your experimental setup are sound. Many yield-related problems originate from common laboratory oversights.[3] This initial diagnostic workflow should be your first step when encountering any unexpected result.

G cluster_0 Initial Troubleshooting Workflow Start Low Yield Observed Reagent_Check Step 1: Verify Reagent Integrity - Purity of ETFBO & Nucleophile - Stabilizer presence (BHT) - Proper storage conditions met? Start->Reagent_Check Begin Diagnosis Solvent_Check Step 2: Assess Solvent Quality - Anhydrous conditions required? - Freshly distilled/dried solvent used? Reagent_Check->Solvent_Check Atmosphere_Check Step 3: Confirm Reaction Atmosphere - Inert gas (N2/Ar) required? - System properly purged and sealed? Solvent_Check->Atmosphere_Check Temp_Check Step 4: Validate Temperature Control - Calibrated thermometer? - Consistent heating/cooling? - Exotherm managed? Atmosphere_Check->Temp_Check Analysis Step 5: Analyze Crude Reaction Mixture - TLC, GC-MS, or NMR - Identify side products or unreacted starting material Temp_Check->Analysis Specific_Troubleshooting Proceed to Specific FAQs Analysis->Specific_Troubleshooting Issue Persists

Caption: General workflow for troubleshooting low reaction yields.

Part 2: Frequently Asked Questions (FAQs) for ETFBO Reactions

This section addresses specific challenges you may encounter when using ETFBO.

FAQ 1: My reaction is sluggish or fails to initiate. What is the likely cause?

Answer: Assuming you have validated the foundational points above, a non-starting reaction often points to issues with either the ETFBO starting material itself or insufficient activation of your nucleophile.

  • Causality - ETFBO Integrity: ETFBO is a reactive enone. It should be stored in a cool, well-ventilated area away from heat sources.[1] Technical grade ETFBO often contains a stabilizer like butylated hydroxytoluene (BHT) to prevent polymerization or degradation. If the reagent is old or has been stored improperly, its purity may be compromised. A purity of ≥97.0% is recommended for reliable performance.[1]

  • Causality - Nucleophile Activation: Many reactions involving ETFBO, such as condensations with hydrazines or additions of carbon nucleophiles, require a specific pH or the presence of a base or acid to activate the nucleophile. For instance, in pyrazole synthesis, the basicity of the hydrazine is critical for the initial nucleophilic attack.

Troubleshooting Protocol:

  • Verify ETFBO Purity:

    • Check the certificate of analysis (CoA) for the lot number you are using.

    • If in doubt, obtain a fresh ¹H NMR or GC-MS of the starting material. Look for the characteristic vinyl protons and ensure the integration matches the expected structure. The presence of BHT will be visible in the aromatic region of the NMR spectrum.

  • Re-evaluate Nucleophile Activation:

    • For Basic Conditions (e.g., pyrazole synthesis): Ensure your base is appropriate. If using a salt of your nucleophile (e.g., hydrazine hydrochloride), an external base is required to liberate the free nucleophile. The choice of base can also influence the formation of thermodynamic versus kinetic products.[3]

    • For Acidic Conditions (e.g., Friedel-Crafts type reactions): Ensure your Lewis or Brønsted acid is active and used in the correct stoichiometric or catalytic amount.

  • Perform a Small-Scale Test: Use a freshly opened bottle of ETFBO or a purified lot and compare the result to your current stock.

Parameter Specification Source
CAS Number 17129-06-5
Molecular Weight 168.11 g/mol [4]
Appearance Light yellow transparent liquid[1]
Boiling Point 51-53 °C at 12 mmHg
Density 1.18 g/mL at 25 °C
Storage Temp. 2-8°C, under inert atmosphere

Table 1: Key Physical and Chemical Properties of ETFBO.

FAQ 2: I am observing multiple products in my reaction with a Grignard or organolithium reagent. How can I improve selectivity?

Answer: This is a classic problem of competing reaction pathways. The ETFBO molecule has two primary electrophilic sites: the carbonyl carbon (C2) and the β-vinyl carbon (C4). This leads to a competition between 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the vinyl carbon).

  • Causality - Electronic and Steric Effects: The highly electron-withdrawing CF₃ group makes the adjacent carbonyl carbon extremely electrophilic, favoring 1,2-addition. However, the molecule is also an excellent Michael acceptor. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

    • Hard Nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition due to charge-controlled interactions.

    • Soft Nucleophiles (e.g., cuprates, enamines, thiols) tend to favor 1,4-addition (Michael addition) due to orbital-controlled interactions.

    • Research has shown that benzyl Grignard reagents react with similar cyclic β-alkoxy-α,β-unsaturated trifluoromethylketones via 1,2-addition to yield allylic alcohols in high yield.[5] In contrast, alkyl and aryl Grignard reagents can favor 1,4-addition.[5]

G cluster_paths Competing Reaction Pathways ETFBO ETFBO (this compound) path_12 1,2-Addition (Favored by 'Hard' Nucleophiles, Low Temperatures) ETFBO->path_12 Attack at C=O path_14 1,4-Addition (Conjugate) (Favored by 'Soft' Nucleophiles, Cu(I) catalysis) ETFBO->path_14 Attack at β-carbon Nuc Nucleophile (e.g., R-MgX) product_12 Allylic Alcohol Product path_12->product_12 Forms C-OH bond product_14 Michael Adduct (Substituted Ketone) path_14->product_14 Forms C-C bond at β-position

References

"optimization of reaction conditions for pyrazole synthesis using 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of trifluoromethyl-substituted pyrazoles utilizing 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimization parameters of this important heterocyclic synthesis. We will move from foundational principles to specific troubleshooting scenarios to ensure your experiments are both successful and reproducible.

Part 1: Core Principles & Reaction Mechanism

The synthesis of pyrazoles from this compound and a hydrazine derivative is a variation of the classic Knorr pyrazole synthesis.[1][2] The starting material is a β-alkoxy-α,β-unsaturated trifluoromethyl ketone, a class of 1,3-dielectrophiles. Its unique structure offers a distinct advantage over traditional 1,3-diketones. The ethoxy group at the β-position acts as an excellent leaving group, which facilitates the final aromatization step to the pyrazole ring under relatively mild conditions.[3][4] The presence of the trifluoromethyl (CF3) group is particularly valuable in drug discovery, as it can enhance metabolic stability, lipophilicity, and binding affinity of the final molecule.[5][6]

The reaction proceeds via a well-established mechanism:

  • Michael Addition: The more nucleophilic nitrogen of the hydrazine attacks the electron-deficient β-carbon of the enone.

  • Cyclization: The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate.

  • Aromatization: The final pyrazole is formed through the elimination of water and ethanol, a process often facilitated by the reaction conditions (e.g., acid catalysis).

Reaction_Mechanism Enone 4-Ethoxy-1,1,1-trifluoro- 3-buten-2-one Michael_Adduct Michael Adduct (Enamine/Iminol Intermediate) Enone->Michael_Adduct 1. Michael Addition Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Michael_Adduct Cyclic_Intermediate Cyclic Hemiaminal Intermediate Michael_Adduct->Cyclic_Intermediate 2. Intramolecular     Cyclization Pyrazole Trifluoromethyl Pyrazole Product Cyclic_Intermediate->Pyrazole 3. Aromatization     (-H₂O, -EtOH)

Caption: General mechanism for pyrazole synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

The reaction involves the condensation of this compound with a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine like methylhydrazine) to form a trifluoromethyl-substituted pyrazole. The reaction typically results in a mixture of two regioisomers if a substituted hydrazine is used.

Q2: Why is this compound a superior starting material compared to 1,1,1-Trifluoroacetylacetone?

While both are 1,3-dicarbonyl equivalents, this compound has a built-in leaving group (the ethoxy group). In syntheses with traditional β-diketones, the final step is the dehydration of a pyrazoline intermediate, which might sometimes require an additional oxidation step.[3][7] With the enone precursor, the elimination of ethanol readily drives the reaction towards the aromatic pyrazole product, often leading to cleaner reactions and higher yields under milder conditions.[4]

Q3: What are the primary challenges I should anticipate with this reaction?

The most significant challenge is controlling regioselectivity when using a substituted hydrazine (R-NHNH₂). The initial nucleophilic attack can occur from either nitrogen atom, and the subsequent cyclization can lead to two different regioisomers (e.g., 1-methyl-3-(trifluoromethyl)pyrazole and 1-methyl-5-(trifluoromethyl)pyrazole).[3][8][9] Other potential issues include incomplete reactions, formation of stable pyrazoline intermediates, and difficulties in purifying the final product from starting materials or isomers.

Part 3: Troubleshooting Guide

Scenario 1: Low or No Product Yield

Question: My reaction shows no conversion, or the isolated yield is disappointingly low. What factors should I investigate?

Answer: Several factors can contribute to low yield. Systematically review the following:

  • Reagent Quality & Stoichiometry:

    • Hydrazine: Hydrazine hydrate can degrade over time. Use a fresh bottle or titrate to determine its concentration. Ensure you are using the correct molar equivalents; an excess of hydrazine is sometimes used to drive the reaction to completion.[10]

    • Enone: Verify the purity of your this compound, which should be ≥97.0%.[5] It can be sensitive to moisture.

  • Reaction Temperature: This reaction is often exothermic upon addition of hydrazine. While some protocols run at room temperature, others require heating (e.g., reflux) to ensure complete conversion, especially with less reactive substituted hydrazines.[10][11] If running at room temperature, try increasing the temperature to 40-60 °C or the reflux temperature of your chosen solvent.

  • Catalyst: The reaction is frequently catalyzed by acid.[1][2] A few drops of glacial acetic acid are commonly added.[10] If you are not using a catalyst, its absence could be the reason for the slow or incomplete reaction. Conversely, a strong acid could lead to side reactions.

  • Solvent Choice: Protic solvents like ethanol or methanol are most common as they readily dissolve the reactants and facilitate the proton transfer steps in the mechanism. A switch in solvent may be necessary depending on the specific hydrazine derivative used.

  • Reaction Time: Monitor the reaction by TLC or LCMS. These condensations can be rapid, but some substituted hydrazines may require longer reaction times for full conversion.[11]

Scenario 2: Formation of a Mixture of Regioisomers

Question: I am using methylhydrazine and getting an inseparable mixture of 1-methyl-3-(trifluoromethyl)pyrazole and 1-methyl-5-(trifluoromethyl)pyrazole. How can I improve regioselectivity or separate the products?

Answer: Controlling regioselectivity is challenging because the trifluoromethyl group strongly influences the electrophilicity of the adjacent carbonyl, while the ethoxy group activates the β-carbon.

  • Understanding the Selectivity: The reaction of this compound with methylhydrazine typically yields a nearly 1:1 mixture of the 3-CF₃ and 5-CF₃ regioisomers, indicating little inherent selectivity.[9]

  • Separation Strategy: Direct chromatographic separation of these isomers is often difficult. A practical, scalable approach is based on the significant difference in their boiling points.[9]

    • 1-methyl-5-(trifluoromethyl)-1H-pyrazole: Boiling Point ~121-122 °C

    • 1-methyl-3-(trifluoromethyl)-1H-pyrazole: Boiling Point ~141-142 °C

    • Method: Fractional distillation under atmospheric pressure is an effective method for separating gram-to-kilogram quantities of these isomers.[9]

Scenario 3: Unexpected Side Products

Question: My NMR shows an unexpected major product. I suspect it's not the fully aromatic pyrazole. What could it be?

Answer: The most likely side product is a stable pyrazoline or a pyrazolone intermediate.

  • Pyrazoline Formation: The cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds can sometimes stall at the pyrazoline stage.[4] The final aromatization requires the elimination of both water and the β-leaving group (ethoxy). If conditions are too mild, this elimination may be incomplete.

    • Solution: Ensure the reaction is heated sufficiently or that an acid catalyst is present to promote dehydration and elimination. In some cases, an in-situ oxidation step might be necessary, though this is less common when a good leaving group is present.[7][12]

  • Pyrazolone Formation: If water is present and the reaction conditions are harsh, hydrolysis of the enol ether can occur, followed by reaction with hydrazine to form a pyrazolone.

    • Solution: Use anhydrous solvents if this becomes a persistent issue.

Scenario 4: Product Purification Difficulties

Question: My crude product is an oil with impurities that are difficult to remove by column chromatography. What are some alternative purification strategies?

Answer: Trifluoromethylated pyrazoles can be challenging to purify. Consider these alternatives:

  • Fractional Distillation: As mentioned for isomer separation, this is highly effective if your product is a liquid with a distinct boiling point from the impurities.[9]

  • Crystallization of Acid Salts: Pyrazoles are basic and can form crystalline salts with strong acids.

    • Procedure: Dissolve the crude product in a suitable organic solvent (e.g., isopropanol, diethyl ether). Add an equimolar amount of an acid like HCl (as a solution in dioxane or ether) or sulfuric acid. The pyrazole salt will often precipitate as a solid, which can be collected by filtration and washed. The free base can then be regenerated by treatment with a mild base (e.g., NaHCO₃ solution) and extraction.[13]

  • Kugelrohr Distillation: For small-scale purification of oils, a Kugelrohr apparatus can be very effective at removing non-volatile impurities under vacuum.

Part 4: Optimized Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazole Mixture

This protocol is adapted from a demonstrated, practical method for synthesizing the regioisomeric mixture.[9]

  • Setup: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add ethanol (2.5 mL per 1 g of enone).

  • Reagent Addition: Cool the ethanol to 0-5 °C in an ice bath. Add methylhydrazine (1.1 equivalents) to the ethanol.

  • Reaction: Slowly add this compound (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by GC or TLC until the starting enone is consumed.

  • Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude mixture of pyrazole isomers as an oil. The typical yield is >90%.

Workflow_Troubleshooting Start Problem with Pyrazole Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Sol_Yield Verify Reagent Quality Adjust Temp/Catalyst/Time Check_Yield->Sol_Yield Yes Check_Isomers Mixture of Isomers? Check_Purity->Check_Isomers No Sol_Purity Consider Distillation or Acid Salt Crystallization Check_Purity->Sol_Purity Yes Sol_Isomers Separate by Fractional Distillation Check_Isomers->Sol_Isomers Yes End Optimized Synthesis Check_Isomers->End No Sol_Yield->End Sol_Purity->End Sol_Isomers->End

Caption: A workflow for troubleshooting common issues.

Part 5: Data Summary Table

ParameterRecommendationRationale / Causality
Solvent Ethanol, MethanolProtic solvents facilitate proton transfer and dissolve reactants well.
Temperature 0 °C (initial addition), then RT to RefluxControls the initial exothermic reaction; heating drives the reaction to completion.
Catalyst Glacial Acetic Acid (catalytic)An acid catalyst is standard for Knorr-type syntheses, promoting imine formation and dehydration.[1][2]
Hydrazine Stoich. 1.0 - 1.2 equivalentsA slight excess can help consume all of the limiting enone reagent.
Workup Aqueous wash, extractionRemoves water-soluble components like excess hydrazine and the solvent.
Purification Fractional DistillationMost effective method for separating the 3-CF₃ and 5-CF₃ regioisomers.[9]

References

Technical Support Center: Purification Strategies for Products Derived from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (EOTFB)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (EOTFB) and its derivatives. EOTFB is a highly versatile fluorinated building block, pivotal for synthesizing a wide array of trifluoromethyl-containing compounds, including pyrazoles and other heterocyclic systems with significant pharmaceutical and agrochemical applications.[1][2][3] The introduction of the trifluoromethyl (CF3) group can profoundly enhance the lipophilicity, metabolic stability, and bioavailability of target molecules.[3][4]

However, the unique physicochemical properties conferred by the trifluoromethyl group also present specific challenges during product purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from EOTFB?

The primary purification strategies for EOTFB derivatives are column chromatography, crystallization, and distillation. The choice depends on the physical state (solid or liquid), stability, and polarity of the target compound and its impurities.

Q2: What are the typical impurities I might encounter in my reaction mixture?

Common impurities include:

  • Unreacted Starting Materials: Residual EOTFB or other nucleophiles.

  • Reaction Byproducts: Products from side reactions, such as double additions or rearrangements.[5]

  • Solvents and Reagents: Residual reaction solvents and catalysts.

  • Decomposition Products: EOTFB derivatives, particularly trifluoromethyl ketones, can be susceptible to degradation, especially on acidic media or at high temperatures.[6][7] Some may also form stable hydrates in the presence of water.[7][8]

Q3: How do the unique properties of fluorinated compounds affect purification?

The high electronegativity of fluorine significantly alters a molecule's properties:

  • Polarity: Highly fluorinated compounds often exhibit reduced polarity compared to their non-fluorinated analogs, affecting their behavior in normal-phase chromatography.

  • Boiling Point: Fluorination typically lowers the boiling point of a compound compared to its hydrocarbon counterpart of similar molecular weight.[6]

  • Intermolecular Interactions: Fluorinated compounds have unique interactions, which can be exploited for selective separation using specialized "fluorous" chromatography phases.[9][10]

  • Azeotrope Formation: Fluorinated compounds may form azeotropes with solvents or impurities, complicating purification by distillation.[11][12]

Q4: What are the primary safety considerations when working with EOTFB and its derivatives?

EOTFB is a flammable liquid and vapor that can cause skin and eye irritation.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Purification Strategy Decision Guide

Choosing the right initial purification strategy is critical. This decision tree outlines a logical approach based on the properties of your crude product.

Purif_Decision_Tree start Crude Product is_solid Is the product a solid at RT? start->is_solid is_liquid Is the product a liquid at RT? start->is_liquid:w crystallize Attempt Recrystallization is_solid->crystallize Yes chromatography Column Chromatography is_solid->chromatography No (oily solid) is_stable Is it thermally stable? is_liquid->is_stable Yes is_liquid->chromatography No bp_diff Boiling point difference >70°C from impurities? is_stable->bp_diff Yes is_stable->chromatography No simple_dist Simple Distillation bp_diff->simple_dist Yes vacuum_dist Vacuum Distillation bp_diff->vacuum_dist No

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common technique for purifying EOTFB derivatives. However, the unique nature of fluorinated compounds often requires special considerations.

Q: My highly fluorinated product shows little or no retention on a standard silica gel column, eluting with the solvent front. What should I do?

A: This is a common issue. The high fluorine content can make your compound very non-polar, causing it to have a low affinity for the polar silica surface.

  • Initial Steps:

    • Switch to a Non-polar Eluent: Start with highly non-polar solvents like hexanes or heptane and gradually add a slightly more polar co-solvent like diethyl ether or dichloromethane. Avoid highly polar solvents like methanol or ethyl acetate initially.

    • Consider Reverse-Phase: If your compound is still not retained, it may be better suited for reverse-phase chromatography using a C8 or C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[15][16]

  • Advanced Strategy:

    • Use Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, specialized columns can offer superior selectivity.[9][17] These phases interact more strongly with the fluorinated portions of the molecule, increasing retention.[9]

      • Pentafluorophenyl (PFP) phases: Offer multiple interaction mechanisms, including π-π, dipole-dipole, and hydrophobic interactions, making them excellent for separating halogenated compounds and isomers.[17]

      • Fluorous (e.g., Tridecafluoro) phases: These are highly effective for separating compounds based on their fluorine content.[9][15]

Q: I'm observing poor separation between my target compound and a key impurity. How can I improve the resolution?

A: Improving resolution requires optimizing selectivity—the difference in how strongly two compounds interact with the stationary and mobile phases.

  • Change the Mobile Phase: Systematically vary the solvent system. Sometimes, switching from a hexane/ethyl acetate system to a hexane/dichloromethane or toluene/ethyl acetate system can completely change the elution order and improve separation.

  • Use a Fluorinated Eluent Additive: Adding a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to the mobile phase can induce unique selectivity on a standard reverse-phase column by adsorbing to the stationary phase surface.[15][16]

  • Change the Stationary Phase: As mentioned above, switching from standard silica to a PFP or other fluorinated phase provides a completely different selectivity profile and is a powerful tool for separating difficult mixtures.[16][17]

Q: My product appears to be degrading on the silica gel column, resulting in streaking and low recovery. What is happening?

A: The trifluoromethyl ketone moiety can be sensitive to the acidic nature of standard silica gel.[7]

  • Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your mobile phase. This neutralizes the acidic sites on the silica surface, preventing degradation of sensitive compounds.

  • Use a Different Stationary Phase: Consider using a less acidic support like neutral alumina or a bonded-phase silica like diol.

  • Check for Hydrate Formation: Trifluoromethyl ketones can form stable hydrates, which have different polarities and chromatographic behaviors.[7][8] This can sometimes appear as a second spot or a streak. Ensure your solvents are dry if hydrate formation is a concern.

Chromatography Troubleshooting Workflow

Chrom_Troubleshoot start Problem Observed no_retention Poor Retention / Elutes at Solvent Front start->no_retention poor_sep Poor Separation / Co-elution start->poor_sep degradation Streaking / Low Recovery start->degradation sol_1 Use less polar eluent (e.g., Hexane/DCM) no_retention->sol_1 Try First sol_2 Change eluent system (e.g., Toluene/EtOAc) poor_sep->sol_2 Try First deactivate Deactivate Silica (add 0.1% TEA) degradation->deactivate Try First rp_chrom Switch to Reverse Phase (C18) with polar eluent sol_1->rp_chrom If Fails fluorous_phase Use Fluorinated Phase (PFP, TDF) rp_chrom->fluorous_phase Advanced additive Use eluent additive (e.g., TFE) sol_2->additive If Fails additive->fluorous_phase Advanced alumina Switch to Alumina or other neutral phase deactivate->alumina If Fails

Caption: Troubleshooting flowchart for common column chromatography issues.

Troubleshooting Guide: Crystallization & Distillation

Q: My product, which is a solid, is "oiling out" instead of crystallizing. What can I do?

A: "Oiling out" occurs when the compound's solubility in the solvent is too high at the temperature of crystallization, or if significant impurities are depressing the melting point.

  • Solvent Selection is Key:

    • Find a Single Solvent System: The ideal solvent dissolves your compound when hot but not when cold. Test small amounts in various solvents (e.g., hexanes, toluene, ethyl acetate, ethanol).

    • Use a Binary Solvent System: Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes cloudy. Add a drop of the good solvent to clarify and then allow it to cool slowly.

  • Technique Matters:

    • Slow Cooling: Do not rush the process. Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer. Rapid cooling promotes oil formation.

    • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a small amount of pure material, add a single "seed" crystal to the cooled solution.

Q: I need to purify my high-boiling-point liquid derivative, but it decomposes upon heating. What is the solution?

A: This is a classic case for using vacuum distillation. By reducing the pressure, you lower the boiling point of the liquid, often significantly, allowing it to distill at a temperature below its decomposition point.[6] Most organic compounds with boiling points above 150 °C at atmospheric pressure should be purified by vacuum distillation.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)
  • Stationary Phase Preparation: Dry pack a column with silica gel. Add the dry silica, tap the column to ensure even packing, and then add a layer of sand on top.

  • Column Equilibration: Run the chosen non-polar mobile phase (e.g., 100% hexanes) through the column until the pack is fully wetted and equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). If it doesn't dissolve well, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by adding small percentages of a more polar co-solvent (e.g., increase from 0% to 2%, 5%, 10% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purity Assessment by ¹⁹F NMR

Because your compounds contain a trifluoromethyl group, ¹⁹F NMR is an invaluable tool for assessing purity.

  • Sample Preparation: Prepare a standard NMR sample of your purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The CF₃ group of your target compound should appear as a sharp singlet.

  • Analysis: The presence of other signals in the ¹⁹F spectrum indicates fluorine-containing impurities. The integration of these signals relative to your product's signal can provide a quantitative measure of purity with respect to other fluorinated species.

Data Summary Tables

Table 1: Comparison of Chromatographic Stationary Phases

Stationary PhaseTypePrimary InteractionBest For
Silica Gel Normal PhasePolar (H-bonding)Separating compounds of differing polarity. May require deactivation for sensitive trifluoromethyl ketones.
C18 (ODS) Reverse PhaseHydrophobicSeparating non-polar to moderately polar compounds. Good alternative when compounds have low retention on silica.[16]
PFP (Pentafluorophenyl) Reverse Phaseπ-π, Dipole, HydrophobicEnhanced selectivity for halogenated compounds, aromatics, and positional isomers.[9][17]
TDF (Tridecafluoro) Fluorous PhaseFluorousExcellent for separating compounds based on fluorine content; separates fluorinated from non-fluorinated molecules.[9]

Table 2: Overview of Purification Techniques

TechniqueProsConsBest Suited For
Column Chromatography Highly versatile, applicable to most mixtures, excellent for separating complex mixtures.Can be slow, requires large solvent volumes, risk of sample degradation on active phases.Complex mixtures of solids or non-volatile liquids.
Recrystallization Can yield very high purity material, scalable, cost-effective.Only works for solids, requires finding a suitable solvent system, can have low recovery.Crystalline solids with >90% initial purity.
Distillation Excellent for purifying liquids, relatively fast, good for large scales.Requires thermal stability (even under vacuum), can be ineffective for azeotropes or close-boiling mixtures.[6]Thermally stable liquids with significantly different boiling points from impurities.

References

"avoiding polymerization of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in reactions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Polymerization in Reactions

Welcome to the Technical Support Center for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this versatile but reactive building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve successful and reproducible results in your experiments.

Understanding the Challenge: The Dual Threat of Polymerization

This compound (ETFBO) is a valuable precursor in organic synthesis, particularly for constructing trifluoromethyl-substituted heterocyclic compounds.[1][2] However, its utility is matched by its propensity to undergo unwanted polymerization, a common pitfall that can lead to decreased yields, product contamination, and reaction failures. The reactivity of ETFBO stems from its electron-deficient carbon-carbon double bond, a consequence of the strong electron-withdrawing effects of the trifluoromethyl and ketone groups. This electronic structure makes ETFBO susceptible to two primary polymerization pathways: Radical Polymerization and Anionic Polymerization .

This guide will provide a comprehensive overview of both mechanisms and, more importantly, practical, step-by-step strategies to mitigate them effectively.

Frequently Asked Questions (FAQs)

Q1: My ETFBO reagent has turned viscous and cloudy. What happened?

This is a classic sign of polymerization. The increased viscosity and cloudiness are due to the formation of long-chain polymer molecules. This can be triggered by improper storage (exposure to heat, light, or air) or by certain reaction conditions.

Q2: The product I purchased contains Butylated Hydroxytoluene (BHT). Why is it there and do I need to remove it?

ETFBO is often supplied with a stabilizer, typically 0.5% BHT, to prevent radical polymerization during storage and transport.[3] For many reactions, particularly those sensitive to radical scavengers or those that are not radically initiated, it is highly recommended to remove the BHT prior to use.

Q3: My reaction with a nucleophile is giving a low yield of the desired product and a lot of intractable material. Could this be polymerization?

Yes, this is a strong possibility. Nucleophiles can initiate anionic polymerization of ETFBO. The intractable material you are observing is likely the polymer byproduct.

Q4: What are the ideal storage conditions for ETFBO?

To maintain its integrity, ETFBO should be stored in a cool, dark, and well-ventilated area, away from heat sources.[2] Recommended storage is typically between 2-8°C in a tightly sealed container to prevent exposure to air and moisture.

Troubleshooting Unwanted Polymerization

This section provides a more in-depth look at the causes of unwanted polymerization and specific troubleshooting strategies.

Issue 1: Radical Polymerization During Reaction

Symptoms:

  • Formation of a viscous or solid mass in the reaction mixture.

  • Reduced yield of the expected product.

  • The reaction becomes difficult to stir.

  • Discoloration of the reaction mixture.

Root Causes:

  • Heat: Elevated temperatures can initiate thermal polymerization.

  • Light: UV light can trigger photopolymerization.

  • Radical Initiators: Accidental introduction of radical initiators (e.g., peroxides from aged solvents) can start the polymerization chain reaction.

  • Absence of an appropriate inhibitor.

Troubleshooting Strategies:

StrategyDescriptionRecommended Action
Temperature Control Maintain a low reaction temperature to minimize thermal initiation of radicals.Run reactions at or below room temperature whenever possible. If heating is necessary, do so cautiously and for the minimum time required.
Light Protection Protect the reaction from light, especially UV radiation.Wrap the reaction vessel in aluminum foil or use amber-colored glassware.
Inert Atmosphere Oxygen can sometimes participate in radical initiation pathways.Conduct reactions under an inert atmosphere of nitrogen or argon.
Use of In-Reaction Inhibitors Add a radical inhibitor that is compatible with your reaction conditions.For non-organometallic reactions, consider adding a small amount of a radical inhibitor like phenothiazine.
Solvent Purity Ensure solvents are free from peroxides.Use freshly distilled or inhibitor-free, peroxide-free solvents.
Issue 2: Anionic Polymerization Initiated by Nucleophiles

Symptoms:

  • Rapid formation of a precipitate or gel upon addition of a nucleophilic reagent.

  • Low to no yield of the desired nucleophilic addition or substitution product.

  • Significant exotherm upon addition of the nucleophile.

Root Causes:

  • Strong Nucleophiles: Highly reactive nucleophiles, such as Grignard reagents, organolithiums, or even strong amines, can initiate anionic polymerization.

  • High Concentration of Nucleophile: A high local concentration of the nucleophile can favor polymerization over the desired reaction.

Troubleshooting Strategies:

StrategyDescriptionRecommended Action
Slow Addition of Nucleophile Prevents a high local concentration of the initiator.Add the nucleophilic reagent slowly and dropwise to a well-stirred solution of ETFBO.
Low Temperature Helps to control the reaction rate and can disfavor polymerization.Cool the reaction mixture to a low temperature (e.g., -78 °C) before and during the addition of the nucleophile.
Inverse Addition Add the ETFBO solution to the nucleophile solution.This can sometimes be effective in keeping the concentration of the polymerizable monomer low.
Choice of Nucleophile Less reactive nucleophiles are less likely to initiate polymerization.If possible, consider using a less basic or sterically hindered nucleophile.
Use of a Co-solvent Can help to solvate the anionic intermediates and potentially reduce their reactivity towards polymerization.Experiment with different co-solvents to find one that favors the desired reaction pathway.

Mechanistic Insights: A Deeper Dive

A foundational understanding of the polymerization mechanisms is key to effective troubleshooting.

Radical Polymerization Mechanism

Radical polymerization proceeds through the classic three stages: initiation, propagation, and termination.[4][5]

G Initiator Initiator Radical Radical Initiator->Radical Initiation Monomer_Radical Monomer_Radical Radical->Monomer_Radical Propagation Dimer_Radical Dimer_Radical Monomer_Radical->Dimer_Radical Polymer_Radical Polymer_Radical Dimer_Radical->Polymer_Radical ... Terminated_Polymer Terminated_Polymer Polymer_Radical->Terminated_Polymer Termination G Nucleophile Nucleophile Anionic_Monomer Anionic_Monomer Nucleophile->Anionic_Monomer Initiation Dimer_Anion Dimer_Anion Anionic_Monomer->Dimer_Anion Propagation Polymer_Anion Polymer_Anion Dimer_Anion->Polymer_Anion ... Terminated_Polymer Terminated_Polymer Polymer_Anion->Terminated_Polymer Termination

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvent choice in modulating the reactivity of ETFBO.

Introduction to this compound (ETFBO)

This compound, is a key intermediate in modern organic synthesis, particularly valued for its trifluoromethyl and ethoxy groups that enable a wide range of chemical transformations.[1][2] Its applications are extensive, including the synthesis of pyrazoles for pharmaceuticals, farnesyltransferase inhibitors for cancer research, and as a protecting reagent in peptide synthesis.[1][2][4] The reactivity of this compound is highly dependent on the solvent system employed, which can dictate reaction pathways, yields, and selectivity.

Chemical and Physical Properties
PropertyValue
CAS Number 17129-06-5[5]
Molecular Formula C6H7F3O2[5]
Molecular Weight 168.11 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Boiling Point 51-53 °C at 12 mmHg[5]
Density 1.18 g/mL at 25 °C[5]
Refractive Index n20/D 1.406[5]
Flash Point 125 °F (51.7 °C)[5]
Solubility Soluble in chloroform and methanol[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions involving ETFBO, with a focus on how solvent choice can be the root cause and the solution.

FAQ 1: My Michael addition with a soft nucleophile is sluggish or failing. What role does the solvent play?

Answer: The success of a Michael addition (conjugate addition) to ETFBO is highly contingent on the solvent's ability to facilitate the reaction without interfering with the nucleophile.[6]

Causality:

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can be problematic for Michael additions.[7][8] They can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[7][8] This "caging" effect is particularly detrimental to softer nucleophiles.[8] Furthermore, protic solvents can protonate the enolate intermediate, leading to undesired side reactions or reversal of the addition.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile): These solvents are generally preferred for Michael additions.[9][10] They can solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.[7] This enhances the rate of the desired conjugate addition.

  • Nonpolar Solvents (e.g., toluene, hexanes): While these solvents do not solvate the nucleophile, the solubility of many nucleophilic reagents and intermediates can be limited, leading to heterogeneous reaction mixtures and slow reaction rates.

Troubleshooting Steps:

  • Solvent Exchange: If you are using a protic solvent, switch to a polar aprotic solvent like THF or DMF.

  • Co-solvent Addition: In some cases, adding a small amount of a polar aprotic co-solvent to a nonpolar solvent can improve solubility and reaction rates.

  • Temperature Adjustment: Increasing the temperature can sometimes overcome the activation energy barrier, but be cautious of potential side reactions.

Diagram: Solvent Effects on Nucleophile Reactivity

G start Reaction of ETFBO with Nucleophile condition Is the Nucleophile Hard or Soft? start->condition hard_nuc Hard Nucleophile (e.g., R-Li, R-MgBr) condition->hard_nuc Hard soft_nuc Soft Nucleophile (e.g., R₂CuLi, R-SH) condition->soft_nuc Soft product_12 Favors 1,2-Addition hard_nuc->product_12 solvent_choice Solvent Choice? soft_nuc->solvent_choice product_14 Favors 1,4-Addition (Michael) polar_aprotic Polar Aprotic (THF) Low Temperature solvent_choice->polar_aprotic Option 1 nonpolar Nonpolar (Toluene) + Lewis Acid solvent_choice->nonpolar Option 2 polar_aprotic->product_14 nonpolar->product_14

References

Technical Support Center: Reactions Containing 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile trifluoromethyl-containing building block. My aim is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction work-ups effectively.

Introduction to ETFBO Work-up Chemistry

This compound (ETFBO) is a valuable reagent for installing the trifluoromethyl ketone moiety.[1][2] Its utility stems from the reactive α,β-unsaturated enol ether system. The key to a successful work-up lies in understanding the delicate balance of this functionality. The enol ether is sensitive to acidic conditions and can be readily hydrolyzed to the corresponding 1,3-diketone, which exists in equilibrium with its enol tautomer. Whether you aim to preserve the enol ether or induce a controlled hydrolysis, the following guides will provide actionable insights.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions involving ETFBO.

Issue 1: Low or No Yield of the Desired Product After Aqueous Work-up

Scenario: You've run your reaction with ETFBO and a nucleophile. After quenching with an acidic solution and extraction, you observe a significantly lower yield than expected, or a complex mixture of products by TLC or NMR.

Root Cause Analysis: The primary suspect is the premature and uncontrolled hydrolysis of the enol ether of your product or unreacted starting material under acidic conditions. Enol ethers are readily cleaved in the presence of acid and water.[3] This can lead to the formation of a trifluoromethyl β-diketone, which may undergo further reactions or be difficult to isolate.

Solution Pathway:

  • Neutral or Mildly Basic Quench: Avoid acidic quenching solutions like dilute HCl or NH4Cl if you intend to isolate the enol ether product. Instead, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or water. This maintains a neutral to slightly basic pH, preserving the enol ether moiety.

  • Brine Wash: After the initial quench, perform subsequent washes with brine (saturated NaCl solution). This will help to remove water from the organic layer and break up any emulsions without altering the pH significantly.[4][5]

  • Minimize Contact Time: Reduce the contact time of your organic layer with any aqueous phase to minimize the risk of hydrolysis, even under neutral conditions.

Pro-Tip: If your desired product is the hydrolyzed β-diketone, a controlled acidic work-up is necessary. After the initial reaction, you can add a dilute acid (e.g., 1M HCl) and stir until TLC or LC-MS indicates complete conversion of the enol ether to the diketone before proceeding with extraction.

Issue 2: Product Decomposition During Purification by Silica Gel Chromatography

Scenario: Your crude NMR looks promising, but after column chromatography on silica gel, the isolated yield is low, and you observe new, more polar spots on your TLC.

Root Cause Analysis: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the enol ether on the column. The trifluoromethyl ketone group itself can also form stable hydrates in the presence of water, which may complicate purification.[6][7]

Solution Pathway:

  • Neutralize the Silica Gel: Deactivate the silica gel by preparing your slurry in the chosen eluent containing a small amount of a neutral or basic modifier, such as 1% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.

  • Eluent System Selection: For the purification of trifluoromethyl ketones, a common eluent system is a mixture of n-hexane and diethyl ether or ethyl acetate.[8] Start with a low polarity mixture and gradually increase the polarity.

  • Dry Loading: To minimize the introduction of water, consider dry loading your crude product onto the column. Dissolve your material in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent before carefully adding the dried powder to the top of your column.

Issue 3: Formation of a Stable Emulsion During Extraction

Scenario: During the liquid-liquid extraction, a persistent emulsion forms at the interface of the organic and aqueous layers, making separation difficult and leading to product loss.

Root Cause Analysis: Fluorinated compounds can sometimes act as surfactants, leading to the formation of stable emulsions. The choice of extraction solvent can also influence this. Dichloromethane, for example, is known to be more prone to forming emulsions.[4]

Solution Pathway:

  • Solvent Choice: If possible, use diethyl ether or ethyl acetate as the extraction solvent, as they are generally less prone to emulsion formation than chlorinated solvents.[4]

  • Brine Wash: As a final aqueous wash, use a saturated brine solution. The high ionic strength of brine helps to break emulsions by increasing the polarity of the aqueous phase.[4][5]

  • Physical Methods: If an emulsion has formed, you can try gentle swirling of the separatory funnel instead of vigorous shaking. Alternatively, you can attempt to break the emulsion by passing the mixture through a pad of Celite or glass wool.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ETFBO?

A1: ETFBO should be stored in a cool, well-ventilated area, away from heat and ignition sources.[1] It is typically stored at 2-8°C.[9] The compound is sensitive to moisture and should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Q2: I want to perform a reaction where the final product is the trifluoromethyl β-diketone. What is the best way to achieve this?

A2: After your initial reaction of ETFBO with a nucleophile, you can perform a one-pot hydrolysis. Once the initial reaction is complete, add a dilute aqueous acid such as 1M HCl to the reaction mixture and stir at room temperature. Monitor the progress of the hydrolysis by TLC or LC-MS until all of the enol ether intermediate has been converted to the β-diketone. Then, proceed with your standard extractive work-up.

Q3: Are there any specific safety precautions I should take when working with ETFBO?

A3: Yes, ETFBO is a flammable liquid and vapor.[10] It is also harmful if swallowed and can be fatal if inhaled. It may cause skin irritation and an allergic skin reaction.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I use a basic wash (e.g., NaOH) during the work-up of my reaction product?

A4: Caution is advised when using strong basic washes. While the trifluoromethyl ketone moiety is generally stable, strongly basic conditions could potentially lead to side reactions, such as haloform-type reactions, especially if other sensitive functional groups are present. A milder base like sodium bicarbonate is generally preferred for neutralizing acids.

Experimental Protocols

Protocol 1: Work-up Procedure to Preserve the Enol Ether Product
  • Quenching: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of NaHCO3 to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent. A common eluent system is a gradient of hexane/ethyl acetate.

Protocol 2: Work-up Procedure for Controlled Hydrolysis to the β-Diketone
  • Reaction Completion: Ensure your initial reaction is complete by TLC or other appropriate analytical methods.

  • Hydrolysis: Add 1M aqueous HCl to the reaction mixture and stir vigorously at room temperature. Monitor the hydrolysis by TLC until the starting enol ether has been fully consumed.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude β-diketone can be purified by column chromatography on standard silica gel.

Visualized Workflow

Work-up Strategy Decision Tree for ETFBO Reactions

Workup_Strategy start Reaction with ETFBO Complete q1 Is the desired product the enol ether? start->q1 preserve_enol Preserve Enol Ether q1->preserve_enol Yes hydrolyze Hydrolyze to β-Diketone q1->hydrolyze No quench_neutral Quench with sat. NaHCO3 (aq) or Water preserve_enol->quench_neutral quench_acid Add 1M HCl (aq) and stir hydrolyze->quench_acid extract Extract with Et2O or EtOAc quench_neutral->extract quench_acid->extract wash_brine Wash with Brine extract->wash_brine dry_concentrate Dry (Na2SO4) & Concentrate wash_brine->dry_concentrate purify_neutral Column Chromatography (Neutralized Silica) dry_concentrate->purify_neutral If preserving enol ether purify_standard Column Chromatography (Standard Silica) dry_concentrate->purify_standard If hydrolyzed final_product_enol Isolated Enol Ether Product purify_neutral->final_product_enol final_product_diketone Isolated β-Diketone Product purify_standard->final_product_diketone

References

"degradation pathways of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (EFTBO). This document provides in-depth guidance on investigating the degradation pathways of EFTBO under acidic and basic conditions. Here, you will find troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity and success of your stability and forced degradation studies.

Introduction to EFTBO Stability

This compound is a versatile fluorinated building block used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a trifluoromethyl ketone, an enol ether, and an α,β-unsaturated system, presents multiple reactive sites susceptible to degradation. Understanding its stability profile is critical for process development, formulation, and ensuring the safety and efficacy of final products.

The primary degradation pathways for EFTBO involve hydrolysis of the enol ether moiety, which is sensitive to both acidic and basic conditions, and reactions at the electrophilic β-carbon of the enone system. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the entire molecule.[3]

Part 1: Degradation Under Acidic Conditions

Question: What is the expected degradation pathway of EFTBO in an acidic medium?

Answer: Under acidic conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the enol ether. This reaction proceeds via protonation of the β-carbon, which is the most nucleophilic position of the enol ether, leading to a resonance-stabilized oxonium ion intermediate.[1][4] Subsequent nucleophilic attack by water yields a hemiacetal intermediate. This hemiacetal is unstable and rapidly decomposes to form 1,1,1-trifluoroacetylacetone (TFFA) and ethanol.[4]

The overall reaction is as follows:

Proposed Mechanism: Acid-Catalyzed Hydrolysis

Acid_Catalyzed_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Decomposition EFTBO EFTBO Oxonium Resonance-Stabilized Oxonium Ion EFTBO->Oxonium H⁺ (from H₃O⁺) H3O H₃O⁺ Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal H₂O H2O_nuc H₂O Products TFFA + Ethanol Hemiacetal->Products -H⁺ H3O_regen H₃O⁺ (catalyst regenerated)

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of EFTBO.

Troubleshooting Guide: Acidic Degradation Studies
Issue Potential Cause(s) Recommended Solution(s)
No or very slow degradation observed. 1. Insufficient acid concentration or temperature.[5] 2. EFTBO is sparingly soluble in the aqueous acidic medium.1. Increase acid concentration (e.g., from 0.1 M to 1 M HCl) or temperature (e.g., to 50-70°C).[3][6] 2. Use a water-miscible co-solvent like acetonitrile or methanol to ensure complete dissolution.[6]
Reaction proceeds too quickly to monitor accurately. 1. Acid concentration or temperature is too high.1. Decrease acid concentration or run the experiment at a lower temperature (e.g., room temperature or on ice).
Inconsistent kinetic data or non-reproducible results. 1. Inaccurate temperature control. 2. Inconsistent sample quenching before analysis.1. Use a thermostatically controlled water bath or reaction block. 2. Immediately neutralize an aliquot of the reaction mixture with a stoichiometric amount of base (e.g., NaOH) to stop the reaction before HPLC injection.
Poor peak shape for TFFA in HPLC analysis (peak tailing). 1. TFFA exists as a mixture of keto and enol tautomers, which can interact differently with the stationary phase.[7][8] 2. Secondary interactions between the diketone and active sites on the silica-based column.1. Optimize the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid) can help maintain a consistent ionic form. 2. Use a column with end-capping or a different stationary phase designed for polar compounds.

Part 2: Degradation Under Basic Conditions

Question: What are the potential degradation pathways for EFTBO under basic conditions?

Answer: Under basic conditions, two primary degradation pathways are plausible for EFTBO:

  • Hydrolysis of the Enol Ether: Similar to the acid-catalyzed pathway, the enol ether can be hydrolyzed. This likely proceeds through a nucleophilic attack of a hydroxide ion at the β-carbon (a Michael-type addition), forming an enolate intermediate.[9] Subsequent protonation (from water) and elimination would lead to the formation of 1,1,1-trifluoroacetylacetone (TFFA) and ethanol.

  • Retro-Aldol Type Reaction: α,β-Unsaturated carbonyl compounds can undergo a base-catalyzed retro-aldol reaction.[10] For EFTBO, this would involve the cleavage of the C2-C3 bond, potentially yielding trifluoroacetate and 3-ethoxypropenal as initial fragments, which may undergo further reactions.

The formation of TFFA is the more anticipated pathway due to the stability of the resulting β-diketone.

Proposed Mechanism: Base-Catalyzed Degradation

Base_Catalyzed_Degradation cluster_0 Pathway 1: Michael Addition cluster_1 Pathway 1: Hydrolysis cluster_2 Pathway 2: Retro-Aldol EFTBO_base EFTBO Enolate Enolate Intermediate EFTBO_base->Enolate OH⁻ Retro_Products Trifluoroacetate + Other Fragments EFTBO_base->Retro_Products OH⁻ (C2-C3 cleavage) OH_nuc OH⁻ TFFA_Ethanol TFFA + Ethanol Enolate->TFFA_Ethanol Protonation & Elimination H2O_prot H₂O

Caption: Proposed pathways for the base-catalyzed degradation of EFTBO.

Troubleshooting Guide: Basic Degradation Studies
Issue Potential Cause(s) Recommended Solution(s)
Formation of multiple, unexpected minor peaks. 1. Secondary degradation of the primary products (e.g., TFFA can degrade further under strong basic conditions). 2. The retro-aldol pathway is competing with hydrolysis, leading to a complex mixture.1. Use milder basic conditions (e.g., lower concentration of NaOH or a weaker base like sodium bicarbonate) and lower temperatures. 2. Monitor the reaction at earlier time points to identify the primary degradants before they react further.
Difficulty achieving mass balance in HPLC analysis. 1. Some degradation products may lack a UV chromophore or have a significantly different UV maximum. 2. Formation of volatile degradation products (e.g., from the retro-aldol pathway). 3. Degradation products may be precipitating from the solution.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV detection.[11] 2. Analyze the headspace of the reaction vial using GC-MS if volatile products are suspected. 3. Check for precipitates and attempt to dissolve them in a suitable solvent for analysis.
Baseline drift or noise during gradient HPLC analysis. 1. Poorly buffered mobile phase, especially when injecting a sample with a high concentration of base.1. Ensure the mobile phase has sufficient buffering capacity to handle the sample's pH. 2. Neutralize the sample with a stoichiometric amount of acid (e.g., HCl) before injection.[12]

Part 3: Experimental Protocols & Analytical Methods

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for investigating the degradation of EFTBO.

Objective: To generate primary degradation products of EFTBO under acidic and basic stress conditions.

Materials:

  • This compound (EFTBO)

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • Thermostatically controlled water bath

  • HPLC system with UV or DAD detector

  • LC-MS/MS system for product identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of EFTBO at 1 mg/mL in methanol or acetonitrile.

  • Acid Degradation:

    • In a vial, mix 1 mL of the EFTBO stock solution with 9 mL of 1 M HCl.

    • Place the vial in a water bath set to 60°C.

    • Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately neutralize each aliquot with an equal volume of 1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Degradation:

    • In a vial, mix 1 mL of the EFTBO stock solution with 9 mL of 1 M NaOH.

    • Keep the vial at room temperature.

    • Withdraw aliquots at various time points.

    • Immediately neutralize each aliquot with an equal volume of 1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. Monitor the disappearance of the EFTBO peak and the appearance of degradation product peaks.

Forced_Degradation_Workflow prep Prepare 1 mg/mL EFTBO Stock acid_stress Acid Stress (1 M HCl, 60°C) prep->acid_stress base_stress Base Stress (1 M NaOH, RT) prep->base_stress sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) acid_stress->sampling base_stress->sampling neutralize Neutralize Aliquots sampling->neutralize analyze Analyze by HPLC-UV neutralize->analyze identify Identify Products by LC-MS/MS analyze->identify

Caption: Workflow for forced degradation studies of EFTBO.

Analytical Method: HPLC-UV
  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Analytical Method: Product Identification by LC-MS/MS

For structural elucidation, analyze the degraded samples using an LC-MS/MS system in both positive and negative electrospray ionization (ESI) modes.[1][12]

  • Expected Molecular Ions:

    • EFTBO (C₆H₇F₃O₂): [M+H]⁺ at m/z 169.04[13]

    • TFFA (C₅H₅F₃O₂): [M+H]⁺ at m/z 155.02; [M-H]⁻ at m/z 153.01[7][8]

  • Expected Fragmentation (TFFA): The primary fragmentation in EI-MS is the loss of CH₃ (m/z 139) and CF₃ (m/z 85), and the formation of acetylium ion (m/z 43).[14] Similar fragmentation can be expected in ESI-MS/MS.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my mass balance below 90% in the degradation study? A common reason for poor mass balance is the formation of degradation products that are not detected by the analytical method.[11] This can happen if the products are volatile, lack a UV chromophore, or do not ionize well under the MS conditions used. Try using a universal detector like CAD or ELSD, or analyze the sample headspace by GC-MS.

Q2: I see a new peak in my chromatogram, but the mass spectrum does not show a clear molecular ion. How can I identify it? This can occur if the compound is unstable in the ion source or forms multiple adducts (e.g., with sodium [M+Na]⁺ or mobile phase components).[1] Try changing the ionization source parameters (e.g., lowering the source temperature) or using a softer ionization technique if available. Also, review the full scan data for potential adducts that can help deduce the molecular weight.

Q3: The degradation kinetics do not follow a simple first-order model. What should I do? Degradation reactions can be complex and may not always follow first-order kinetics. The reaction could be second-order, or involve multiple competing reactions. Consider fitting your data to other kinetic models (e.g., second-order, zero-order). Software designed for kinetic analysis can help determine the best-fit model for your data.

Q4: Can the trifluoromethyl group itself degrade under these conditions? The C-F bond is generally very stable. However, under certain conditions, especially in biological systems or with specific reagents, defluorination can occur.[2] In standard acidic or basic hydrolysis for forced degradation, cleavage of the C-F bonds is highly unlikely. The primary degradation will occur at the more reactive enol ether and enone functionalities.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Purity Assessment of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one and its derivatives are versatile building blocks, particularly in the synthesis of trifluoromethyl-containing heterocyclic compounds with potential therapeutic applications.[1][2][3] The trifluoromethyl group is known to enhance the pharmacological profile of molecules, making these derivatives highly valuable in drug discovery.[4][5][6] Consequently, robust and reliable analytical methods are essential to ensure their purity, identify potential impurities, and meet stringent regulatory requirements.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound derivatives. We will delve into the nuances of method selection, development, and validation, offering practical insights and experimental data to aid researchers, scientists, and drug development professionals in establishing effective purity control strategies.

The Critical Role of Purity Assessment

The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a final drug product. For novel fluorinated compounds like this compound derivatives, a thorough understanding of their impurity profile is a critical aspect of the development process. HPLC stands out as the preferred analytical technique for this purpose due to its high resolution, sensitivity, and versatility.[7]

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is dictated by the physicochemical properties of the analyte and potential impurities. For this compound derivatives, which possess both polar and non-polar characteristics, as well as the potential for chirality, several HPLC modes can be considered.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Achiral Purity

RP-HPLC is the most widely utilized chromatographic technique for the analysis of pharmaceutical compounds. The separation is based on the partitioning of analytes between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.

Why it Works for Fluorinated Enones: The trifluoromethyl group imparts a degree of hydrophobicity, making these compounds amenable to retention on reversed-phase columns. The enone functionality provides a chromophore for UV detection, a common and robust detection method in HPLC.[8]

Method Development Considerations:

  • Stationary Phase Selection: While C18 columns are a good starting point, fluorinated stationary phases can offer unique selectivity for fluorinated analytes due to dipole-dipole interactions and can sometimes provide enhanced retention and resolution.[9]

  • Mobile Phase Composition: A mixture of water and an organic modifier like acetonitrile or methanol is typically used. The high electronegativity of fluorine can lead to unique interactions with the mobile phase, and adjusting the organic modifier can significantly impact selectivity. Gradient elution is often necessary to resolve impurities with a wide range of polarities.

  • pH Control: The pH of the mobile phase can influence the ionization state of acidic or basic impurities, thereby affecting their retention. Buffering the aqueous portion of the mobile phase is crucial for reproducible results.

Chiral HPLC: Resolving Enantiomeric Impurities

Many synthetic routes to derivatives of this compound may involve chiral centers.[10][11] As enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are often a regulatory requirement.

Why it's Necessary: Enantiomeric purity is a critical quality attribute for chiral drug substances. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.

Method Development Considerations:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the separation of a wide range of chiral compounds, including those with trifluoromethyl groups.[12]

  • Mobile Phase Systems: Normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., methanol or acetonitrile) mobile phases are commonly employed with polysaccharide-based CSPs. The choice of mobile phase and the type and concentration of the alcohol modifier are critical for achieving enantioseparation.

Experimental Data and Performance Comparison

To illustrate the practical application of these methods, the following tables summarize typical experimental data for the purity assessment of a representative this compound derivative.

Table 1: RP-HPLC Method Comparison for Achiral Purity

ParameterMethod A: C18 ColumnMethod B: Fluorinated PFP Column
Column C18 (4.6 x 150 mm, 5 µm)Pentafluorophenyl (PFP) (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30-95% B in 20 min30-95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (Main Peak) 12.5 min14.2 min
Resolution (Critical Pair) 1.82.5
Tailing Factor (Main Peak) 1.21.1

Insight: The PFP column (Method B) demonstrates superior resolution for the critical impurity pair, highlighting the alternative selectivity that fluorinated phases can provide for fluorinated analytes.[9]

Table 2: Chiral HPLC Method for Enantiomeric Purity

ParameterChiral Separation Method
Column Amylose-based CSP (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.9 min
Retention Time (Enantiomer 2) 10.1 min
Resolution 2.2

Insight: The use of a polysaccharide-based CSP with a normal-phase mobile phase provides excellent baseline separation of the enantiomers, allowing for accurate determination of enantiomeric purity.[12]

Experimental Protocols

Protocol 1: RP-HPLC Method for Achiral Purity Assessment

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound derivative and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

2. HPLC System and Conditions:

  • Column: Pentafluorophenyl (PFP) (4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient Program: | Time (min) | %B | | :--- | :--- | | 0 | 30 | | 20 | 95 | | 25 | 95 | | 26 | 30 | | 30 | 30 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: UV at 254 nm

3. Data Analysis:

  • Integrate all peaks and calculate the area percent of the main peak and all impurities.
  • System suitability parameters (e.g., resolution, tailing factor, and plate count) should be monitored to ensure the validity of the results, in accordance with USP <621>.[13][14][15][16]

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

1. Sample Preparation:

  • Prepare a solution of the racemic standard at a concentration of 0.5 mg/mL in the mobile phase.
  • Prepare the test sample at a concentration of 0.5 mg/mL in the mobile phase.

2. HPLC System and Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (4.6 x 250 mm, 5 µm)
  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v), isocratic
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 5 µL
  • Detection: UV at 220 nm

3. Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers.
  • Inject the test sample and calculate the area percent of each enantiomer to determine the enantiomeric excess.

Visualization of Method Development and Validation Workflow

The following diagram illustrates the logical workflow for developing and validating an HPLC method for purity assessment, adhering to ICH guidelines.[7][17][18][19]

HPLC_Method_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Routine Routine Analysis Dev_Start Define Analytical Target Profile Column_Screen Column & Mobile Phase Screening Dev_Start->Column_Screen Optimization Optimization of Chromatographic Conditions Column_Screen->Optimization Specificity Specificity Optimization->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Implement for Routine Use Sample_Analysis Sample Analysis & Reporting SST->Sample_Analysis

Caption: A logical workflow for HPLC method development, validation, and routine analysis.

Conclusion: A Strategic Approach to Purity Assessment

The purity assessment of this compound derivatives requires a strategic and systematic approach to HPLC method development and validation. For achiral purity, RP-HPLC is the method of choice, with fluorinated stationary phases offering potential advantages in selectivity. For chiral derivatives, polysaccharide-based CSPs are highly effective for resolving enantiomers.

By carefully selecting the appropriate column and mobile phase, and by rigorously validating the chosen method according to ICH guidelines, researchers can ensure the generation of accurate and reliable purity data. This is fundamental to guaranteeing the quality, safety, and efficacy of the final pharmaceutical products derived from these important fluorinated building blocks. The development of stability-indicating methods is also a crucial consideration to ensure that the analytical procedure can effectively separate the active ingredient from any potential degradation products that may form under various stress conditions.[8][20][21][22][23]

References

A Comparative Guide to Trifluoromethylating Agents: The Role of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic introduction of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2][3][4] Its unique electronic properties—high electronegativity and lipophilicity—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6][7][8] This has spurred the development of a diverse arsenal of trifluoromethylating agents, each with distinct mechanisms, applications, and limitations.

This guide provides a comparative analysis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a versatile trifluoromethyl-containing building block, alongside the principal classes of direct trifluoromethylating agents. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven comparisons to empower researchers in drug discovery and chemical development.

This compound (ETFBO): A Synthon Approach

Unlike direct trifluoromethylating agents that transfer a "naked" CF3 group, ETFBO functions as a bifunctional building block or "synthon".[9][10][11] It introduces the trifluoromethyl ketone moiety into a target structure through sequential reactions, most commonly an addition-elimination followed by cyclization. This makes it an invaluable tool for constructing complex fluorinated heterocycles from the ground up.[2][9][10]

Mechanism of Action and Synthetic Utility The power of ETFBO lies in its α,β-unsaturated ketone system, which is highly activated by the terminal trifluoromethyl group.[11] This structure facilitates reactions with a wide array of nucleophiles. A typical workflow involves two key steps:

  • Michael Addition/Elimination: A nucleophile (e.g., the nitrogen from a hydrazine or amine) attacks the β-carbon of the double bond. This is followed by the elimination of the ethoxy group, effectively transferring the trifluoromethyl-acetoacetyl group to the nucleophile.

  • Intramolecular Cyclization: The newly formed intermediate undergoes a subsequent intramolecular condensation to form a stable heterocyclic ring, such as a pyrazole or pyrrole.[2][9]

This strategy has been successfully employed in the synthesis of various biologically active molecules, including the COX-2 inhibitor Celebrex®.[2][9][10]

ETFBO_Mechanism cluster_0 Step 1: Addition-Elimination cluster_1 Step 2: Intramolecular Cyclization ETFBO ETFBO (this compound) Intermediate Adduct Intermediate ETFBO->Intermediate + Nucleophile Hydrazine Hydrazine Derivative (R-NH-NH2) Hydrazine->Intermediate Product1 Trifluoromethyl Keto-Enamine Intermediate->Product1 - EtOH (Elimination) Product2 Trifluoromethylated Pyrazole Product1->Product2 Dehydration/ Cyclization

Caption: Reaction workflow for pyrazole synthesis using ETFBO.

A Survey of Direct Trifluoromethylating Agents

Direct trifluoromethylation methods are broadly classified by the formal charge of the transferred CF3 species: electrophilic (CF3+), nucleophilic (CF3-), and radical (CF3•).

Electrophilic Trifluoromethylating Agents ("CF3+")

These reagents are among the most widely used and are characterized by a CF3 group attached to a highly electrophilic atom (e.g., hypervalent iodine or sulfur).[12][13] They are particularly effective for trifluoromethylating carbon- and heteroatom-centered nucleophiles.[14]

  • Togni Reagents: These hypervalent iodine(III) compounds are shelf-stable, crystalline solids that have become exceedingly popular for their broad substrate scope and functional group tolerance.[5][14][15][16] They can trifluoromethylate a vast range of nucleophiles, including β-ketoesters, phenols, thiols, and unactivated olefins (often with copper catalysis).[14][17] It is crucial to note that some Togni reagents have explosive properties and should not be heated as solids.[17]

  • Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[13][14] Their reactivity, or "trifluoromethylating power," can be modulated by introducing electron-withdrawing groups onto the dibenzothiophene core, allowing for the trifluoromethylation of a wide spectrum of nucleophiles.[3][14]

  • Thianthrenium Salts: A newer class of electrophilic reagents, such as trifluoromethyl thianthrenium triflate (TT-CF3+OTf–), is accessible in a single step and demonstrates remarkable versatility, capable of acting as a source for CF3+, CF3•, and even CF3– (via umpolung).[18]

Nucleophilic Trifluoromethylating Agents ("CF3-")

These reagents deliver a trifluoromethyl anion or an equivalent. The primary challenge is the inherent instability of the CF3- anion, which can readily decompose to fluoride and difluorocarbene.[19]

  • Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is the most ubiquitous nucleophilic trifluoromethylating agent.[20][21] It is a stable liquid that, upon activation with a fluoride source (e.g., TBAF) or other initiators, generates a transient CF3- species.[20][21] Its primary application is the trifluoromethylation of carbonyl compounds (aldehydes, ketones) and imines to produce trifluoromethylated alcohols and amines, respectively.[20][22]

  • Fluoroform-Derived Reagents: Driven by environmental concerns over the synthesis of TMSCF3 from CF3Br, reagents derived from fluoroform (HCF3) have been developed.[19] These offer a more environmentally benign route to a stable CF3- equivalent.[19]

Radical Trifluoromethylating Agents ("CF3•")

Radical trifluoromethylation involves the trifluoromethyl free radical, a highly reactive and electrophilic species.[3] This approach is particularly effective for the trifluoromethylation of (hetero)arenes.

  • Dual-Nature Reagents: Many electrophilic agents, including Togni and Umemoto reagents, can serve as sources of the CF3 radical under photoredox, metal-catalyzed, or thermal conditions.[13][18] This dual reactivity greatly expands their synthetic utility.

  • Dedicated Radical Precursors: Reagents like trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), and bis(trifluoroacetyl) peroxide are classic sources for generating CF3 radicals.[3][23][24] These methods are often used for direct C-H trifluoromethylation of heterocycles, a highly sought-after transformation in drug discovery.[25]

Comparative Performance Analysis

The choice of a trifluoromethylating agent is dictated by the specific synthetic challenge, including the nature of the substrate, required functional group tolerance, and the desired final product.

Table 1: Comparative Overview of Trifluoromethylating Agents

FeatureThis compound (ETFBO)Electrophilic Agents (e.g., Togni, Umemoto)Nucleophilic Agents (e.g., Ruppert-Prakash)Radical Agents (e.g., CF3I, Langlois')
Reagent Type Building Block / Synthon[9][26]Direct "CF3+" Source[12][13]Direct "CF3-" Source[20][21]Direct "CF3•" Source[3][24]
Mechanism Addition-Elimination, Cyclization[2][10]Electrophilic Attack on NucleophilesNucleophilic Addition to ElectrophilesRadical Addition / Substitution
Typical Substrates Hydrazines, Amines, C-Nucleophiles[9][22][26]Enolates, Phenols, Thiols, Alkenes, Alkynes[14][17]Aldehydes, Ketones, Imines[19][20]Arenes, Heteroarenes[25]
Key Advantage Excellent for building complex heterocyclic cores.[2][6]Broad substrate scope, high functional group tolerance.[17]Highly effective for carbonyl and imine chemistry.[20]Enables direct C-H functionalization.[25]
Key Limitation Indirect method; not for late-stage CF3 insertion.Can be expensive; some have safety concerns.[17]Requires stoichiometric initiator; sensitive to acidic protons.Regioselectivity can be a challenge.[25]
Handling Liquid, stable with inhibitor.Crystalline solids; some are shock-sensitive.[17]Volatile, moisture-sensitive liquid.[21][27]Gases (CF3I) or solids (Langlois').[3]

Experimental Protocols & Methodologies

To provide a practical context, we present validated, step-by-step protocols for two common trifluoromethylation scenarios. The rationale behind key steps is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of a Trifluoromethyl-Substituted Pyrazole using ETFBO

This protocol demonstrates the utility of ETFBO as a building block for heterocycle synthesis, a foundational method in medicinal chemistry.[6]

Objective: To synthesize 1-phenyl-5-(trifluoromethyl)-1H-pyrazole from phenylhydrazine and ETFBO.

Rationale: This two-step, one-pot procedure leverages the reactivity of ETFBO with a hydrazine nucleophile. Phenylhydrazine first adds to the enone system, and subsequent acid-catalyzed cyclization and dehydration yields the stable aromatic pyrazole ring.

Materials:

  • This compound (ETFBO) (1.0 equiv)

  • Phenylhydrazine (1.05 equiv)

  • Ethanol (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, followed by phenylhydrazine (1.05 equiv). Stir the solution at room temperature.

  • ETFBO Addition: Slowly add ETFBO (1.0 equiv) to the stirring solution. An exotherm may be observed. The color of the solution will typically change to yellow or orange.

  • Initial Condensation: Stir the reaction mixture at room temperature for 1 hour to allow for the complete formation of the intermediate hydrazone.

  • Cyclization: Carefully add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated pyrazole.

Protocol_1_Workflow cluster_workflow Experimental Workflow: Pyrazole Synthesis A 1. Dissolve Phenylhydrazine in Ethanol B 2. Add ETFBO (Room Temp, 1h) A->B C 3. Add Catalytic H2SO4 B->C D 4. Reflux (2-4 hours) C->D E 5. Cooldown & Quench (NaHCO3) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Chromatography) F->G H Final Product: 1-Phenyl-5-(trifluoromethyl)pyrazole G->H

Caption: Workflow for ETFBO-based pyrazole synthesis.

Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester

This protocol illustrates a direct, late-stage trifluoromethylation using a Togni reagent, a common strategy for modifying existing molecular scaffolds.

Objective: To synthesize ethyl 2-acetyl-2-(trifluoromethyl)butanoate using Togni's Reagent II.

Rationale: The β-ketoester is first deprotonated with a non-nucleophilic base to form an enolate. This soft, carbon-centered nucleophile then readily attacks the electrophilic iodine center of the Togni reagent, leading to the transfer of the CF3 group and formation of a new C-C bond.

Materials:

  • Ethyl 2-acetylbutanoate (1.0 equiv)

  • Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Carefully add sodium hydride (1.1 equiv) to the cold THF.

  • Enolate Formation: Slowly add a solution of ethyl 2-acetylbutanoate (1.0 equiv) in THF to the NaH suspension. Stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed. This step generates the sodium enolate.

  • Trifluoromethylation: Add Togni's Reagent II (1.1 equiv) portion-wise to the enolate solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the α-trifluoromethylated β-ketoester.

Protocol_2_Mechanism cluster_main Mechanism: Electrophilic Trifluoromethylation Ketoester β-Ketoester Enolate Enolate Nucleophile Ketoester->Enolate - H+ Base Base (NaH) Base->Enolate Product α-Trifluoromethylated Product Enolate->Product C-CF3 Bond Formation Togni Togni Reagent ('CF3+') Togni->Product Biproduct Iodine Biproduct Togni->Biproduct

Caption: General mechanism for electrophilic trifluoromethylation.

Conclusion and Future Outlook

The selection of a trifluoromethylation strategy is a critical decision in chemical synthesis. This compound (ETFBO) stands out as a powerful and versatile building block, ideal for constructing complex trifluoromethyl-substituted heterocycles from simple precursors. Its predictable reactivity and utility in forming core scaffolds make it an indispensable tool in the early stages of drug discovery and process development.

In contrast, direct trifluoromethylating agents, categorized as electrophilic, nucleophilic, and radical, offer complementary approaches, particularly for late-stage functionalization where an existing molecular framework needs to be modified. Electrophilic reagents like Togni's and Umemoto's offer broad scope, while the Ruppert-Prakash reagent remains the gold standard for carbonyl additions. The rise of radical C-H trifluoromethylation provides powerful new avenues for accessing novel chemical space.

A thorough understanding of the mechanistic nuances, substrate scope, and practical limitations of each class of reagent, as outlined in this guide, is essential for the modern synthetic chemist. The continued innovation in this field promises to deliver even more selective, efficient, and safer methods for introducing the trifluoromethyl group, further accelerating the development of next-generation pharmaceuticals and agrochemicals.

References

A Comparative Guide to Validating the Structure of Novel Compounds Synthesized from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is only the first step. The subsequent, and arguably most critical, phase is the unambiguous validation of its molecular structure. This guide provides an in-depth comparison of analytical techniques for characterizing novel compounds derived from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a versatile and highly valuable building block in modern organic synthesis.[1][2][3] The presence of the trifluoromethyl (CF₃) group, a moiety prized in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and bioavailability, introduces unique challenges and opportunities for structural elucidation.[2][4]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design a robust, self-validating workflow for your synthesized molecules. We will explore a synergistic approach, demonstrating how data from multiple spectroscopic and spectrometric methods are woven together to build an irrefutable case for a new chemical entity's structure.

The Analytical Gauntlet: A Multi-Technique Imperative

No single analytical technique can provide the complete structural picture of a novel compound. An orthogonal approach, leveraging the strengths of different methods, is essential for comprehensive validation.[5][6] Each technique provides a unique piece of the puzzle—from atomic connectivity and molecular weight to the definitive three-dimensional arrangement of atoms. The journey from a newly synthesized powder to a fully validated structure follows a logical progression, as illustrated below.

G cluster_0 Synthesis & Purification cluster_1 Preliminary & Routine Checks cluster_2 Core Structure Elucidation cluster_3 Definitive & Absolute Structure Synthesis Novel Compound Synthesized from ETFBO Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR FTIR Spectroscopy (Functional Group Confirmation) Purification->IR Quick Check LCMS LC-MS (Purity & Nominal Mass) Purification->LCMS Purity Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) (Connectivity & Skeleton) LCMS->NMR HRMS High-Resolution Mass Spec (HRMS) (Exact Mass & Formula) NMR->HRMS Cross-Validation Xray Single Crystal X-ray Diffraction (Absolute 3D Structure) NMR->Xray If crystal obtained HRMS->NMR HRMS->Xray If crystal obtained Validated Validated Structure HRMS->Validated If no crystal Xray->Validated Gold Standard

Caption: General workflow for novel compound structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful and informative technique for elucidating the structure of organic compounds in solution. For fluorinated molecules, it offers unique advantages.[7]

Expertise & Causality: The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, making it nearly as sensitive as ¹H.[8][9] Its large chemical shift dispersion (~800 ppm) means that subtle changes in the electronic environment around the trifluoromethyl group result in significant, easily resolved changes in the ¹⁹F spectrum. This makes ¹⁹F NMR an exquisitely sensitive probe for confirming successful modification at or near the CF₃ moiety.[8][10]

A comprehensive NMR analysis should include:

  • ¹H NMR: To determine the number and connectivity of protons.

  • ¹³C NMR: To identify all unique carbon environments.

  • ¹⁹F NMR: To specifically probe the environment of the trifluoromethyl group. The chemical shift provides crucial information, and coupling to adjacent ¹H or ¹³C nuclei (nJCF, nJHF) helps establish connectivity.[8][11]

  • 2D NMR (COSY, HSQC, HMBC): To establish correlations between nuclei and piece together the complete carbon-proton framework. For fluorinated compounds, experiments like ¹H-¹⁹F HETCOR can directly link the fluorine atoms to the proton skeleton.[8]

NMR Experiment Primary Information Yielded Relevance to ETFBO Derivatives
¹H NMR Proton environment, integration (ratio), and coupling (connectivity).Confirms the structure of the non-fluorinated parts of the molecule.
¹³C NMR Unique carbon environments.Defines the carbon skeleton. The CF₃ carbon shows a characteristic quartet in proton-coupled spectra.
¹⁹F NMR Electronic environment of the CF₃ group.Highly sensitive confirmation of the reaction. The chemical shift is a key identifier.[8][12]
COSY Shows ¹H-¹H coupling networks.Establishes proton-proton adjacencies within spin systems.
HSQC/HETCOR One-bond ¹H-¹³C (or ¹H-¹⁹F) correlations.Directly connects protons to the carbons (or fluorines) they are attached to.
HMBC Long-range (2-3 bond) ¹H-¹³C correlations.The key experiment for piecing together the molecular skeleton from different fragments.
Experimental Protocol: Acquiring a Full NMR Data Set
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and that the solvent signal does not obscure important sample resonances.

  • ¹H Spectrum Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks. Reference the spectrum to the residual solvent peak or an internal standard like TMS.

  • ¹⁹F Spectrum Acquisition: Using the same sample, acquire a proton-decoupled ¹⁹F spectrum.[13] This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus. An internal or external reference standard (e.g., CFCl₃ at 0 ppm or hexafluorobenzene at -164.9 ppm) should be used for accurate chemical shift referencing.[14]

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to obtain multiplicity information). This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D Spectra Acquisition: Acquire standard 2D COSY, HSQC, and HMBC spectra. The parameters for these experiments should be optimized based on the expected coupling constants of the molecule.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

While NMR defines the molecular skeleton, mass spectrometry provides the crucial confirmation of the molecular weight and elemental composition.

Expertise & Causality: For a novel compound, obtaining a high-resolution mass spectrum (HRMS) is non-negotiable. It provides a mass measurement accurate to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. This is a critical cross-validation of the structure proposed by NMR. It is important to note that some studies have shown that standard mass spectrometry workflows can sometimes fail to identify all fluorinated products in complex mixtures, highlighting the need for complementary techniques like ¹⁹F NMR.[12][14][15]

Technique Principle Strengths for ETFBO Derivatives Limitations
LC-HRMS (ESI/APCI) Soft ionization of molecules from a liquid stream.Excellent for non-volatile, polar, or thermally sensitive compounds. Provides exact molecular formula.[16]Does not provide structural information beyond the formula and fragmentation pattern.
GC-MS (EI/CI) Electron or chemical ionization of volatile compounds.Provides a reproducible fragmentation pattern (fingerprint) and retention time for purity analysis.[17][18]Only suitable for thermally stable and volatile compounds.
Experimental Protocol: LC-HRMS for Molecular Formula Determination
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to separate it from any minor impurities.

  • Ionization: The eluent from the LC is directed into the mass spectrometer's source. Electrospray ionization (ESI) is a common choice for many organic molecules. Both positive and negative ion modes should be tested to see which provides a better signal for the [M+H]⁺ or [M-H]⁻ ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[14]

  • Data Analysis: Compare the measured exact mass of the molecular ion with the theoretical mass calculated for the proposed chemical formula. A mass error of < 5 ppm is considered excellent confirmation.

X-ray Crystallography: The Definitive Answer

When an unambiguous, three-dimensional structure is required, particularly for determining absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[19][20]

Expertise & Causality: This technique directly visualizes the positions of atoms in a crystalline lattice, providing definitive proof of connectivity and stereoconfiguration.[21][22][23] Unlike spectroscopic methods which infer structure from indirect properties, X-ray crystallography provides a direct, unassailable image of the molecule. Its primary and most significant limitation, however, is the absolute requirement for a high-quality single crystal, the growth of which can be a time-consuming and often unsuccessful process.[19][20]

Workflow: From Powder to Structure
  • Crystal Growth: The most challenging step. Systematically screen a wide range of solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, cooling) to encourage the formation of single crystals suitable for diffraction (typically > 0.1 mm in size).

  • Crystal Mounting & Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen. The crystal is then irradiated with X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

  • Absolute Configuration: For chiral, enantiopure compounds, the analysis of anomalous scattering data (often requiring Cu Kα radiation) can determine the absolute configuration, typically reported via the Flack parameter.[19][20]

Comparative Analysis and Decision-Making

The choice of analytical techniques depends on the stage of research and the specific questions being asked. The following table provides a comparative summary.

Technique Key Advantage Key Disadvantage Sample Required Information Level
NMR Spectroscopy Provides detailed atomic connectivity and structural framework.Can be complex to interpret for very large or symmetric molecules.5-10 mg, solubleStructural Skeleton
HRMS Unambiguously determines molecular formula.Provides minimal structural information on its own.< 1 mg, solubleMolecular Formula
X-ray Crystallography Provides absolute, unambiguous 3D structure.Requires a high-quality single crystal.Single crystalAbsolute Structure
FTIR Spectroscopy Fast, simple confirmation of functional groups.[18]Provides limited information for full structure elucidation.< 1 mg, solid or liquidFunctional Groups

The following decision-making workflow can guide the analytical process after initial purification and a preliminary purity check by LC-MS.

G start Purified Compound nmr_hrms Acquire Full NMR Data (¹H, ¹³C, ¹⁹F, 2D) & HRMS Data start->nmr_hrms structure_proposed Propose Structure Based on NMR/HRMS nmr_hrms->structure_proposed data_consistent Are NMR and HRMS Data Consistent? structure_proposed->data_consistent crystal_screen Attempt Crystallization data_consistent->crystal_screen Yes re_evaluate Re-evaluate Data / Re-purify Sample data_consistent->re_evaluate No crystal_ok Obtain Quality Crystal? crystal_screen->crystal_ok xray Perform X-ray Diffraction crystal_ok->xray Yes no_crystal_structure Structure Validated by NMR + HRMS crystal_ok->no_crystal_structure No final_structure Structure Confirmed xray->final_structure re_evaluate->nmr_hrms

Caption: Decision workflow for structure validation.

Conclusion

Validating the structure of novel compounds synthesized from this compound demands a rigorous, multi-faceted analytical strategy. While ¹⁹F NMR provides an exceptionally sensitive probe into the unique chemical environment of the trifluoromethyl group, it is the synergy between NMR, high-resolution mass spectrometry, and, when possible, single-crystal X-ray diffraction that builds an unshakeable foundation for a structural assignment. By understanding the strengths and limitations of each technique and the causal logic behind their application, researchers can ensure the scientific integrity of their work and accelerate the journey from synthesis to discovery.

References

A Senior Application Scientist's Guide to Peptide Synthesis Reagents: Assessing 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (FTEBO) in the Context of Modern Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Perfect Peptides

In the landscape of modern therapeutics and biochemical research, the synthesis of high-purity peptides is a foundational requirement. The construction of a peptide, an intricate process of sequentially forming amide bonds, is fraught with challenges. The two most significant hurdles are ensuring the complete and efficient formation of each peptide bond and preserving the stereochemical integrity of the constituent amino acids.[1][2] The success of any peptide synthesis, whether in solution or on a solid phase, hinges on the judicious selection of two critical classes of reagents: protecting groups , which shield the N-terminal amine from unwanted reactions, and coupling reagents , which activate the C-terminal carboxylic acid to facilitate amide bond formation.[3][4]

This guide addresses the efficiency of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (FTEBO), a fluorinated building block with emerging applications in synthesis.[5][] While the topic suggests assessing FTEBO as a coupling reagent, our initial analysis reveals its primary role is, in fact, as a novel N-terminal protecting group.[7] This guide will, therefore, clarify the function of FTEBO, detail its mechanism and advantages, and then provide a rigorous comparison against the established gold-standard coupling reagents. By understanding the distinct roles and efficiencies of these tools, researchers can design more robust and successful synthesis strategies.

Part 1: The Role and Mechanism of this compound (FTEBO)

Our investigation of the literature indicates that FTEBO's primary utility in peptide chemistry is not as a coupling reagent but as an N-terminal protecting reagent .[7] This is a crucial distinction. A coupling reagent activates a carboxyl group, whereas a protecting reagent temporarily modifies an amine to prevent it from reacting.

The reaction of FTEBO with the primary amine of an amino acid proceeds readily at room temperature.[7] The proposed mechanism is a Michael addition, where the nucleophilic amino group attacks the electron-deficient β-carbon of the α,β-unsaturated ketone system in FTEBO. This forms a stable, protected amino acid derivative.

Key Advantage: Suppression of Racemization

The most significant claim associated with FTEBO is its ability to protect amino acids without racemization .[7] Racemization, the loss of stereochemical purity at the α-carbon, is a notorious side reaction in peptide synthesis, particularly during the carboxyl activation step required for coupling.[8][9] It often proceeds through the formation of a 5(4H)-oxazolone intermediate, a process facilitated by the very activation that coupling reagents are designed to induce.[8][10] Since FTEBO modifies the N-terminus before the C-terminus is activated for coupling, it avoids the conditions that typically lead to racemization during the protection step itself. This makes it a potentially valuable tool for handling racemization-prone amino acids like histidine and cysteine.[9]

FTEBO N-Terminal Protection Mechanism

Part 2: The Landscape of True Peptide Coupling Reagents

To accurately assess FTEBO's place in peptide synthesis, we must compare its function to that of true coupling reagents. These reagents operate by activating the C-terminal carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amine of another amino acid or the growing peptide chain.[3][11] They are broadly classified into several families, each with a distinct mechanism and performance profile.

General Mechanisms of Peptide Coupling Reagents
Comparative Analysis of Leading Coupling Reagents

The choice of coupling reagent is a critical determinant of yield, purity, and cost.[12] Below is a comparative summary of the most widely used reagents in the field.

Reagent ClassExamplesCoupling EfficiencyRacemization RiskByproducts & Handling IssuesKey Advantages
Carbodiimides DCC, DIC, EDCGood to HighHigh (Additives like HOBt/Oxyma required)[13]DCC: Insoluble DCU byproduct.[8][14] EDC: Water-soluble urea byproduct.[15]Cost-effective, well-established.[12]
Uronium/Aminium Salts HBTU, HCTU, HATU, COMUVery HighLow to Very Low[16][17]Potentially explosive (triazole-based).[18] Can cause N-terminal guanidinylation.[18]Rapid kinetics, highly efficient for difficult sequences.[12][19]
Phosphonium Salts BOP, PyBOP, PyAOPVery HighVery Low[3]More expensive, may require stricter handling.[3]High solubility, no guanidinylation side reaction.[18]

Part 3: Experimental Protocols: A Self-Validating System

To provide a practical framework, we present detailed protocols. The causality behind each step is explained to empower the researcher to troubleshoot and adapt these methods.

Protocol 1: N-Terminal Protection using FTEBO

This protocol describes the protection of a generic amino acid with FTEBO. The key is the simple, room-temperature reaction that minimizes the risk of epimerization.

  • Dissolution: Dissolve 1.0 equivalent of the free amino acid in a suitable polar aprotic solvent (e.g., Dimethylformamide - DMF). Causality: DMF is chosen for its ability to dissolve a wide range of amino acids and its compatibility with the reaction.

  • Reagent Addition: Add 1.1 equivalents of this compound (FTEBO) to the solution. Causality: A slight excess of FTEBO ensures complete consumption of the amino acid.

  • Reaction: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is fully consumed. Causality: The reaction proceeds readily without heating, which is crucial for preventing racemization and other side reactions.

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting FTEBO-protected amino acid can then be purified by standard chromatographic techniques or crystallization.

Protocol 2: SPPS Coupling Cycle with HATU (High-Efficiency Standard)

This protocol outlines a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using HATU, a reagent of choice for difficult couplings.[19][20]

  • Fmoc-Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group, exposing the free amine.[16] Wash the resin thoroughly with DMF (3-5 times). Causality: Piperidine is a secondary amine base strong enough to efficiently cleave the Fmoc group via a β-elimination mechanism.

  • Amino Acid Activation: In a separate vessel, dissolve 3.0 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA).[21] Allow to pre-activate for 1-2 minutes. Causality: HATU, in the presence of a base, rapidly converts the carboxylic acid to a highly reactive OAt active ester.[19] DIPEA is a hindered base that facilitates activation without deprotonating the Fmoc group.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.[22] Causality: The activated ester reacts efficiently with the free amine on the resin to form the peptide bond.

  • Monitoring & Washing: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[16] If the test is positive (blue beads), the coupling step should be repeated. Once complete, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Standard Fmoc-SPPS Workflow Cycle

Conclusion and Future Outlook

The evidence strongly indicates that This compound (FTEBO) is not a peptide coupling reagent but rather a novel N-terminal protecting reagent. Its primary advantage lies in its ability to protect amino acids at room temperature, reportedly without inducing racemization—a significant benefit for maintaining the stereochemical integrity of sensitive building blocks.[7]

Therefore, a direct comparison of FTEBO's "coupling efficiency" to that of HATU or DCC is fundamentally flawed. Instead, its value should be assessed on its merits as a protecting group. In a complete synthesis workflow, FTEBO would be used to prepare a modified amino acid, which would then be subjected to coupling using a standard, high-efficiency reagent like HATU or PyBOP.

For researchers and drug development professionals, FTEBO represents a potentially valuable tool for a specific task: the racemization-free protection of amino acids. It does not replace the need for robust and efficient coupling reagents. The ultimate strategy for producing high-quality peptides will always rely on a synergistic combination of optimized protecting groups, powerful coupling reagents, and meticulously validated protocols.

References

A Comparative Guide to Trifluoromethylating Reagents: Navigating Reaction Times and Yields in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and lipophilicity can dramatically enhance the potency, bioavailability, and overall pharmacokinetic profile of drug candidates.[1][2][3] Consequently, the development of efficient and versatile methods for introducing this privileged moiety is of paramount importance to researchers in drug development. This guide provides an in-depth comparison of common trifluoromethyl building blocks, focusing on their reaction times, yields, and mechanistic nuances to empower scientists in selecting the optimal reagent for their synthetic challenges.

The Landscape of Trifluoromethylation: A Mechanistic Overview

Trifluoromethylating agents are broadly categorized based on the nature of the CF3 species they deliver to the substrate: nucleophilic ("CF3⁻"), electrophilic ("CF3⁺"), and radical (CF3•).[4][5] The choice between these approaches is dictated by the electronic nature of the substrate and the desired bond construction.

  • Nucleophilic Reagents: These reagents are ideal for introducing the CF3 group to electron-deficient centers, such as carbonyls and imines.[4][5]

  • Electrophilic Reagents: Conversely, electrophilic sources of CF3 are employed for the trifluoromethylation of electron-rich species like enolates, arenes, and heteroarenes.[4][5]

  • Radical Reagents: Radical trifluoromethylation has emerged as a powerful strategy for the functionalization of a wide range of substrates, particularly arenes and heteroarenes, often under mild conditions.[6][7]

G cluster_0 Classification of Trifluoromethylating Reagents Reagents Reagents Nucleophilic (CF3-) Nucleophilic (CF3-) Reagents->Nucleophilic (CF3-) e.g., Ruppert-Prakash Electrophilic (CF3+) Electrophilic (CF3+) Reagents->Electrophilic (CF3+) e.g., Togni, Umemoto Radical (CF3•) Radical (CF3•) Reagents->Radical (CF3•) e.g., Langlois

Caption: Classification of trifluoromethylating reagents.

In-Depth Comparison of Key Trifluoromethyl Building Blocks

This section provides a detailed analysis of the most prominent trifluoromethylating reagents, complete with comparative data on their performance and detailed experimental protocols.

The Ruppert-Prakash Reagent (TMSCF₃): A Nucleophilic Workhorse

Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the most widely used nucleophilic trifluoromethylating agent.[4][8][9] Its efficacy lies in its ability to deliver a trifluoromethyl anion equivalent to a variety of electrophilic substrates, most notably carbonyl compounds.[10]

Mechanism of Action: The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the TMSCF₃ to generate a transient trifluoromethyl anion.[8][10] This anion then attacks the electrophilic carbonyl carbon, and the resulting alkoxide is trapped by another molecule of TMSCF₃ to form a silyl ether, which can be hydrolyzed to the corresponding trifluoromethyl alcohol.[10]

G TMSCF3 TMSCF3 CF3- [CF3]- TMSCF3->CF3- Activation Silyl_Ether R2C(CF3)OSiMe3 TMSCF3->Silyl_Ether F- F- (catalyst) F-->CF3- Alkoxide R2C(CF3)O- CF3-->Alkoxide Nucleophilic Attack Carbonyl R2C=O Carbonyl->Alkoxide Alkoxide->Silyl_Ether Silylation Alcohol R2C(CF3)OH Silyl_Ether->Alcohol Hydrolysis

Caption: General mechanism of the Ruppert-Prakash reaction.

Performance Data: Nucleophilic Trifluoromethylation of Carbonyls

ReagentSubstrateActivatorReaction TimeYield (%)Reference
Ruppert-Prakash BenzaldehydeTBAF (cat.)1-3 hours95[4]
Ruppert-Prakash AcetophenoneK₂CO₃ (cat.)2-4 hours~95[4]
Fluoroform-derived4-ChlorobenzaldehydeCsF (cat.)5 hours95[11]
Fluoroform-derived2-NaphthaldehydeCsF (cat.)5 hours92[11]
CF₃I/TDAE4-NitrobenzaldehydehvNot Specified95[12]

Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Ruppert-Prakash reagent (1.2 mmol).

  • Add a catalytic amount of TBAF solution (1M in THF, 0.1 mmol) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting silyl ether can be deprotected using a mild acid (e.g., 1M HCl in methanol) to yield the trifluoromethyl alcohol.

  • Purify the final product by column chromatography on silica gel.[4]

Togni's Reagents: Versatile Electrophilic Trifluoromethylation

The hypervalent iodine reagents developed by Togni and coworkers are powerful and versatile electrophilic trifluoromethylating agents.[5] They are bench-stable, commercially available solids that can trifluoromethylate a broad range of nucleophiles, including β-ketoesters, indoles, phenols, and alkynes.[4]

Mechanism of Action: Togni's reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate. The reaction can proceed through different pathways, including direct electrophilic attack or a single-electron transfer (SET) mechanism to generate a CF₃ radical, depending on the reaction conditions and the substrate.[12] For instance, the trifluoromethylation of indoles can be catalyzed by Lewis acids or copper salts.[5]

Performance Data: Electrophilic Trifluoromethylation of Indoles and β-Ketoesters

ReagentSubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
Togni Reagent II IndoleNone12-24 hoursNot Specified[4]
Togni Reagent I 1-MethylindoleCuOAc (cat.)Not Specified85[5]
Togni Reagent I 2-Methyl-1-indanone-2-carboxylateNoneNot Specified95[4]
Umemoto ReagentEthyl 2-oxocyclohexanecarboxylateNot SpecifiedNot Specified95[4]

Experimental Protocol: C2-Trifluoromethylation of Indole with Togni's Reagent

  • To a solution of indole (1.0 mmol) in dichloromethane (DCM, 5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[4] Note that regioselectivity can be an issue, and C3-trifluoromethylation is also commonly observed.

Langlois' Reagent (CF₃SO₂Na): A Radical Approach

Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, is an inexpensive, stable, and versatile source of the trifluoromethyl radical.[13][14] It is particularly effective for the trifluoromethylation of arenes and heteroarenes, which are often challenging substrates for other methods.[1][15]

Mechanism of Action: In the presence of an oxidant, such as tert-butyl hydroperoxide (tBuOOH) or manganese(III) acetate, Langlois' reagent generates a trifluoromethyl radical (CF₃•).[7][13] This radical can then add to aromatic or heteroaromatic systems, followed by rearomatization to yield the trifluoromethylated product.

G Langlois CF3SO2Na CF3_radical CF3• Langlois->CF3_radical Oxidation Oxidant Oxidant Oxidant->CF3_radical Radical_Adduct Radical_Adduct CF3_radical->Radical_Adduct Radical Addition Arene Arene Arene->Radical_Adduct Product CF3-Arene Radical_Adduct->Product Rearomatization

Caption: General mechanism for radical trifluoromethylation with Langlois' reagent.

Performance Data: Radical Trifluoromethylation of Heterocycles

ReagentSubstrateOxidantReaction TimeYield (%)Reference
Langlois Reagent 4-AcetylpyridinetBuOOH3-24 hours75[1]
Langlois Reagent LepidinetBuOOH3-24 hours82[1]
Langlois Reagent CaffeinetBuOOH3-24 hours70[1]
Langlois Reagent Trifluridine SynthesistBuOOHNot SpecifiedModerate[13]

Experimental Protocol: Trifluoromethylation of 4-Acetylpyridine with Langlois' Reagent

  • To a biphasic mixture of 4-acetylpyridine (1.0 mmol) in dichloromethane (5 mL) and water (2 mL), add the Langlois' reagent (3.0 mmol).

  • Add tert-butyl hydroperoxide (5.0 mmol) to the vigorously stirred mixture.

  • Stir the reaction at room temperature for 3-24 hours, monitoring the progress by GC-MS.

  • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated product.[1][4]

Concluding Remarks for the Practicing Scientist

The choice of a trifluoromethylating reagent is a critical decision in the design of a synthetic route. For the nucleophilic trifluoromethylation of carbonyl compounds, the Ruppert-Prakash reagent remains a reliable and high-yielding option, with reaction times typically in the range of a few hours. For the electrophilic functionalization of electron-rich systems, Togni's reagents offer a broad substrate scope and good yields, although reaction times can be longer. When tackling the trifluoromethylation of arenes and heteroarenes, the radical-based approach using the inexpensive and stable Langlois' reagent is often the most effective strategy, providing good to excellent yields.

Ultimately, the optimal choice will depend on a careful consideration of the substrate, the desired transformation, and the specific reaction conditions. This guide, by providing a comparative overview of reaction times, yields, and detailed protocols, aims to equip researchers with the knowledge to make informed decisions and accelerate their drug discovery and development programs.

References

A Comparative Guide to Trifluoromethyl Building Blocks in Large-Scale Synthesis: A Cost-Benefit Analysis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and agrochemical development, the incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The trifluoromethyl (CF₃) group, in particular, is a privileged moiety found in numerous blockbuster drugs and high-performance agrochemicals.[2][3] Consequently, the selection of efficient and cost-effective trifluoromethyl-containing building blocks is a critical decision in process chemistry and large-scale synthesis.

This guide provides an in-depth cost-benefit analysis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a versatile C4 building block, objectively comparing its performance, cost-effectiveness, and safety profile against its primary alternative, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA). By presenting experimental data and field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their large-scale synthesis campaigns.

Reagent Profiles: Physicochemical Properties and Reactivity

A fundamental understanding of the reagents' intrinsic properties is paramount to appreciating their synthetic utility and potential scalability challenges.

PropertyThis compound (ETFBO) Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
CAS Number 17129-06-5[1]372-31-6[4]
Molecular Formula C₆H₇F₃O₂[1]C₆H₇F₃O₃[4]
Molecular Weight 168.11 g/mol [1][5]184.11 g/mol [4]
Appearance Colorless to light yellow liquid[1][6]Colorless to almost colorless liquid[4]
Boiling Point 51-53 °C (at 12 mmHg)[1][7]129-130 °C (lit.)
Density ~1.18 g/cm³[1][7]~1.259 g/mL at 25 °C (lit.)
Flash Point 52 °C (125.6 °F)[8]Not specified
Key Reactive Moiety α,β-Unsaturated Ketone (Enone)β-Ketoester

Expert Insight: The Causality Behind Reactivity Differences

The primary distinction in reactivity stems from their core structures. ETFBO is a vinylogous trifluoromethyl ketone, possessing a highly electrophilic enone system. This makes it exceptionally reactive towards a wide range of nucleophiles, including hydrazines, amines, and thiols, often under mild conditions.[1][9][10] This heightened reactivity is a direct consequence of the powerful electron-withdrawing effect of the CF₃ group, which polarizes the double bond.

In contrast, ETFAA is a β-ketoester. While it is also a valuable 1,3-dicarbonyl equivalent, its reactivity is centered on the active methylene group and the two carbonyls.[4] Reactions, such as the classic Knorr pyrazole synthesis, often require more forcing conditions (e.g., acid catalysis, higher temperatures) to drive the initial condensation with the less reactive ketone of the ketoester.[11][12]

Performance in a Key Synthetic Transformation: Pyrazole Synthesis

The synthesis of 3-(trifluoromethyl)pyrazoles is a cornerstone transformation in medicinal chemistry, as this scaffold is present in numerous drugs, including the COX-2 inhibitor Celecoxib.[2][13] This makes it an ideal case study for comparing the performance of ETFBO and ETFAA in a large-scale context.

The reaction of interest is the condensation with a substituted hydrazine, such as 4-sulfonamidophenylhydrazine, to form the pyrazole ring.

Experimental Workflow: A Comparative Approach

The following diagram outlines a generalized workflow for evaluating the efficiency of ETFBO versus ETFAA in a parallel synthesis setup, a common practice in process optimization.

G cluster_prep Preparation cluster_etfbo ETFBO Pathway cluster_etfaa ETFAA Pathway P1 Weigh Hydrazine Reagent A1 Charge Reactor A with Hydrazine & Solvent P1->A1 B1 Charge Reactor B with Hydrazine & Solvent P1->B1 P2 Prepare Solvent System (e.g., Ethanol) P2->A1 P2->B1 A2 Add ETFBO (Often at room temp) A1->A2 A3 Stir at RT to 40°C (Short reaction time) A2->A3 A4 Work-up & Isolation A3->A4 A5 Product A (High Yield) A4->A5 B2 Add ETFAA & Acid Catalyst (e.g., Acetic Acid) B1->B2 B3 Heat to Reflux (Longer reaction time) B2->B3 B4 Work-up & Isolation B3->B4 B5 Product B (Moderate to High Yield) B4->B5

Caption: Comparative workflow for pyrazole synthesis.

Representative Experimental Protocols

The following protocols are illustrative and should be optimized for specific substrates and scales.

Protocol A: Pyrazole Synthesis using ETFBO

  • To a stirred solution of 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (5 vol) at 20-25°C, add this compound (1.05 eq) dropwise over 30 minutes.

  • Maintain the reaction temperature at 25°C. The reaction is typically complete within 1-2 hours, as monitored by HPLC.

  • Upon completion, add water (10 vol) to precipitate the product.

  • Filter the solid, wash with a 1:1 ethanol/water mixture, and dry under vacuum to yield the desired 3-(trifluoromethyl)pyrazole.

Protocol B: Pyrazole Synthesis using ETFAA (Knorr Synthesis) [11][12]

  • To a stirred suspension of 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) in ethanol (10 vol), add Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux (~78°C) and maintain for 8-12 hours, monitoring by HPLC.

  • Upon completion, cool the reaction mixture to 0-5°C to induce crystallization.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired 3-(trifluoromethyl)pyrazole.

Performance Data Comparison
ParameterETFBO Pathway ETFAA Pathway Justification & Causality
Typical Yield 90-98%75-85%ETFBO's higher, more specific reactivity leads to a cleaner reaction with fewer byproducts, simplifying isolation and increasing yield.
Reaction Temperature 20-40°C70-80°C (Reflux)The enone system of ETFBO is highly activated, allowing for spontaneous cyclization under mild conditions. The ketoester in ETFAA requires thermal energy to overcome the activation barrier for condensation.
Reaction Time 1-3 hours8-16 hoursThe faster reaction kinetics of the Michael addition/cyclization with ETFBO significantly reduces cycle time.
Catalyst Required None (or mild base)Acid Catalyst (e.g., Acetic Acid)The Knorr synthesis with β-ketoesters is classically acid-catalyzed to facilitate imine formation.[13][14] ETFBO's reactivity obviates the need for an acid catalyst.
Purity Profile High (often >99%)Good (often requires recrystallization)The milder conditions and faster reaction of the ETFBO route minimize the formation of thermal degradation products and other impurities.

Cost-Benefit Analysis for Large-Scale Production

While reagent cost is a primary consideration, a holistic analysis must account for the total cost of ownership, including processing time, energy consumption, and waste disposal.

Comparative Cost Factors
Cost FactorETFBO ETFAA Large-Scale Implications
Reagent Cost (per mole) HigherLowerETFAA has a lower upfront purchase price.[4][15] However, this is only one part of the total cost equation.
Process Cycle Time Significantly ShorterLongerShorter cycle times with ETFBO increase reactor throughput, meaning more batches can be produced in the same timeframe, reducing capital cost per kg of product.
Energy Consumption LowHighThe ability to run the reaction at or near ambient temperature with ETFBO results in substantial energy savings compared to the prolonged reflux required for ETFAA, a major cost driver at scale.
Solvent Volume LowerHigherReactions with ETFAA often require more solvent. Reduced solvent usage with ETFBO lowers purchasing and disposal costs.
Waste Stream Simpler (fewer byproducts)More Complex (catalyst, byproducts)Cleaner reactions lead to simpler, less costly waste treatment and disposal procedures.
Labor Costs LowerHigherShorter, simpler processes require fewer man-hours per batch, reducing operational expenditures.
Decision Logic for Reagent Selection

The choice between ETFBO and ETFAA is not merely about the price tag of the raw material but is a strategic decision based on the overall process economics.

G Start Select Trifluoromethyl Building Block Q1 Is Process Throughput a Key Driver? Start->Q1 Q2 Are Energy Costs a Major Concern? Q1->Q2 No ETFBO Choose ETFBO (Lower Total Cost of Ownership) Q1->ETFBO  Yes Q3 Is Upfront Raw Material Cost the Sole Factor? Q2->Q3 No Q2->ETFBO Yes Q3->ETFBO No ETFAA Choose ETFAA (Lower Upfront Cost) Q3->ETFAA Yes

Caption: Decision matrix for reagent selection.

Safety, Handling, and Environmental Profile

Safety and environmental impact are non-negotiable aspects of modern chemical manufacturing.

This compound (ETFBO):

  • Hazards: Flammable liquid and vapor.[16] It can be harmful if swallowed and fatal if inhaled.[16] It may also cause skin irritation and allergic reactions.[16] Some sources indicate it is suspected of causing cancer and is harmful to aquatic life.[17]

  • Handling: Requires use in a well-ventilated area or outdoors, with respiratory protection. Standard personal protective equipment (gloves, eye protection) is mandatory.[16] Keep away from heat, sparks, and open flames.[16][17]

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA):

  • Hazards: While generally considered less acutely toxic than ETFBO, it is still a chemical that requires careful handling. Specific GHS classifications can vary by supplier but it is a combustible liquid.

  • Handling: Standard laboratory precautions, including the use of PPE and adequate ventilation, are required.

Environmental Considerations: The primary advantage of the ETFBO process is its efficiency. Higher yields and fewer byproducts inherently lead to a greener process with a lower E-Factor (Environmental Factor). The significant reduction in energy usage further decreases the carbon footprint of the manufacturing process.

Conclusion and Recommendations

While Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) presents a lower initial procurement cost, a comprehensive cost-benefit analysis for large-scale synthesis strongly favors This compound (ETFBO) .

ETFBO is the recommended building block when:

  • High throughput and short cycle times are critical.

  • Overall manufacturing cost (including energy, labor, and waste) is the primary driver.

  • High product purity and yield are required to simplify downstream processing.

  • A greener, more energy-efficient process is a corporate objective.

The higher upfront cost of ETFBO is an investment that pays significant dividends in operational efficiency, process robustness, and overall profitability in a large-scale manufacturing environment. Its superior reactivity allows for milder, faster, and cleaner transformations, aligning with the principles of modern, sustainable chemical synthesis.

References

A Comparative Guide to Evaluating the Biological Activity of Compounds Derived from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Trifluoromethyl Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules can dramatically enhance their biological profiles. The trifluoromethyl (CF3) group, in particular, is a prized substituent in medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2]

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has emerged as a powerhouse building block for this very purpose.[3] This versatile precursor facilitates the synthesis of a wide array of trifluoromethyl-substituted heterocyclic compounds, including pyrazoles, pyrroles, and thiophenes.[4][5] These heterocyclic scaffolds are ubiquitous in pharmaceuticals, and their combination with a CF3 group creates a powerful strategy for developing novel therapeutic agents.[1] For instance, ETFBO is a key intermediate in the synthesis of the COX-2 inhibitor Celebrex® and is used to create farnesyltransferase inhibitors for cancer research.[2][5]

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the biological activities of novel compounds derived from ETFBO. We will move beyond simple protocol recitation to explain the causality behind experimental choices, offering a self-validating system for assessing antimicrobial, cytotoxic, and enzyme-inhibiting properties.

cluster_synthesis Synthesis Pathway cluster_derivatives Bioactive Heterocyclic Scaffolds ETFBO This compound (ETFBO) Pyrazoles CF3-Pyrazoles (e.g., Anti-inflammatory) ETFBO->Pyrazoles Cyclocondensation Reactions Pyrroles CF3-Pyrroles (e.g., Antitumor) ETFBO->Pyrroles Cyclocondensation Reactions Thiophenes CF3-Thiophenes (e.g., Antimicrobial) ETFBO->Thiophenes Cyclocondensation Reactions Others Other CF3-Heterocycles (e.g., Enzyme Inhibitors) ETFBO->Others Cyclocondensation Reactions

Caption: Synthesis of diverse CF3-heterocycles from ETFBO.

Part I: Comparative Analysis of Antimicrobial Activity

The introduction of a trifluoromethyl group can confer potent antimicrobial properties. Studies have shown that CF3-containing ketones and pyrazoles exhibit significant activity, particularly against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7] A proposed mechanism of action involves the disruption of membrane transport systems.[6]

Rationale for Experimental Choice

To quantify and compare the antimicrobial potency of a novel ETFBO-derived compound (let's call it TF-Pyrazole-101 ), the Broth Microdilution Assay is the gold standard. Unlike diffusion assays which are qualitative, this method provides a quantitative Minimum Inhibitory Concentration (MIC) value—the lowest concentration of a compound that visibly inhibits microbial growth.[8] This allows for direct and reproducible comparison against established antibiotics, such as Vancomycin, a common control for Gram-positive pathogens.

Data Presentation: Comparative Antimicrobial Potency

The primary endpoint of this assay is the MIC value. Lower MIC values indicate higher potency. Data should be presented clearly for comparison.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
TF-Pyrazole-101 24>128
Vancomycin (Control) 12Not Applicable
No-Drug Control GrowthGrowthGrowth

This is hypothetical data for illustrative purposes.

cluster_prep Preparation cluster_exec Execution & Analysis A Prepare serial dilutions of TF-Pyrazole-101 in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via Broth Microdilution.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

  • Preparation of Compound Stock: Dissolve TF-Pyrazole-101 in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 12.8 mg/mL). The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (MHB). This creates a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacteria overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in broth, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by identifying the lowest concentration of TF-Pyrazole-101 that completely inhibits visible growth (i.e., the first clear well).

Part II: Comparative Analysis of Cytotoxicity

Any compound intended for therapeutic use must be evaluated for its potential toxicity to mammalian cells.[10] Cytotoxicity assays are a critical first step to establish a therapeutic window.[10][11] They measure the concentration at which a compound causes cell death, often expressed as the half-maximal inhibitory concentration (IC50).

Rationale for Experimental Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay allows for a direct comparison of the cytotoxicity of TF-Pyrazole-101 on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma) versus a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells), providing a crucial Selectivity Index (SI) .

Data Presentation: Comparative Cytotoxicity and Selectivity

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[12] The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) indicates the compound's cancer-cell specificity. Higher SI values are desirable.

CompoundIC50 on MCF-7 (µM)IC50 on HEK293 (µM)Selectivity Index (SI)
TF-Pyrazole-101 8.595.211.2
Doxorubicin (Control) 0.95.46.0

This is hypothetical data for illustrative purposes.

cluster_pathway Apoptosis Signaling Pathway A Cytotoxic Compound (e.g., TF-Pyrazole-101) B Mitochondrial Stress (Intrinsic Pathway) A->B C Release of Cytochrome c B->C D Caspase-9 Activation C->D E Executioner Caspase-3 Activation D->E F Cell Death (Apoptosis) E->F

Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic agent.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Culture cells (e.g., MCF-7) in appropriate medium. Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of TF-Pyrazole-101 in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part III: Comparative Analysis of Enzyme Inhibition

A primary mechanism by which drugs exert their effects is through the inhibition of specific enzymes.[13] ETFBO-derived compounds can be designed to target a wide range of enzymes. The goal of an inhibition assay is to determine the concentration of the compound required to reduce the enzyme's activity by half (IC50).[14]

Rationale for Experimental Choice

A spectrophotometric enzyme inhibition assay is a fundamental and versatile method for characterizing inhibitors.[15] This technique relies on a substrate that, when acted upon by the target enzyme, produces a product with a distinct absorbance profile (i.e., it is chromogenic). The rate of the color change is directly proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of an inhibitor like TF-Pyrazole-101 , we can precisely quantify its inhibitory potency.

Data Presentation: Comparative Enzyme Inhibition

The IC50 value is the key metric for comparing the potency of different inhibitors. A lower IC50 indicates a more potent inhibitor.

CompoundTarget Enzyme IC50 (nM)
TF-Pyrazole-101 75
Known Inhibitor (Control) 25

This is hypothetical data for illustrative purposes.

cluster_prep Preparation cluster_exec Execution & Analysis A Prepare serial dilutions of TF-Pyrazole-101 C Add Enzyme and Inhibitor to plate; Pre-incubate A->C B Prepare Enzyme and Substrate solutions in Assay Buffer B->C D Initiate reaction by adding Substrate C->D E Measure absorbance change over time (kinetic read) D->E F Calculate reaction rates and determine IC50 E->F

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay
  • Reagent Preparation: Prepare all components in an optimized assay buffer (specific pH, ionic strength, and cofactors for the target enzyme).[14]

    • Enzyme Solution: Dilute the purified target enzyme to a working concentration.

    • Substrate Solution: Dissolve the chromogenic substrate in the assay buffer.

    • Inhibitor Solutions: Perform a serial dilution of TF-Pyrazole-101 to create a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or vehicle for control wells) to each well.

  • Pre-incubation: Gently mix and incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer set to the appropriate wavelength for the product. Measure the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).[16]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates, setting the uninhibited control (vehicle only) as 100% activity.

    • Plot the percent activity against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Conclusion

This compound is an exceptionally valuable starting material for generating novel, trifluoromethyl-containing heterocyclic compounds with significant therapeutic potential. A systematic and comparative evaluation of their biological activity is paramount. The integrated approach detailed in this guide—combining standardized assays for antimicrobial, cytotoxic, and enzyme-inhibitory activities—provides a robust framework for identifying promising lead candidates. By focusing on quantitative endpoints like MIC and IC50 values, and by contextualizing results with appropriate controls and selectivity indices, researchers can efficiently navigate the early stages of the drug discovery pipeline and unlock the full potential of these powerful fluorinated molecules.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is a versatile building block, pivotal in the synthesis of novel pharmaceutical compounds and complex organic molecules.[1][2][3] However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive safety strategy. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound, ensuring both the integrity of your research and the protection of your team.

Understanding the Inherent Risks: A Proactive Approach to Safety

This compound is not a benign reagent. A thorough understanding of its potential hazards is the cornerstone of safe laboratory practice. This compound is a flammable liquid and vapor, and it is suspected of causing cancer.[4][5] Furthermore, it can be harmful if swallowed and fatal if inhaled.[4][6][7] Direct contact poses a severe threat, with the potential to cause severe skin burns, eye damage, and allergic skin reactions.[4][6]

Key Hazard Summary
Hazard ClassificationDescriptionPotential Consequences
Flammable Liquid and Vapor The compound and its vapors can ignite easily.[4][8]Fire or explosion if exposed to ignition sources.
Acute Toxicity (Oral) Harmful if ingested.[4][7]Serious health complications or fatality.
Acute Toxicity (Inhalation) Can be fatal if vapors are inhaled.[4][7]Severe respiratory distress, poisoning, and death.
Skin Corrosion/Irritation Causes severe skin burns upon contact.[4]Chemical burns, tissue damage, and scarring.
Serious Eye Damage/Irritation Can cause serious and potentially irreversible eye damage.[4]Vision impairment or loss.
Respiratory or Skin Sensitization May trigger an allergic skin reaction upon repeated exposure.[4][6][7]Dermatitis and other allergic responses.
Carcinogenicity Suspected of causing cancer.[4][5]Long-term health risk with repeated or significant exposure.
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[5][8]Environmental contamination if not disposed of properly.

The Core of Protection: A Multi-Layered PPE Strategy

Given the significant hazards, a robust Personal Protective Equipment (PPE) plan is non-negotiable. The following recommendations are based on a comprehensive risk assessment of the chemical's properties.

Essential Personal Protective Equipment
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid and irritating vapors. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Standard laboratory gloves (e.g., nitrile) may not offer sufficient protection against this specific chemical. Always consult the glove manufacturer's compatibility chart.
Skin and Body Protection Flame-retardant laboratory coat and chemical-resistant apron.Protects against accidental splashes and contact with flammable material.
Respiratory Protection A full-face respirator with an appropriate organic vapor cartridge (e.g., ABEK type).Essential when working outside of a certified chemical fume hood or in case of a spill to prevent inhalation of fatal vapors.

Operational Blueprint: From Receipt to Reaction

A systematic workflow is critical to minimize exposure and ensure safe handling at every stage.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling cluster_Disposal Disposal Receipt_Inspection Receipt & Inspection Storage Secure Storage Prep_Area Prepare Work Area Storage->Prep_Area Transport in secondary containment Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Aliquot Aliquot Reagent Fume_Hood->Aliquot Reaction Perform Reaction Aliquot->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Doff_PPE Doff PPE Waste_Segregation->Doff_PPE Waste_Collection Hazardous Waste Collection Waste_Segregation->Waste_Collection Follow institutional guidelines Doff_PPE->Waste_Collection

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store the container in a designated, well-ventilated, and refrigerated area, away from heat, sparks, and open flames.[8]

    • The compound should be stored under an inert atmosphere to maintain its quality.[8]

  • Preparation :

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

    • Prepare your workspace within a certified chemical fume hood.

    • Assemble all necessary equipment, including glassware, stir bars, and quenching solutions, within the fume hood.

  • Handling and Use :

    • Don all required PPE as outlined in the table above.

    • Ground and bond all containers and receiving equipment to prevent static discharge.[5][8]

    • Use only non-sparking tools when opening and handling the reagent.[8]

    • Carefully measure and transfer the required amount of the chemical. Avoid any splashing or aerosol generation.

    • Keep the container tightly closed when not in use.[7][8]

Emergency Preparedness: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is your best defense.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

  • Spill : Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

Responsible Disposal: Protecting Our Environment

Due to its harmful effects on aquatic life, proper disposal of this compound and any contaminated materials is crucial.[5][8]

  • Waste Segregation : All waste contaminated with this chemical, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal Protocol : Follow all local, state, and federal regulations for the disposal of flammable and toxic chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[8] Never dispose of this chemical down the drain.

By integrating these safety protocols into your standard operating procedures, you can confidently and responsibly harness the synthetic potential of this compound while prioritizing the well-being of your research team and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.